Pegvorhyaluronidase alfa
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1620390-06-8 |
|---|---|
Molecular Formula |
C13H26N2O5 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(2S)-2-amino-6-[4-(2-methoxyethoxy)butanoylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O5/c1-19-9-10-20-8-4-6-12(16)15-7-3-2-5-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
RMCUGWXDCKNMLC-NSHDSACASA-N |
Isomeric SMILES |
COCCOCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCOCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Pegvorhyaluronidase Alfa in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase designed to enzymatically degrade hyaluronan (HA), a major component of the extracellular matrix (ECM) that is frequently overexpressed in the tumor microenvironment (TME) of various cancers. The accumulation of HA is associated with increased interstitial fluid pressure, collapsed blood vessels, and impaired access of therapeutic agents and immune cells to the tumor. By degrading HA, this compound remodels the TME, thereby enhancing the efficacy of co-administered cancer therapies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.
Core Mechanism of Action: Remodeling the Tumor Microenvironment
The primary mechanism of action of this compound is the enzymatic degradation of hyaluronan within the TME. This degradation leads to a cascade of effects that collectively enhance the efficacy of anticancer treatments.[1]
Alleviation of Physical Barriers
High concentrations of HA in the TME create a dense and viscous matrix, leading to elevated interstitial fluid pressure (IFP) and compression of tumor blood vessels.[2] This physical barrier impedes the delivery of systemically administered therapeutic agents to the tumor cells. This compound, by breaking down HA, reduces the viscosity of the interstitial matrix, leading to a decrease in IFP and the re-opening of collapsed blood vessels.[2][3] This "normalization" of the tumor vasculature enhances tumor perfusion and improves the delivery of co-administered chemotherapies and immunotherapies.[2][3][4]
Enhancement of Immune Cell Infiltration
The dense HA matrix can also act as a physical barrier to the infiltration of immune cells into the tumor.[4] Preclinical studies have demonstrated that treatment with this compound can increase the infiltration of cancer-fighting immune cells, such as CD8+ T cells and natural killer (NK) cells, into the TME.[5] Furthermore, some studies suggest a decrease in the presence of immunosuppressive myeloid-derived suppressor cells (MDSCs) following treatment.[6] This modulation of the immune landscape within the tumor can render "cold" tumors, which are poorly infiltrated by immune cells, more susceptible to immunotherapy.
Direct Antitumor Effects
Beyond its role as a facilitator of other therapies, preclinical evidence suggests that this compound may also possess direct antitumor properties. Some studies have indicated that as a single agent, it can suppress the growth of HA-rich tumors and inhibit the early stages of the epithelial-to-mesenchymal transition (EMT), a critical process in tumor progression and metastasis.[7]
Signaling Pathways Modulated by this compound
The degradation of hyaluronan by this compound results in the generation of smaller HA fragments. Both high-molecular-weight HA (HMW-HA) and its smaller degradation products can interact with cell surface receptors, such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM), to modulate various intracellular signaling pathways.[8][9]
The precise signaling cascades directly and indirectly affected by this compound are complex and context-dependent. However, preclinical evidence points towards the modulation of pathways involved in cell survival, proliferation, migration, and inflammation. For instance, the interaction of HA fragments with CD44 can influence the Hippo signaling pathway and the activation of NF-κB.[10] The inhibition of EMT by this compound suggests an impact on signaling pathways that regulate this process, although the exact mechanisms are still under investigation.[7]
References
- 1. jwatch.org [jwatch.org]
- 2. researchgate.net [researchgate.net]
- 3. Blood-based extracellular matrix biomarkers as predictors of survival in patients with metastatic pancreatic ductal adenocarcinoma receiving this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halozyme Announces Preclinical Study Results Of PEGPH20 Published In Molecular Cancer Therapeutics [prnewswire.com]
- 6. Pharmacokinetic (PK)/pharmacodynamic (PD) results from a phase Ib study of pegylated hyaluronidase PH20 (PEGPH20) in combination with gemcitabine (Gem) in patients with pancreatic cancer. - ASCO [asco.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deregulated hyaluronan metabolism in the tumor microenvironment drives cancer inflammation and tumor-associated immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of Hyaluronan in Pancreatic Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with a dismal prognosis, largely attributed to its complex tumor microenvironment (TME). A key component of this TME is hyaluronan (HA), a high-molecular-weight glycosaminoglycan that is dramatically overproduced in PDAC.[1][2] Once considered a mere structural component of the extracellular matrix (ECM), HA is now recognized as a critical orchestrator of pancreatic cancer progression, influencing everything from tumor cell proliferation and invasion to chemoresistance and immune evasion.[2][3][4] This technical guide provides a comprehensive overview of the multifaceted role of HA in pancreatic cancer, detailing its synthesis and degradation, its interaction with key cellular receptors, the downstream signaling cascades it triggers, and its emergence as a promising therapeutic target.
The Hyaluronan Landscape in Pancreatic Cancer: A Quantitative Perspective
The accumulation of HA is a hallmark of the dense desmoplastic stroma characteristic of pancreatic cancer.[1][5] This aberrant accumulation is not merely a bystander effect but is intrinsically linked to the malignant phenotype. Quantitative analyses have consistently demonstrated significantly elevated levels of HA in PDAC tissues compared to normal pancreatic tissue, and this overexpression has profound clinical implications.
| Parameter | Finding | Implication | Reference(s) |
| HA Concentration in PDAC vs. Normal Pancreas | 12-fold increase in HA concentration in human PDAC tissues compared to normal pancreas. | Highlights the significant dysregulation of HA metabolism in pancreatic cancer. | [6] |
| HA Expression and Patient Survival | Strong expression of HA is significantly associated with shorter survival time in patients who have undergone surgical resection. | Establishes HA as a prognostic biomarker for poor outcomes in PDAC. | [7] |
| HA Levels in Primary vs. Metastatic Tumors | Median HA score is significantly higher in primary PDAC tumors compared to metastatic sites. | Suggests a potential differential role of HA in the primary tumor versus metastatic niches. | [8] |
| HA Levels in Liver Metastases and Survival | In treatment-naive patients with liver metastases, high HA status is associated with decreased progression-free and overall survival. | Underscores the prognostic value of HA even in the metastatic setting. | [8] |
| Effect of HA Depletion on Tumor Growth | Treatment with PEGPH20, a pegylated recombinant human hyaluronidase, dramatically decreased the growth rate of HA-overexpressing pancreatic cancer xenografts. | Provides a strong rationale for targeting HA as a therapeutic strategy. | [9] |
The Molecular Machinery: Hyaluronan Synthesis and Degradation
The balance between HA synthesis and degradation is tightly regulated in normal tissues but becomes severely dysregulated in pancreatic cancer, leading to its accumulation.
Hyaluronan Synthesis: HA is synthesized at the inner face of the plasma membrane by a family of three hyaluronan synthases (HAS): HAS1, HAS2, and HAS3.[10] In pancreatic cancer, the overexpression of HAS2 has been particularly implicated in the increased production of HA.[1] The tumor-stroma interaction plays a crucial role in upregulating HAS expression in both cancer cells and stromal fibroblasts.[1][4]
Hyaluronan Degradation: The breakdown of HA is primarily mediated by hyaluronidases (HYALs), with HYAL1 and HYAL2 being the most prominent.[11] Interestingly, while high levels of HA are associated with poor prognosis, weak expression of HYAL1 is also linked to unfavorable outcomes in PDAC patients.[7] This suggests a complex interplay where not just the amount, but also the size of HA fragments, plays a critical role. The degradation of high-molecular-weight HA (HMW-HA) into low-molecular-weight HA (LMW-HA) fragments can generate molecules with distinct and often pro-tumorigenic signaling properties.[1][10]
Key Signaling Hubs: Hyaluronan Receptors and Downstream Pathways
HA exerts its profound effects on pancreatic cancer cells by binding to specific cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[3][12] This interaction triggers a cascade of intracellular signaling events that drive the malignant phenotype.
CD44: The Primary Receptor: CD44 is a transmembrane glycoprotein that serves as the principal receptor for HA.[3] The binding of HA to CD44 initiates a plethora of downstream signaling pathways, including:
-
Ras-MAPK Pathway: Activation of the Ras-MAPK pathway promotes cell proliferation and survival.[1]
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is crucial for cell growth, survival, and chemoresistance.[1]
-
Rac Signaling: This pathway is involved in regulating cell motility and invasion.[1]
The HA-CD44 interaction is not only a signaling hub but also plays a role in the physical properties of the TME. The dense HA-rich matrix can create a physical barrier, increasing interstitial fluid pressure and impeding the delivery of chemotherapeutic agents to the tumor cells.[4][13][14]
RHAMM: A Partner in Malignancy: RHAMM is another important HA receptor that is often overexpressed in pancreatic cancer cells with a poorly differentiated and highly metastatic phenotype.[12] RHAMM can cooperate with CD44 to enhance MAPK activity and is also known to activate focal adhesion kinase (FAK), further promoting cell motility.[1]
Below is a diagram illustrating the central signaling pathways activated by hyaluronan in pancreatic cancer.
Caption: Hyaluronan signaling pathways in pancreatic cancer.
Experimental Protocols for Studying Hyaluronan in Pancreatic Cancer
A variety of experimental techniques are employed to investigate the role of hyaluronan in pancreatic cancer. Below are detailed methodologies for key experiments.
Quantification of Hyaluronan in Tissues by ELISA-like Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA)-like method for the quantification of HA in tissue samples.[15][16]
Materials:
-
Tissue samples (frozen or formalin-fixed paraffin-embedded)
-
Protease (e.g., proteinase K)
-
Hyaluronan binding protein (HABP), biotinylated
-
Streptavidin-horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplates coated with HA
-
Standard HA of known concentrations
-
Plate reader
Procedure:
-
Tissue Homogenization and Extraction:
-
Homogenize tissue samples in an appropriate buffer.
-
Digest the homogenate with a protease to release HA from the tissue matrix.
-
Heat-inactivate the protease.
-
Centrifuge to remove cellular debris and collect the supernatant containing HA.
-
-
Competitive ELISA:
-
Add standard HA solutions and extracted samples to the HA-coated microplate wells.
-
Add a fixed amount of biotinylated HABP to each well. The free HA in the sample/standard will compete with the coated HA for binding to the HABP.
-
Incubate to allow binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standard HA.
-
Determine the concentration of HA in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of HA in the sample.
-
Immunohistochemical (IHC) Staining of Hyaluronan
This protocol outlines the steps for visualizing the localization of HA in pancreatic tissue sections.[17]
Materials:
-
Paraffin-embedded pancreatic tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Biotinylated hyaluronan-binding protein (b-HABP)
-
Streptavidin-peroxidase conjugate
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in an appropriate buffer to unmask the HA.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
-
Staining:
-
Incubate the sections with b-HABP.
-
Wash with buffer.
-
Incubate with streptavidin-peroxidase conjugate.
-
Wash with buffer.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of HA localization.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
In Vivo Murine Xenograft Model to Assess the Effect of Targeting Hyaluronan
This protocol describes a common in vivo model to evaluate the efficacy of HA-targeting therapies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cell line (e.g., BxPC-3)
-
Matrigel (optional)
-
Therapeutic agent targeting HA (e.g., PEGPH20)
-
Control vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of pancreatic cancer cells (often mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the HA-targeting therapeutic agent (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule.
-
Administer the control vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis for HA content, and assessment of cell proliferation and apoptosis markers).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the therapeutic agent.
-
Below is a diagram illustrating the general workflow for an in vivo xenograft study targeting hyaluronan.
Caption: Workflow for an in vivo xenograft study.
Therapeutic Targeting of Hyaluronan in Pancreatic Cancer
The central role of HA in promoting pancreatic cancer progression has made it an attractive therapeutic target. Several strategies are being explored to disrupt the pro-tumorigenic effects of HA.
1. Enzymatic Depletion of Hyaluronan: The most direct approach is to degrade the accumulated HA in the TME using hyaluronidases. PEGPH20, a pegylated form of recombinant human hyaluronidase PH20, has been extensively studied.[10][13] By breaking down HA, PEGPH20 can reduce interstitial fluid pressure, decompress tumor blood vessels, and improve the delivery and efficacy of conventional chemotherapies like gemcitabine.[13][14] While preclinical studies showed significant promise, a phase III clinical trial (HALO-301) evaluating PEGPH20 in combination with nab-paclitaxel and gemcitabine in patients with HA-high metastatic pancreatic adenocarcinoma did not meet its primary endpoint of improving overall survival.[18] This highlights the complexity of targeting the TME and suggests that patient selection and combination strategies are critical.
2. Inhibition of Hyaluronan Synthesis: An alternative strategy is to block the production of HA by targeting the HAS enzymes. 4-methylumbelliferone (4-MU) is a small molecule inhibitor of HAS that has demonstrated anti-tumor activity in preclinical models of pancreatic cancer.[10][14] By reducing HA synthesis, 4-MU can inhibit tumor cell migration and enhance the efficacy of chemotherapy.[10]
3. Blocking Hyaluronan-Receptor Interactions: Disrupting the interaction between HA and its receptors, CD44 and RHAMM, represents another promising therapeutic avenue. This can be achieved using monoclonal antibodies against the receptors or small molecule inhibitors that block the binding site.[1] By interfering with this crucial signaling axis, it is possible to inhibit the downstream pathways that drive tumor progression.
Conclusion and Future Directions
Hyaluronan has emerged from the shadows of the extracellular matrix to take center stage as a key driver of pancreatic cancer progression. Its accumulation in the TME creates a pro-tumorigenic niche that fosters cell proliferation, invasion, and chemoresistance. The wealth of preclinical data supporting the role of HA in PDAC has paved the way for clinical investigations of HA-targeting therapies. While the results of clinical trials with PEGPH20 have been met with challenges, they have provided valuable insights into the complexities of targeting the desmoplastic stroma. Future research should focus on refining patient selection strategies, perhaps by identifying biomarkers beyond just HA levels, and exploring novel combination therapies that can more effectively dismantle the HA-rich TME. A deeper understanding of the differential roles of HMW-HA versus LMW-HA and the intricate interplay between HA and other components of the TME will be crucial in developing the next generation of therapies that can effectively target this formidable aspect of pancreatic cancer. The road to effectively targeting hyaluronan in pancreatic cancer may be challenging, but the potential rewards for patients with this devastating disease are immense.
References
- 1. Role of hyaluronan in pancreatic cancer biology and therapy: Once again in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of hyaluronan in pancreatic cancer biology and therapy: Once again in the spotlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting hyaluronan for the treatment of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic impact of hyaluronan and its regulators in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Accumulation of Extracellular Hyaluronan by Hyaluronan Synthase 3 Promotes Tumor Growth and Modulates the Pancreatic Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronan stimulates pancreatic cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Differential expression of the hyaluronan receptors CD44 and RHAMM in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Content and Size of Hyaluronan in Biological Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Hyaluronan Using Biotinylated Hyaluronan-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 18. ascopubs.org [ascopubs.org]
The Role of Pegvorhyaluronidase Alfa in Extracellular Matrix Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular matrix (ECM) of many solid tumors, particularly pancreatic ductal adenocarcinoma (PDA), is characterized by an accumulation of the glycosaminoglycan hyaluronan (HA). This dense HA-rich stroma elevates interstitial fluid pressure, compresses tumor vasculature, and creates a significant barrier to the penetration and efficacy of therapeutic agents. Pegvorhyaluronidase alfa (PEGPH20), a PEGylated recombinant human hyaluronidase, has been developed to enzymatically degrade HA within the tumor microenvironment, thereby remodeling the ECM and enhancing the delivery of co-administered therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.
Introduction to Hyaluronan and the Tumor Microenvironment
Hyaluronan is a major component of the ECM, a complex network of macromolecules that provides structural and biochemical support to surrounding cells.[1] In many cancers, the tumor microenvironment is characterized by excessive deposition of HA, which contributes to aggressive disease, drug resistance, and poor prognosis.[1] The dense, gel-like consistency of the HA-rich stroma increases interstitial fluid pressure (IFP) and compresses blood vessels, impeding the delivery of chemotherapeutic agents to the tumor.[2][3]
This compound is an investigational agent designed to overcome this barrier by enzymatically degrading HA.[1] By breaking down the HA backbone, PEGPH20 aims to reduce IFP, re-expand tumor vasculature, and ultimately increase the intratumoral concentration of cytotoxic drugs.[4]
Mechanism of Action of this compound
This compound is a recombinant form of human hyaluronidase PH20 that has been PEGylated to extend its plasma half-life, allowing for sustained enzymatic activity.[4] The enzyme catalyzes the hydrolysis of the β-1,4-glycosidic bonds between N-acetylglucosamine and glucuronic acid residues in the HA polymer. This process breaks down high-molecular-weight HA into smaller fragments, disrupting the integrity of the ECM.
Signaling Pathway: Enzymatic Degradation of Hyaluronan
The natural catabolism of hyaluronan is a multi-step enzymatic process that this compound effectively hijacks to remodel the tumor microenvironment. High-molecular-weight hyaluronan in the extracellular matrix is first cleaved into smaller fragments by cell-surface hyaluronidases like HYAL2.[5][6] These fragments can then be internalized by cells through receptor-mediated endocytosis, often involving CD44.[6] Once inside the cell, the HA fragments are trafficked to lysosomes, where they are further degraded into monosaccharides by lysosomal hyaluronidases such as HYAL1 and other exoglycosidases.[6] this compound acts extracellularly to accelerate the initial breakdown of high-molecular-weight HA, a critical step in overcoming the physical barrier it presents in the tumor microenvironment.
Quantitative Data on Extracellular Matrix Degradation
Preclinical Evidence
Preclinical studies in various tumor models have provided quantitative evidence of the effects of this compound on the tumor microenvironment.
| Parameter | Tumor Model | Treatment | Result | Citation |
| Hyaluronan Content | BxPC3 Pancreatic Xenograft | PEGPH20 + Paclitaxel | Reduction in HA positive pixels to 45.5% from 69.4% in paclitaxel alone group. | [7] |
| Interstitial Fluid Pressure (IFP) | Orthotopic Osteosarcoma Xenografts | Intratumoral Hyaluronidase | Reduction of IFP to 63-84% of control after 1 hour. | [8] |
| Microvessel Area | Pancreatic Ductal Adenocarcinoma Model | PEGPH20 | 4-fold increase in microvessel luminal area within 24 hours. | [4] |
| Tumor Growth Inhibition | EMT6 Murine Breast Tumor Model | PEGPH20 | 30% tumor growth inhibition. | [9] |
Clinical Trial Data
Clinical trials, primarily in metastatic pancreatic ductal adenocarcinoma, have evaluated the efficacy of adding this compound to standard chemotherapy. The HALO 109-202 (Phase II) and HALO 109-301 (Phase III) studies focused on patients with "hyaluronan-high" tumors.[10][11]
| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Citation |
| HALO 109-301 (Phase III) | HA-High Metastatic PDA | PEGPH20 + nab-paclitaxel/gemcitabine (PAG) vs. Placebo + nab-paclitaxel/gemcitabine (AG) | 11.2 months (PAG) vs. 11.5 months (AG) | 7.1 months (PAG) vs. 7.1 months (AG) | 47% (PAG) vs. 36% (AG) | [2][11] |
| HALO 109-202 (Phase II) | HA-High Metastatic PDA | PAG vs. AG | 11.5 months (PAG) vs. 8.5 months (AG) | 9.2 months (PAG) vs. 5.2 months (AG) | 45% (PAG) vs. 31% (AG) | [3][10] |
Experimental Protocols
Determination of Hyaluronan-High Status in Clinical Trials
A key component of the HALO clinical trials was the prospective selection of patients with tumors exhibiting high levels of hyaluronan.
-
Assay: VENTANA HA RxDx Assay.[12]
-
Methodology:
HALO 109-301 (Phase III) Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[11]
-
Patient Population: Previously untreated patients with metastatic pancreatic ductal adenocarcinoma and hyaluronan-high tumors.[11]
-
Treatment Regimen:
-
PAG Arm: this compound (3.0 µg/kg) administered intravenously twice weekly for the first cycle and once weekly thereafter, in combination with nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered weekly for 3 weeks of a 4-week cycle.[2]
-
AG Arm: Placebo plus nab-paclitaxel and gemcitabine following the same schedule.[2]
-
-
Endpoints:
Experimental Workflow: HALO Clinical Trial
The workflow for the HALO clinical trials involved several key stages, from initial patient screening to treatment and subsequent data analysis. This process ensured that only eligible patients with hyaluronan-high tumors were enrolled and that the trial's endpoints were rigorously evaluated.
Conclusion
This compound represents a targeted approach to remodeling the tumor microenvironment by degrading the dense hyaluronan-rich extracellular matrix. Preclinical studies have demonstrated its ability to reduce hyaluronan content, decrease interstitial fluid pressure, and improve the delivery of chemotherapeutic agents. While the Phase III HALO 109-301 trial did not meet its primary endpoint of improving overall survival in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma, it did show an improvement in the objective response rate.[2][11] These findings underscore the complexity of targeting the tumor stroma and highlight the need for further research to identify the patient populations and therapeutic combinations where this approach may be most effective. The methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working to overcome the challenges posed by the tumor microenvironment.
References
- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Response to Stroma-Modifying Therapy: Magnetic Resonance Imaging Findings in Early-Phase Clinical Trials of Pegvorhyaluronidase alpha (PEGPH20) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib Study of PEGylated Recombinant Human Hyaluronidase and Gemcitabine in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyaluronan: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronidase reduces the interstitial fluid pressure in solid tumours in a non-linear concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
Preclinical Efficacy of Pegvorhyaluronidase Alfa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a major component of the extracellular matrix. In many solid tumors, an accumulation of HA creates a dense and highly pressurized tumor microenvironment (TME), which can impede the penetration and efficacy of therapeutic agents.[1][2] Preclinical evidence demonstrates that by enzymatically degrading HA, PEGPH20 can remodel the TME, leading to reduced interstitial fluid pressure, decompression of tumor blood vessels, and ultimately, enhanced delivery and efficacy of co-administered anticancer therapies. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Remodeling the Tumor Microenvironment
The primary mechanism of action of this compound is the enzymatic degradation of hyaluronan within the tumor microenvironment. High molecular weight HA contributes to a gel-like consistency of the extracellular matrix, leading to increased interstitial fluid pressure and compression of tumor vasculature. PEGPH20 breaks down the long chains of HA into smaller fragments, which alleviates these physical barriers.[1] This "remodeling" of the TME has several key downstream effects that enhance the efficacy of anticancer treatments.
Signaling Pathways Activated by Hyaluronan Degradation
The degradation of high-molecular-weight hyaluronan (HMW-HA) into low-molecular-weight hyaluronan (LMW-HA) fragments by this compound initiates signaling cascades through cell surface receptors such as CD44 and Toll-like receptor 4 (TLR4).[1][3] These pathways can influence tumor cell behavior and modulate the immune response within the tumor microenvironment.
Quantitative Preclinical Efficacy Data
Numerous preclinical studies have demonstrated the anti-tumor effects of this compound, both as a monotherapy and in combination with other cancer treatments. The data below is summarized from key studies in various cancer models.
Monotherapy and Combination Therapy in Prostate Cancer
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| PEGPH20 | PC3 (High HA) | 70% | Significant tumor growth inhibition as a single agent. | [2] |
| PEGPH20 + Docetaxel | PC3 (High HA) | Enhanced | PEGPH20 significantly enhanced the activity of docetaxel. | [2] |
| PEGPH20 + Liposomal Doxorubicin | PC3 (High HA) | Enhanced | PEGPH20 enhanced the activity of liposomal doxorubicin. | [2] |
| PEGPH20 + Docetaxel | DU145 (Low HA) | No significant enhancement | No significant improvement in docetaxel activity in low HA tumors. | [2] |
Combination Therapy in Breast Cancer
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| PEGPH20 | EMT6 | 30% | Moderate tumor growth inhibition as a monotherapy. | |
| PEGPH20 + Oncolytic Reovirus + anti-PD-L1 | EMT6 | 71% | Significant enhancement of immunotherapy efficacy. | |
| PEGPH20 + anti-PD-L1 | 4T1 | Enhanced | Increased accumulation of T cells and NK cells, and decreased MDSCs. | [4] |
Impact on the Tumor Microenvironment
The efficacy of this compound is intrinsically linked to its ability to alter the physical and cellular composition of the tumor microenvironment.
| Parameter | Tumor Model | Effect of PEGPH20 Treatment | Quantitative Change | Reference |
| Interstitial Fluid Pressure (IFP) | PC3 (High HA) | Decrease | 84% reduction | [1] |
| Tumor Water Content | PC3 (High HA) | Decrease | 7% decrease | [1] |
| Tumor Vascular Area | PC3 (High HA) | Increase | >3-fold increase | [1] |
| Immune Cell Infiltration | 4T1 | Increase | Increased accumulation of T cells and Natural Killer (NK) cells | [4] |
| Myeloid-Derived Suppressor Cells (MDSCs) | 4T1 | Decrease | Decreased accumulation of MDSCs | [4] |
Experimental Protocols
Animal Models and Tumor Implantation
-
Prostate Cancer: Male athymic nude mice were used. For the PC3 model, 5 x 106 cells were injected subcutaneously. For the DU145 model, 2.5 x 106 cells were injected subcutaneously.[2]
-
Breast Cancer (EMT6): BALB/c mice were used. EMT6 murine breast tumor cells were implanted orthotopically into the mammary fat pad.
-
Breast Cancer (4T1): Female BALB/c mice were used. 1 x 105 4T1 cells were injected into the mammary fat pad.[4]
Drug Administration
-
This compound (PEGPH20): Administered intravenously (i.v.). Dosing schedules varied between studies, with a common dose being 1 mg/kg.[1][4]
-
Chemotherapy (Docetaxel, Liposomal Doxorubicin): Administered i.v. at specified doses and schedules in combination studies.[2]
-
Immunotherapy (anti-PD-L1): Administered intraperitoneally (i.p.) at a dose of 10 mg/kg.[4]
Experimental Workflow for Efficacy Studies
Key Experimental Methodologies
-
Measurement of Interstitial Fluid Pressure (IFP): IFP was measured using a wick-in-needle technique. A 23-gauge needle containing a fluid-filled side port was inserted into the center of the tumor, and the pressure was recorded.[1]
-
Assessment of Hyaluronan Levels: Tumor sections were stained with a biotinylated HA-binding protein, followed by detection with streptavidin-peroxidase and a chromogenic substrate.[2]
-
Analysis of Tumor Vasculature: Tumor sections were stained with an anti-CD31 antibody to visualize blood vessels. The vascular area was then quantified using image analysis software.[1]
-
Immune Cell Infiltration Analysis: Tumors were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD8, NK1.1, Gr-1, CD11b). The populations of different immune cells were then quantified by flow cytometry.[4]
Conclusion
The preclinical evidence for this compound robustly demonstrates its efficacy in remodeling the tumor microenvironment to enhance the delivery and activity of anticancer therapies. By degrading hyaluronan, PEGPH20 reduces physical barriers to treatment, normalizes the tumor vasculature, and modulates the immune landscape within the tumor. The quantitative data from various preclinical models, particularly in prostate and breast cancer, provide a strong rationale for its mechanism of action. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of stroma-targeting agents in oncology. While clinical outcomes have been mixed, the preclinical findings underscore the potential of targeting the tumor microenvironment as a therapeutic strategy.
References
- 1. Hyaluronan fragments induce cytokine and metalloprotease upregulation in human melanoma cells in part by signalling via TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronan in the Cancer Cells Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD44 Mediated Catabolism of Hyaluronan by Chondrocytes - Warren Knudson [grantome.com]
The Effect of Pegvorhyaluronidase Alfa on Interstitial Fluid Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pegvorhyaluronidase alfa (PEGPH20) is an investigational drug that targets the tumor microenvironment by degrading hyaluronan (HA), a major component of the extracellular matrix. In many solid tumors, particularly pancreatic ductal adenocarcinoma, high levels of HA contribute to elevated interstitial fluid pressure (IFP), which in turn leads to vascular collapse and impedes the delivery of therapeutic agents. This technical guide provides an in-depth analysis of the core mechanism of PEGPH20's effect on IFP, supported by quantitative data from preclinical studies, detailed experimental protocols for IFP measurement, and visualizations of the underlying biological processes. The enzymatic action of PEGPH20 on HA alleviates the physical barriers within the tumor, offering a promising strategy to enhance the efficacy of co-administered cancer therapies.
Introduction: The Challenge of Elevated Interstitial Fluid Pressure in Solid Tumors
The tumor microenvironment (TME) presents a formidable barrier to effective cancer treatment. A key feature of many solid tumors is a dense and fibrotic stroma, rich in extracellular matrix components like hyaluronan. This desmoplastic reaction leads to a significant increase in interstitial fluid pressure (IFP), a phenomenon that has profound implications for drug delivery and therapeutic efficacy.[1]
Elevated IFP, which can reach pressures as high as 100 mmHg in pancreatic ductal adenocarcinoma, creates an outward convective flow from the tumor, opposing the inward diffusion of systemically administered drugs.[2][3] This pressure also compresses intratumoral blood vessels, reducing perfusion and further limiting the access of therapeutic agents to cancer cells.[1]
This compound: Mechanism of Action
This compound is a PEGylated recombinant human hyaluronidase designed to enzymatically degrade hyaluronan in the TME.[4] Hyaluronan is a large glycosaminoglycan that can bind and retain a significant amount of water, contributing to the gel-like properties of the interstitial matrix and the high IFP.[5]
By breaking down HA into smaller fragments, PEGPH20 reduces the water-binding capacity of the extracellular matrix. This leads to a decrease in the gel-fluid phase of the interstitial space, a reduction in overall interstitial fluid volume, and consequently, a significant drop in IFP.[2][3] The reduction in IFP alleviates the compression on tumor blood vessels, thereby improving perfusion and enhancing the delivery of co-administered chemotherapeutic agents.[4]
Quantitative Data on Interstitial Fluid Pressure Reduction
Preclinical studies have demonstrated the potent effect of hyaluronidase in reducing IFP in various tumor models. While direct quantitative data for this compound from a single published study is limited, the collective evidence provides a clear picture of its impact.
One key study in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (KPC mice), which is characterized by high levels of stromal HA, reported a mean baseline IFP of 76 ± 4.2 mmHg.[6] Following systemic administration of PEGPH20, a significant reduction in this elevated IFP was observed.[2][6]
Another study, using bovine testicular hyaluronidase in an orthotopic osteosarcoma xenograft model, provides quantitative insights into the extent of IFP reduction.
| Tumor Model | Treatment | Mean Baseline IFP (mmHg ± SD) | IFP Reduction (1 hour post-injection) |
| Orthotopic Osteosarcoma Xenograft | Hyaluronidase | 32 ± 8 | Reduced to 63-84% of control |
Table 1: Effect of Hyaluronidase on Interstitial Fluid Pressure in an Orthotopic Osteosarcoma Xenograft Model.[7]
Experimental Protocols for Interstitial Fluid Pressure Measurement
The accurate measurement of IFP is critical for evaluating the efficacy of TME-modifying agents like this compound. The two most common and well-established methods are the wick-in-needle technique and the use of transducer-tipped catheters.
Wick-in-Needle Technique
The wick-in-needle technique is a widely used method for measuring IFP in preclinical tumor models.[8][9]
Materials:
-
23-gauge needle
-
Nylon suture material (wick)
-
Pressure transducer
-
Saline solution (0.9% NaCl)
-
Catheter tubing
Protocol:
-
A bundle of nylon suture material is inserted into the tip of the 23-gauge needle to act as a wick, ensuring fluid communication between the interstitium and the pressure transducer.
-
The needle is connected to a pressure transducer via saline-filled catheter tubing.
-
The system is calibrated against a water column of known height.
-
The tumor-bearing animal is anesthetized.
-
The wick-in-needle probe is carefully inserted into the center of the tumor.
-
The pressure is allowed to equilibrate, and the IFP reading is recorded from the pressure transducer.
Transducer-Tipped Catheter Method
This method utilizes a catheter with a miniature pressure sensor at its tip, providing a direct measurement of IFP.[6][8]
Materials:
-
Transducer-tipped catheter (e.g., Millar Mikro-Tip)
-
Data acquisition system
-
Saline solution (0.9% NaCl)
Protocol:
-
The transducer-tipped catheter is calibrated according to the manufacturer's instructions.
-
The animal is anesthetized and the tumor is exposed.
-
A small incision may be made in the skin overlying the tumor to facilitate catheter insertion.
-
The catheter is gently inserted into the desired location within the tumor.
-
The IFP is continuously monitored and recorded using the data acquisition system.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its effect on IFP.
References
- 1. Clinical Strategies Targeting the Tumor Microenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interstitial Pressure in Pancreatic Ductal Adenocarcinoma Is Dominated by a Gel-Fluid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Response to Stroma-Modifying Therapy: Magnetic Resonance Imaging Findings in Early-Phase Clinical Trials of Pegvorhyaluronidase alpha (PEGPH20) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interstitial Pressure in Pancreatic Ductal Adenocarcinoma Is Dominated by a Gel-Fluid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronidase reduces the interstitial fluid pressure in solid tumours in a non-linear concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method for measuring interstitial fluid pressure in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interstitial fluid pressure in human melanoma xenografts. Relationship to fractional tumor water content, tumor size, and tumor volume-doubling time - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Biology of Recombinant Human Hyaluronidase (rHuPH20)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recombinant human hyaluronidase PH20 (rHuPH20) is a critical enzyme in modern biotherapeutics, primarily utilized to enhance the dispersion and absorption of co-administered drugs. By temporarily degrading hyaluronan in the extracellular matrix (ECM), rHuPH20 reduces the viscosity of the interstitial space, thereby facilitating the subcutaneous delivery of large-volume biologics that would otherwise require intravenous administration. This guide provides a comprehensive overview of the molecular biology of rHuPH20, including its production, mechanism of action, enzymatic kinetics, and the signaling pathways it influences. Detailed experimental protocols for its characterization and purification are also presented to aid researchers in its practical application.
Introduction to Recombinant Human Hyaluronidase (rHuPH20)
Hyaluronan, a major glycosaminoglycan in the ECM, creates a gel-like substance that impedes the bulk flow of fluids, limiting the volume and dispersion of subcutaneously injected drugs.[1][2] Hyaluronidases are a class of enzymes that depolymerize hyaluronan, and the human genome encodes for several such enzymes.[3] RHuPH20 is a recombinant form of the human hyaluronidase PH20, naturally found on the sperm surface where it facilitates fertilization by degrading the hyaluronan-rich matrix of the cumulus oophorus.[4]
The recombinant form is typically produced in Chinese Hamster Ovary (CHO) cells and is engineered as a soluble protein, lacking the glycosylphosphatidylinositol (GPI) anchor of its native counterpart.[2][4] This modification allows for its secretion into the cell culture medium, simplifying the purification process.[5] The use of a human recombinant form minimizes the immunogenicity associated with previously used animal-derived hyaluronidases.[4] The enzymatic action of rHuPH20 is local and transient, with the ECM barrier function being restored within 24 to 48 hours as new hyaluronan is synthesized.[6]
Production and Purification of rHuPH20 from CHO Cells
The production of rHuPH20 for therapeutic use predominantly relies on recombinant expression in CHO cells, which are capable of performing the necessary post-translational modifications for a functional protein.[5]
Recombinant Expression in CHO Cells
The general workflow for producing rHuPH20 in CHO cells involves transfecting a CHO cell line with an expression vector containing the DNA sequence for the soluble form of human PH20. Stable cell lines are then selected and optimized for high-level secretion of the enzyme into the culture medium. Fed-batch culture is a common method for growing these cells, where nutrients are periodically added to the bioreactor to maintain cell viability and protein production.[7]
Purification Workflow
The purification of rHuPH20 from the CHO cell culture supernatant is a multi-step process designed to achieve high purity while retaining enzymatic activity. A typical purification workflow is as follows:
-
Harvest and Clarification : The cell culture is harvested, and the supernatant containing the secreted rHuPH20 is separated from the cells and cellular debris by centrifugation and filtration.[7]
-
Affinity Chromatography : The clarified supernatant is often first passed through a Protein A affinity column to capture the target protein, a common first step in purifying monoclonal antibodies and other recombinant proteins produced in CHO cells.[8]
-
Ion-Exchange Chromatography (IEX) : Further purification is achieved using ion-exchange chromatography. Depending on the isoelectric point of rHuPH20 and the buffer conditions, either cation or anion exchange chromatography can be employed to separate the enzyme from host cell proteins (HCPs) and other impurities.[8]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates proteins based on their hydrophobicity and is another effective step in removing remaining impurities.
-
Size-Exclusion Chromatography (SEC) : As a final polishing step, SEC is used to remove aggregates and any remaining contaminants of different molecular weights, resulting in a highly purified and homogenous rHuPH20 product.
The following diagram illustrates a general workflow for the production and purification of recombinant proteins from CHO cell culture.
Physicochemical and Enzymatic Properties
Physicochemical Properties
The physicochemical properties of rHuPH20 are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~60 kDa (glycosylated) | [6] |
| Optimal pH | 4.5 - 5.5 | [9] |
| Isoelectric Point (pI) | Acidic | [10] |
| Structure | Soluble glycoprotein | [2][4] |
Enzymatic Kinetics
The enzymatic activity of rHuPH20 follows Michaelis-Menten kinetics. The key kinetic parameters are presented in the table below.
| Parameter | Value | Substrate | Reference |
| Km | 0.87 - 0.91 mg/mL | Hyaluronic Acid (215-752 kDa) | [9] |
| Vmax | 1.66 - 1.74 nM/s | Hyaluronic Acid (215-752 kDa) | [9] |
| kcat | 40.5 - 42.4 s⁻¹ | Hyaluronic Acid (215-752 kDa) | [9] |
| Specific Activity | >10,000 U/mg (highly purified from CHO cells) | Hyaluronic Acid | [3] |
| Specific Activity | 230 mU/mg (purified from P. pastoris) | Hyaluronic Acid | [9] |
Signaling Pathways Influenced by Hyaluronan and its Degradation Products
The degradation of high-molecular-weight hyaluronan (HMW-HA) by rHuPH20 into low-molecular-weight hyaluronan (LMW-HA) fragments can trigger distinct cellular signaling pathways. These fragments can interact with cell surface receptors like CD44 and Toll-like receptors (TLRs), modulating cellular processes such as inflammation, proliferation, and migration.
CD44-Mediated Signaling
CD44 is the principal cell surface receptor for hyaluronan. The binding of hyaluronan to CD44 can initiate a variety of downstream signaling cascades.
References
- 1. Scholarly Article or Book Chapter | Hyaluronan fragments induce IFNβ via a novel TLR4-TRIF-TBK1-IRF3- dependent pathway | ID: x920g329r | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Immunogenicity of rHuPH20, a Hyaluronidase Enabling Subcutaneous Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized rapid production of recombinant secreted proteins in CHO cells grown in suspension: The case of RBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. jnc-corp.co.jp [jnc-corp.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Recombinant human hyaluronidase (rHuPH20): an enabling platform for subcutaneous drug and fluid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Pegvorhyaluronidase Alfa: A Technical Guide to Enhancing Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase designed to enhance the delivery of therapeutic agents to solid tumors by degrading hyaluronan (HA), a major component of the extracellular matrix. High levels of HA in the tumor microenvironment (TME) can increase interstitial fluid pressure and create a physical barrier to drug penetration, thereby limiting the efficacy of chemotherapy. By enzymatically depleting HA, this compound aims to remodel the TME, improve tumor perfusion, and increase the access of co-administered anticancer drugs to tumor cells. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative data from key clinical and preclinical studies, and detailed experimental methodologies.
Core Mechanism of Action: Remodeling the Tumor Microenvironment
This compound's primary mechanism of action is the enzymatic degradation of hyaluronan within the TME.[1][2] Hyaluronan, a large glycosaminoglycan, accumulates in many solid tumors, contributing to a dense and poorly permeable extracellular matrix.[2] This accumulation leads to increased interstitial fluid pressure, which can collapse tumor blood vessels and impede the convective and diffusive transport of drugs from the vasculature into the tumor tissue.[3]
This compound, a PEGylated form of the naturally occurring human hyaluronidase PH20, is administered intravenously and has an extended plasma half-life compared to its native form.[4] It acts by cleaving high-molecular-weight HA into smaller fragments. This enzymatic activity is hypothesized to have several downstream effects that enhance drug delivery:
-
Reduced Interstitial Fluid Pressure: By breaking down the HA network, this compound reduces the water-retaining capacity of the TME, leading to a decrease in interstitial fluid pressure.[3][5]
-
Decompression of Tumor Vasculature: The reduction in interstitial pressure can lead to the re-opening of compressed blood vessels within the tumor, thereby improving blood flow and perfusion.[4]
-
Increased Permeability: The degradation of the dense HA matrix increases the permeability of the tumor interstitium, allowing for more efficient diffusion of co-administered therapeutic agents.[4]
These changes collectively aim to overcome the physical barriers within the TME, leading to higher intratumoral concentrations of anticancer drugs and potentially improved therapeutic outcomes.
Quantitative Data from Clinical and Preclinical Studies
The efficacy and safety of this compound have been evaluated in several clinical trials, most notably in pancreatic ductal adenocarcinoma (PDA), a tumor type often characterized by high levels of hyaluronan. Preclinical studies have also provided valuable insights into its potential to enhance the delivery of various chemotherapeutic agents.
Clinical Trial Data
The most definitive clinical data for this compound comes from the Phase III HALO-301 trial. While the trial did not meet its primary endpoint of improving overall survival, it did provide valuable quantitative data on the drug's activity and safety profile in patients with hyaluronan-high metastatic pancreatic adenocarcinoma.[6][7][8] Data from an earlier Phase Ib study (HALO-109-201) also provided initial evidence of activity in this patient population.[9]
Table 1: Efficacy Outcomes from the HALO-301 Phase III Trial [6][7][8]
| Endpoint | PEGPH20 + Nab-paclitaxel/Gemcitabine (n=327) | Placebo + Nab-paclitaxel/Gemcitabine (n=165) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 11.2 months | 11.5 months | 1.00 (0.80 - 1.27) | 0.97 |
| Median Progression-Free Survival | 7.1 months | 7.1 months | 0.97 (0.75 - 1.26) | - |
| Objective Response Rate | 47% | 36% | - | - |
| Median Duration of Response | 6.1 months | 7.4 months | - | - |
Table 2: Key Grade ≥3 Adverse Events from the HALO-301 Phase III Trial [6][10][11]
| Adverse Event | PEGPH20 + Nab-paclitaxel/Gemcitabine (n=327) | Placebo + Nab-paclitaxel/Gemcitabine (n=165) |
| Fatigue | 16.0% | 9.6% |
| Muscle Spasms | 6.5% | 0.6% |
| Hyponatremia | 8.0% | 3.8% |
| Thromboembolic Events | Not reported in detail | Not reported in detail |
Table 3: Efficacy Outcomes from the HALO-109-201 Phase Ib Trial in Pancreatic Cancer [9]
| Patient Subgroup (by Hyaluronan Level) | Median Progression-Free Survival | Median Overall Survival |
| "High"-HA Patients (n=6) | 7.2 months | 13.0 months |
| "Low"-HA Patients (n=11) | 3.5 months | 5.7 months |
Preclinical Data
Preclinical studies have demonstrated the ability of this compound to enhance the delivery and efficacy of chemotherapy in various tumor models.
Table 4: Preclinical Study of PEGPH20 with Paclitaxel (PTX) in a Pancreatic Cancer Xenograft Model (BxPC3) [4]
| Treatment Group | Outcome |
| PTX alone | Best Tumor Growth Inhibition (T/C%) of 61.7% on day 26 |
| PEGPH20 pre-treatment + PTX | Significant reduction in HA specific staining (45.5 ± 7.6% vs 69.4 ± 7.8% for PTX alone, p=0.019) and improved PTX distribution |
Experimental Protocols and Methodologies
A critical aspect of research involving this compound is the accurate measurement of hyaluronan levels and the assessment of drug delivery. The following sections outline the key experimental methodologies cited in the literature.
Measurement of Hyaluronan Levels
Objective: To visualize and semi-quantify the extent of hyaluronan accumulation in the tumor extracellular matrix.
Methodology Overview:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the hyaluronan epitopes.
-
Blocking: Non-specific binding is blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: Sections are incubated with a biotinylated hyaluronan binding protein (HABP), which acts as a specific probe for hyaluronan.
-
Detection: A streptavidin-peroxidase conjugate is applied, followed by a chromogenic substrate such as diaminobenzidine (DAB) to produce a colored precipitate at the site of hyaluronan.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.
-
Analysis: The percentage of the tumor extracellular matrix staining positive for hyaluronan is assessed by a pathologist. A threshold (e.g., ≥50% staining) is often used to classify tumors as "hyaluronan-high".[8]
Objective: To quantify the concentration of hyaluronan in plasma as a potential biomarker.
Methodology Overview:
-
Sample Preparation: Plasma samples are collected from patients.
-
Enzymatic Digestion: The plasma hyaluronan is enzymatically digested into its constituent disaccharides.[12]
-
Chromatographic Separation: The resulting disaccharides are separated using liquid chromatography.[12][13]
-
Mass Spectrometric Detection: The separated disaccharides are detected and quantified using tandem mass spectrometry.[12][13] This method provides high sensitivity and specificity for hyaluronan measurement.
Assessment of Enhanced Drug Delivery
Objective: To quantify the concentration of a co-administered chemotherapeutic agent within the tumor tissue.
Methodology Overview:
-
Tumor Homogenization: Tumor tissue is excised at a specific time point after drug administration and homogenized.
-
Drug Extraction: The chemotherapeutic agent is extracted from the tumor homogenate using an appropriate solvent.
-
HPLC Analysis: The extracted drug is quantified using a validated HPLC method with a suitable detector (e.g., UV or fluorescence).[4]
-
Data Analysis: The drug concentration is typically expressed as the amount of drug per gram of tumor tissue.
Signaling Pathways and Logical Relationships
The accumulation of hyaluronan in the TME not only creates a physical barrier but also influences various signaling pathways that can promote tumor progression. By degrading hyaluronan, this compound can potentially modulate these pathways.
Hyaluronan-Mediated Signaling
High-molecular-weight hyaluronan can interact with cell surface receptors such as CD44 and RHAMM, activating downstream signaling cascades that promote cell proliferation, survival, and migration.[1][2] These pathways can include the PI3K/Akt and MAPK pathways.[1] The degradation of high-molecular-weight hyaluronan into smaller fragments by this compound can alter this signaling landscape.
Logical Relationship of Enhanced Drug Delivery
The overarching hypothesis for this compound's mechanism of action can be visualized as a logical flow from the molecular level to the therapeutic outcome.
Conclusion
This compound represents a novel approach to overcoming a significant barrier to effective cancer therapy: the tumor microenvironment. While the pivotal HALO-301 trial in pancreatic cancer did not demonstrate a survival benefit, the preclinical data and the observed increase in objective response rate in the clinical setting suggest that the principle of enzymatic remodeling of the TME to enhance drug delivery holds promise. Further research is warranted to identify the tumor types and therapeutic combinations where this strategy may be most effective. This technical guide provides a foundational understanding of the core science and data behind this compound to inform future research and development efforts in this area.
References
- 1. Hyaluronan and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulated hyaluronan metabolism in the tumor microenvironment drives cancer inflammation and tumor-associated immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. bohrium.com [bohrium.com]
- 5. Hyaluronidase reduces the interstitial fluid pressure in solid tumours in a non-linear concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. Addition of this compound to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 8. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imagingendpoints.com [imagingendpoints.com]
- 10. researchgate.net [researchgate.net]
- 11. jwatch.org [jwatch.org]
- 12. scispace.com [scispace.com]
- 13. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEGylation in Extending Hyaluronidase Half-Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of PEGylation in extending the circulatory half-life of hyaluronidase, a critical enzyme in drug delivery and oncology. By covalently attaching polyethylene glycol (PEG) moieties to the hyaluronidase enzyme, its pharmacokinetic and pharmacodynamic properties are significantly enhanced, leading to prolonged therapeutic efficacy. This guide details the quantitative improvements in half-life, outlines key experimental protocols for evaluation, and provides visual representations of the underlying mechanisms and experimental workflows.
Introduction: Overcoming the Limitations of Native Hyaluronidase
Hyaluronidases are a class of enzymes that depolymerize hyaluronan (HA), a major component of the extracellular matrix (ECM).[1] This enzymatic activity can be harnessed to increase the dispersion and absorption of co-administered therapeutic agents and to remodel the tumor microenvironment, thereby improving the penetration of anticancer drugs.[2][3] However, the clinical utility of native recombinant human hyaluronidase (rHuPH20) is limited by its very short in vivo half-life, which is on the order of minutes when administered intravenously.[1][4] This rapid clearance necessitates frequent administration and limits its systemic therapeutic potential.
PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmaceutical properties of therapeutic proteins.[][6] For hyaluronidase, PEGylation shields the enzyme from proteolytic degradation and reduces renal clearance, thereby dramatically extending its circulation time.[7][8] This enhanced pharmacokinetic profile is crucial for applications requiring sustained enzymatic activity, such as in the treatment of hyaluronan-rich solid tumors.[1][9]
Quantitative Impact of PEGylation on Hyaluronidase Half-Life
The PEGylation of recombinant human hyaluronidase (a formulation known as PEGPH20) results in a substantial increase in its plasma half-life across different species. The following table summarizes the key quantitative data from preclinical and clinical studies.
| Enzyme | Species | Administration Route | Dose | Half-Life | Fold Increase | Citation(s) |
| rHuPH20 | Human | Intravenous | - | Minutes | - | [1] |
| rHuPH20 | Mouse | - | - | ~3 minutes | - | [4] |
| PEGPH20 | Human | Intravenous | 50 µg/kg | ~31.8 hours | ~Several hundred-fold | [7] |
| PEGPH20 | Human | Intravenous | 0.5 - 5 µg/kg | ~1-2 days | ~Several hundred-fold | [9][10] |
| PEGPH20 | Human | Intravenous | - | ~20 hours | ~Several hundred-fold | [1][8][11] |
| PEGPH20 | Mouse | - | - | ~10.3 hours | ~206-fold | [2][4] |
Mechanism of Action and Logical Workflow
The strategic advantage of PEGylating hyaluronidase lies in its ability to overcome the pharmacokinetic limitations of the native enzyme, leading to a more effective therapeutic agent. The following diagram illustrates the logical relationship between PEGylation, its impact on the enzyme's properties, and the ultimate therapeutic outcome.
Experimental Protocols
The evaluation of PEGylated hyaluronidase involves a series of in vitro and in vivo experiments to characterize its activity, pharmacokinetics, and pharmacodynamics.
In Vitro Hyaluronidase Activity Assay (Turbidimetric Method)
This protocol is adapted from established turbidimetric assays for hyaluronidase activity.[12]
Objective: To determine the enzymatic activity of hyaluronidase by measuring the turbidity of a hyaluronic acid solution after enzymatic digestion.
Materials:
-
Hyaluronidase enzyme (test sample)
-
Hyaluronic acid (HA) sodium salt
-
Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37 °C)
-
Enzyme Diluent (20 mM Sodium Phosphate, 77 mM Sodium Chloride, 0.01% (w/v) Bovine Serum Albumin, pH 7.0 at 37 °C)
-
Acidic Albumin Solution (24 mM Sodium Acetate, 79 mM Acetic Acid, 0.1% (w/v) Bovine Serum Albumin, pH 3.75 at 25 °C)
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Water bath at 37 °C
Procedure:
-
Prepare Hyaluronic Acid Solution: Dissolve hyaluronic acid in Phosphate Buffer to a final concentration of 0.3 mg/mL. Heat to 90-95°C with stirring to dissolve, then cool to 37°C.
-
Prepare Enzyme Dilutions: Serially dilute the hyaluronidase sample in the Enzyme Diluent to achieve a concentration range of 2-5 units/mL.
-
Enzymatic Reaction:
-
Equilibrate the HA solution and enzyme dilutions at 37°C for 10 minutes.
-
In a test tube, mix the HA solution with the enzyme dilution.
-
Incubate the reaction mixture at 37°C for exactly 45 minutes.
-
-
Termination and Turbidity Measurement:
-
Stop the reaction by adding the Acidic Albumin Solution. This will precipitate any undigested hyaluronic acid.
-
Allow the mixture to stand at room temperature for 10 minutes to allow for turbidity to develop.
-
Measure the absorbance (or % transmittance) at 600 nm.
-
-
Calculation of Activity: One unit of hyaluronidase activity is defined as the amount of enzyme that causes a change in absorbance at 600 nm of 0.330 per minute under the specified conditions.[12] A standard curve using a reference hyaluronidase standard should be generated to quantify the activity of the test sample.
In Vivo Evaluation of PEGylated Hyaluronidase
The following diagram outlines a typical experimental workflow for assessing the pharmacokinetics and pharmacodynamics of PEGylated hyaluronidase in a preclinical model.
Quantification of Plasma Hyaluronan
Objective: To measure the concentration of hyaluronan in plasma samples as a pharmacodynamic marker of PEGPH20 activity.[7]
Methodology: This method typically involves enzymatic digestion of plasma HA followed by derivatization and analysis by high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[7]
Procedure Outline:
-
Sample Preparation: Collect blood samples in appropriate anticoagulant tubes and separate plasma by centrifugation.
-
Enzymatic Digestion: Treat plasma samples with chondroitinase ABC to digest hyaluronan of various sizes into its smallest disaccharide unit.[7]
-
Derivatization: Chemically derivatize the resulting HA-disaccharide (e.g., with 4-nitrobenzyl hydroxylamine) to enhance its detection by mass spectrometry.[7]
-
HPLC-MS/MS Analysis: Separate the derivatized disaccharide using HPLC and quantify its concentration using a tandem mass spectrometer.
-
Quantification: Determine the concentration of the HA-disaccharide in the plasma samples by comparing to a standard curve of known concentrations. The results are typically reported as nanograms of HA-disaccharide per milliliter of plasma.[7]
Mechanism of Action in the Tumor Microenvironment
In the context of oncology, PEGPH20's extended half-life allows for sustained degradation of hyaluronan within the tumor microenvironment. This remodels the ECM, leading to several beneficial effects. The following diagram illustrates this mechanism.
Conclusion
PEGylation is a transformative technology for hyaluronidase, converting an enzyme with a fleeting in vivo presence into a long-acting therapeutic agent. The dramatic extension of its half-life from minutes to hours or even days enables sustained enzymatic activity, which is critical for its application in enhancing the delivery of co-administered drugs and for remodeling the tumor microenvironment. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical and clinical evaluation of PEGylated hyaluronidase, a promising agent in the field of drug development and oncology.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Phase 1 trials of PEGylated recombinant human hyaluronidase PH20 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib Study of PEGylated Recombinant Human Hyaluronidase and Gemcitabine in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic (PK)/pharmacodynamic (PD) results from a phase Ib study of pegylated hyaluronidase PH20 (PEGPH20) in combination with gemcitabine (Gem) in patients with pancreatic cancer. - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Pegvorhyaluronidase Alfa in Combination with Gemcitabine and Nab-Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pegvorhyaluronidase alfa (PVHA), also known as PEGPH20, when used in combination with gemcitabine and nab-paclitaxel for the treatment of hyaluronan-high metastatic pancreatic ductal adenocarcinoma (PDA). The information is based on the pivotal phase III HALO 109-301 clinical trial.
Mechanism of Action
Pancreatic ductal adenocarcinoma is often characterized by a dense fibrotic stroma rich in hyaluronan (HA), a glycosaminoglycan.[1] This accumulation of HA in the tumor microenvironment (TME) increases interstitial fluid pressure and compresses tumor vasculature, which can impede the delivery of therapeutic agents.[1][2]
This compound is a PEGylated recombinant human hyaluronidase that enzymatically degrades HA.[1][3] By breaking down HA within the TME, PVHA is designed to decompress blood vessels, reduce interstitial fluid pressure, and consequently, increase the penetration and efficacy of co-administered chemotherapeutic agents like gemcitabine and nab-paclitaxel.[2][4] Preclinical studies have shown that this enzymatic degradation of HA can enhance the delivery of various anticancer therapies.[4][5]
Signaling Pathway and Drug Action
Caption: Mechanism of action of this compound in the tumor microenvironment.
Clinical Trial Data: HALO 109-301
The HALO 109-301 was a phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of PVHA in combination with nab-paclitaxel and gemcitabine (AG) in patients with previously untreated, hyaluronan-high metastatic pancreatic ductal adenocarcinoma.[6][7] Patients were randomized in a 2:1 ratio to receive either PVHA plus AG or placebo plus AG.[6]
Efficacy Results
The addition of PVHA to AG showed an increase in the objective response rate but did not meet the primary endpoint of improving overall survival or progression-free survival.[2][7]
| Endpoint | PVHA + Gemcitabine/Nab-Paclitaxel (n=327) | Placebo + Gemcitabine/Nab-Paclitaxel (n=165) | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | p-value |
| Median Overall Survival (OS) | 11.2 months | 11.5 months | 1.00 [0.80 - 1.27] | 0.97 |
| Median Progression-Free Survival (PFS) | 7.1 months | 7.1 months | 0.97 [0.75 - 1.26] | - |
| Objective Response Rate (ORR) | 47% | 36% | 1.29 [1.03 - 1.63] (ORR Ratio) | - |
Data sourced from the HALO 109-301 clinical trial results.[2][6][7]
Safety and Tolerability
The safety profile of the combination therapy was generally consistent with previous studies, though some adverse events were more frequent in the PVHA arm.[6][8]
| Adverse Event (Grade ≥ 3) | PVHA + Gemcitabine/Nab-Paclitaxel | Placebo + Gemcitabine/Nab-Paclitaxel |
| Fatigue | 16.0% | 9.6% |
| Muscle Spasms | 6.5% | 0.6% |
| Hyponatremia | 8.0% | 3.8% |
| Thromboembolic Events (any grade) | 15.1% | 13.5% |
Data represents Grade ≥ 3 adverse events with a ≥ 2% higher rate in the PVHA arm, and any grade for thromboembolic events.[6][8]
Experimental Protocols
HALO 109-301 Study Protocol
Objective: To evaluate the efficacy and safety of this compound plus nab-paclitaxel/gemcitabine (AG) compared with placebo plus AG in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma.[6]
Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter international trial.[6][7]
Patient Population: Adults (≥ 18 years) with previously untreated, metastatic pancreatic ductal adenocarcinoma with tumors determined to be "hyaluronan-high".[6]
Treatment Regimen: Treatment was administered in 4-week cycles (3 weeks on, 1 week off) until disease progression or unacceptable toxicity.[6][9]
-
PVHA/Placebo Arm:
-
Chemotherapy (Both Arms):
Endpoints:
-
Primary Endpoint: Overall Survival (OS).[6]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[6]
Response Assessment: Tumor response and progression were assessed by independent central review using RECIST v1.1 criteria.[2]
Experimental Workflow
Caption: Workflow of the HALO 109-301 clinical trial.
Conclusion
While the combination of this compound with gemcitabine and nab-paclitaxel did not demonstrate a statistically significant improvement in the primary endpoint of overall survival for patients with hyaluronan-high metastatic pancreatic cancer in the HALO 109-301 trial, the increased objective response rate suggests a level of biological activity.[7][9] These findings indicate that targeting the tumor microenvironment by degrading hyaluronan is a complex strategy and that further research is needed to identify patient populations that may benefit from this approach or to explore alternative combination therapies. The results do not support the further development of PVHA in this specific setting.[2][7]
References
- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Remodeling the Tumor Microenvironment Sensitizes Breast Tumors to Anti-Programmed Death-Ligand 1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Addition of this compound to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 8. jwatch.org [jwatch.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Dosing and administration schedule for PEGPH20 therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration schedule for PEGPH20 (pegvorhyaluronidase alfa), an investigational therapy designed to degrade hyaluronan within the tumor microenvironment. The following protocols are based on data from various clinical trials and preclinical studies.
Dosing and Administration
PEGPH20 has been evaluated in several clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents, primarily for the treatment of advanced solid tumors, including pancreatic ductal adenocarcinoma. Dosing schedules have varied across studies, reflecting efforts to optimize efficacy and manage toxicities.
Monotherapy Dosing Schedules
Early-phase clinical trials explored various dosing regimens for PEGPH20 as a single agent. These studies were crucial in determining the maximum tolerated dose (MTD) and identifying dose-limiting toxicities.
| Study (Phase) | Patient Population | PEGPH20 Dose | Administration Schedule | Reference |
| HALO-109-101 (Phase 1) | Advanced Solid Tumors | 0.5 or 50 µg/kg | Intravenously once or twice weekly | [1] |
| HALO-109-101 (Phase 1) | Advanced Solid Tumors | 0.5–1.5 µg/kg | Intravenously once every 3 weeks | [1] |
| HALO-109-102 (Phase 1) | Advanced Solid Tumors | 0.5–5.0 µg/kg | Intravenously once or twice weekly with dexamethasone | [1] |
Dose-limiting toxicities included grade 3 or higher myalgia, arthralgia, and muscle spasms. The maximum tolerated dose was established at 3.0 µg/kg administered twice weekly[1].
Combination Therapy Dosing Schedules
PEGPH20 has been most extensively studied in combination with nab-paclitaxel and gemcitabine for the treatment of metastatic pancreatic ductal adenocarcinoma.
| Study (Phase) | Patient Population | PEGPH20 Dose & Schedule | Combination Agents & Schedule | Reference |
| HALO-109-202 (Phase 2) | Metastatic Pancreatic Ductal Adenocarcinoma | 3.0 µg/kg IV twice weekly for the first 4 weeks, then once weekly for 3 out of every 4 weeks. | Nab-paclitaxel (125 mg/m²) and Gemcitabine (1,000 mg/m²) once weekly for 3 out of every 4 weeks. | [2] |
| HALO-109-301 (Phase 3) | Hyaluronan-High Metastatic Pancreatic Ductal Adenocarcinoma | 3.0 µg/kg IV twice weekly for cycle 1, then once weekly for subsequent cycles (3 weeks on, 1 week off). | Nab-paclitaxel (125 mg/m²) and Gemcitabine (1,000 mg/m²) once weekly (3 weeks on, 1 week off). | [3][4][5][6][7] |
| Phase 1b | Advanced Pancreatic Cancer | 1.0, 1.6, or 3.0 µg/kg IV twice weekly for weeks 1-4 of cycle 1, then once weekly for weeks 5-7. Subsequent cycles: once weekly for 3 weeks of a 4-week cycle. | Gemcitabine (1,000 mg/m²) once weekly for weeks 1-7 of cycle 1. Subsequent cycles: once weekly for 3 weeks of a 4-week cycle. | [8][9] |
Experimental Protocols
The following protocols are derived from methodologies reported in clinical trial documentation.
Reconstitution and Administration of PEGPH20
Materials:
-
PEGPH20 vial (lyophilized powder)
-
Sterile Water for Injection, USP
-
Appropriate size syringe and needle
-
Infusion bag (e.g., 0.9% Sodium Chloride Injection, USP)
Protocol:
-
Reconstitute the PEGPH20 vial with the appropriate volume of Sterile Water for Injection to achieve the desired concentration.
-
Gently swirl the vial to dissolve the powder. Do not shake.
-
Visually inspect the solution for particulate matter and discoloration prior to administration.
-
Withdraw the calculated dose from the vial and further dilute it in an infusion bag to the final volume for administration.
-
Administer the PEGPH20 solution as an intravenous infusion over approximately 10 minutes[2]. The infusion rate should be approximately 1 mL/minute[2].
Pre-medication and Supportive Care
To mitigate potential adverse events associated with PEGPH20 therapy, pre-medication and prophylactic measures have been implemented in clinical trials.
-
Musculoskeletal Events: Dexamethasone (e.g., 8 mg) is administered orally approximately 1-2 hours before and 8-12 hours after each PEGPH20 infusion to manage musculoskeletal events such as myalgia and arthralgia[1][2][4][8].
-
Thromboembolic Events: Prophylactic enoxaparin (e.g., 1 mg/kg/day) is self-administered subcutaneously by all patients to reduce the risk of thromboembolic events[4]. Patients who discontinue enoxaparin may be required to discontinue PEGPH20[4].
Pharmacodynamic Assessment
The in vivo pharmacological activity of PEGPH20 can be evaluated by measuring plasma concentrations of hyaluronan (HA).
Protocol:
-
Collect blood samples at baseline and at specified time points following PEGPH20 administration.
-
Process blood samples to obtain plasma.
-
Enzymatically digest plasma samples with chondroitinase ABC to hydrolyze HA into disaccharides.
-
Derivatize the resulting HA-disaccharides.
-
Analyze the derivatized samples using high-performance liquid chromatography and tandem mass spectrometry to quantify plasma HA concentrations[1]. An increase in plasma HA levels post-administration indicates enzymatic activity of PEGPH20[1].
Signaling Pathways and Experimental Workflows
PEGPH20 Mechanism of Action
PEGPH20 is a PEGylated recombinant human hyaluronidase that degrades hyaluronan, a major component of the extracellular matrix in the tumor microenvironment[4][10][11]. The accumulation of hyaluronan can increase interstitial fluid pressure and compress tumor blood vessels, thereby impeding the delivery of therapeutic agents[4][12][13]. By degrading hyaluronan, PEGPH20 aims to remodel the tumor stroma, decompress blood vessels, and enhance the perfusion and delivery of co-administered anticancer therapies[4][14].
Caption: Mechanism of action of PEGPH20 in the tumor microenvironment.
Experimental Workflow for a Combination Therapy Clinical Trial
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating PEGPH20 in combination with chemotherapy, such as the HALO-109-301 study[3][4][5][6][7].
Caption: Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial.
Dose-Escalation Study Design
This diagram illustrates the logical relationship in a typical 3+3 dose-escalation study design used in early-phase trials to determine the recommended Phase 2 dose of a new drug like PEGPH20[8][9].
References
- 1. Phase 1 trials of PEGylated recombinant human hyaluronidase PH20 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Addition of this compound to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 8. Phase Ib Study of PEGylated Recombinant Human Hyaluronidase and Gemcitabine in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetic (PK)/pharmacodynamic (PD) results from a phase Ib study of pegylated hyaluronidase PH20 (PEGPH20) in combination with gemcitabine (Gem) in patients with pancreatic cancer. - ASCO [asco.org]
Application Notes and Protocols for Pegvorhyaluronidase Alfa (PEGPH20) in Preclinical Pancreatic Cancer Models
Introduction
Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase that enzymatically degrades hyaluronan (HA), a major component of the extracellular matrix.[1][2] In pancreatic ductal adenocarcinoma (PDAC), the tumor microenvironment is characterized by a dense stroma rich in HA, which can impede the delivery and efficacy of therapeutic agents.[2][3] Preclinical studies have explored the use of PEGPH20 to remodel this stroma, thereby enhancing the effectiveness of chemotherapy and radiation.[4][5] These application notes provide a summary of the data from preclinical models and detailed protocols for researchers investigating PEGPH20 in pancreatic cancer.
Mechanism of Action
PEGPH20 targets the accumulation of HA in the tumor stroma. By degrading HA, PEGPH20 is hypothesized to:
-
Decrease interstitial fluid pressure within the tumor.[3]
-
Re-expand collapsed blood vessels, improving tumor perfusion and oxygenation.[4][6]
-
Increase the access and delivery of co-administered cytotoxic agents to tumor cells.[2][6]
This proposed mechanism of action suggests that PEGPH20 may be most effective in tumors with high levels of HA.[4]
Preclinical Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies investigating PEGPH20 in pancreatic cancer models.
Table 1: Efficacy of PEGPH20 in Combination with Radiation Therapy in a BxPC3-HAS3 Xenograft Model[4]
| Treatment Group | Median Survival (days) | Hazard Ratio (vs. Control) | Hazard Ratio (vs. Radiation Alone) | Hazard Ratio (vs. PEGPH20 Alone) |
| Control | Not Reported | - | - | - |
| Radiation Alone | Not Reported | - | - | - |
| PEGPH20 Alone | Not Reported | 0.38 | - | - |
| PEGPH20 + Radiation | Not Reported | Not Reported | 0.20 | 0.21 |
Note: The study used a human pancreatic adenocarcinoma BxPC3 mouse model overexpressing hyaluronan synthase 3 (HAS3) to ensure high HA levels.[4]
Table 2: Efficacy of PEGPH20 in Combination with FOLFIRINOX in a BxPC3/HAS3 Xenograft Model[6]
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | Baseline |
| PEGPH20 (0.0375 mg/kg) | Not specified, but less than combination |
| Low FOLFIRINOX | Less than combination |
| High FOLFIRINOX | Less than combination |
| PEGPH20 + Low FOLFIRINOX | Greater than low FFX alone; Superior to high FFX alone |
| PEGPH20 + High FOLFIRINOX | Greater than high FFX alone |
Note: This study highlights that the addition of PEGPH20 enhanced the anti-tumor activity of both low and high doses of FOLFIRINOX.[6]
Experimental Protocols
Protocol 1: Evaluation of PEGPH20 in Combination with Radiation in a Pancreatic Cancer Xenograft Model
This protocol is based on the methodology described in the study by Nishimura et al., 2022.[4]
1. Cell Line and Culture:
- Use the human pancreatic adenocarcinoma cell line BxPC3 engineered to overexpress hyaluronan synthase 3 (BxPC3-HAS3) to ensure high HA production.
- Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks of age.
- Inoculate 2 x 10^6 BxPC3-HAS3 cells subcutaneously into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Treatment Regimen:
- When tumors reach a volume of approximately 600 mm³, randomize mice into treatment groups (e.g., Vehicle, PEGPH20 alone, Radiation alone, PEGPH20 + Radiation).
- Administer PEGPH20 at a dose of 1 mg/kg via intravenous injection on day 0 and day 3.
- Administer radiation therapy as a single dose or fractionated doses, as per the experimental design.
4. Endpoint Analysis:
- Tumor Growth: Measure tumor volume twice weekly.
- Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival time.
- Tumor Oxygenation: Use molecular imaging techniques such as EPR imaging to measure pO2 levels in the tumor before and after treatment.
- Vascular Perfusion: Assess changes in blood volume and perfusion using techniques like photoacoustic imaging or dynamic contrast-enhanced MRI (DCE-MRI).
- Metabolic Analysis: Employ methods like hyperpolarized [1-13C] pyruvate MRI to investigate metabolic shifts, such as changes in glycolytic flux.
Protocol 2: Evaluation of PEGPH20 in Combination with FOLFIRINOX in a Pancreatic Cancer Xenograft Model
This protocol is adapted from the study presented by Mandeville et al., 2018.[6]
1. Cell Line and Animal Model:
- As described in Protocol 1, use BxPC3/HAS3 cells and athymic nude mice.
- Inoculate cells adjacent to the right tibial periosteum.
2. Treatment Regimen:
- Monitor tumor growth via ultrasonography.
- When tumors reach approximately 230 mm³, randomize mice into treatment groups (e.g., Vehicle, PEGPH20 alone, FOLFIRINOX alone, PEGPH20 + FOLFIRINOX).
- Administer PEGPH20 at 0.0375 mg/kg twice weekly (BIW).
- Administer FOLFIRINOX 24 hours after PEGPH20. The components can be dosed as follows:
- Low FFX: 30 mg/kg leucovorin, 15 mg/kg fluorouracil, 30 mg/kg irinotecan, and 1.2 mg/kg oxaliplatin, administered weekly (QW).
- High FFX: 65 mg/kg leucovorin, 32.5 mg/kg fluorouracil, 65 mg/kg irinotecan, and 2.6 mg/kg oxaliplatin, administered weekly (QW).
3. Endpoint Analysis:
- Tumor Growth: Monitor tumor volume regularly.
- Body Weight: Record mouse body weight to assess treatment toxicity.
- Survival: Monitor and record survival data.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. onclive.com [onclive.com]
- 2. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical models of pancreatic ductal adenocarcinoma: challenges and opportunities in the era of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGPH20, a PEGylated human hyaluronidase, induces radiosensitization by reoxygenation in pancreatic cancer xenografts. A molecular imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Assessing Hyaluronan Levels in Tumor Biopsies
Introduction
Hyaluronan (HA), or hyaluronic acid, is a major glycosaminoglycan component of the extracellular matrix (ECM) in virtually all vertebrate tissues[1][2]. It is a linear, non-sulfated polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. In the tumor microenvironment (TME), HA plays a critical and complex role. Its accumulation is frequently observed in many types of cancer, including breast, prostate, and lung cancer, and is often correlated with tumor aggressiveness, metastasis, and poor patient prognosis[3][4][5].
The biological functions of HA are highly dependent on its molecular weight[1][6]. High-molecular-weight HA (HMW-HA, >500 kDa) is generally associated with tissue integrity and homeostasis and possesses anti-angiogenic and anti-inflammatory properties[7]. Conversely, low-molecular-weight HA (LMW-HA, <500 kDa), often generated by the enzymatic activity of hyaluronidases in the TME, can promote cell proliferation, migration, angiogenesis, and inflammation, thereby driving tumor progression[1][5][6][7].
Given its multifaceted role in cancer, the accurate assessment of HA levels and distribution within tumor biopsies is crucial for researchers, scientists, and drug development professionals. It serves as a valuable biomarker for prognosis, patient stratification, and for evaluating the efficacy of therapies targeting the TME, such as those involving hyaluronidase enzymes[8]. This document provides an overview of key methodologies, presents quantitative data in a comparative format, and offers detailed protocols for the assessment of hyaluronan in tumor biopsies.
Overview of Assessment Methods
Choosing the appropriate method for HA assessment depends on the specific research question, the required level of quantification, the nature of the available sample, and the desired spatial resolution.
| Method | Principle | Quantification | Typical Sample Type | Key Reagents | Advantages | Limitations |
| Affinity Histochemistry (AHC) / Immunohistochemistry (IHC) | Visualization of HA in situ using a specific HA-binding protein (HABP) probe that is subsequently detected by a chromogenic or fluorescent secondary system[2][8]. | Qualitative / Semi-quantitative | Formalin-Fixed Paraffin-Embedded (FFPE) or frozen tissue sections[1][3]. | Biotinylated HABP (b-HABP), Recombinant HABP-Fc fusion proteins, secondary detection reagents (e.g., HRP-polymer)[1][8]. | Provides spatial information on HA localization within the tumor and stroma. Well-established technique[9]. | Semi-quantitative nature can be subjective. May not distinguish between different HA sizes. |
| ELISA-like Assays | Quantitative measurement of HA in tissue extracts using a sandwich or competitive binding assay with an immobilized HABP[10]. | Quantitative | Tissue homogenates from fresh or frozen biopsies[7]. | Recombinant Aggrecan or other HABPs, enzyme-linked detection reagents[11]. | High sensitivity and specificity. Suitable for high-throughput analysis.[10]. | Destroys tissue architecture, losing spatial information. Sandwich assays can be biased towards HMW-HA[10]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzymatic digestion of HA into disaccharides or oligosaccharides, followed by separation and highly sensitive quantification by mass spectrometry[12]. | Quantitative | Tissue homogenates from fresh or frozen biopsies. | Hyaluronidase enzymes, LC-MS system[12][13]. | Highly specific and sensitive. Can quantify HA fragments and derivatives. Gold standard for absolute quantification[12]. | Requires specialized equipment and expertise. Complex sample preparation[14]. |
| Agarose Gel Electrophoresis | Separation of HA molecules based on their size through an agarose gel matrix, followed by visualization[4][10]. | Qualitative (Size Distribution) | Purified HA extracts from tissue homogenates. | Agarose gel, electrophoresis buffer, stains (e.g., Stains-All). | Simple and inexpensive method to estimate the molecular weight distribution of HA[10]. | Low resolution. Not quantitative for concentration. Requires relatively pure HA samples. |
| Flow Cytometry | Detection of cell-surface HA on single cells from a dissociated tumor biopsy using a fluorescently-labeled HABP[2][15]. | Quantitative (per cell) | Single-cell suspensions from fresh tumor tissue. | Fluorescently-labeled HABP, flow cytometer[2][15]. | Provides quantitative data on a per-cell basis. Allows for co-staining with other cell markers. | Only measures cell-surface HA, not total ECM HA. Requires viable single-cell suspension. |
Application Note 1: Affinity Histochemistry (AHC) for Spatial HA Assessment
Application: AHC is the most widely used method to determine the localization and relative abundance of hyaluronan within the TME[2]. It is invaluable for understanding the distribution of HA in different tissue compartments, such as the tumor stroma versus cancer cell nests[9]. Commercial kits, such as the VENTANA HA RxDx Assay, have been developed to standardize this process for clinical research[3][8].
Principle: The technique relies on a high-affinity probe, typically a recombinant fragment of an HA-binding protein like aggrecan or versican, which specifically binds to HA in tissue sections[2][16][17]. This probe is often biotinylated or fused to an Fc region, allowing for detection with a labeled secondary reagent (e.g., streptavidin-HRP or anti-Fc-HRP) and subsequent visualization with a chromogenic substrate[1][8].
Protocol: Chromogenic AHC for HA in FFPE Sections
Materials and Reagents:
-
FFPE tumor tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Protein blocking solution (e.g., 5% normal goat serum in wash buffer)
-
HA-binding probe (e.g., biotinylated HABP or VersicanG1-Fc) diluted in protein block
-
Detection reagent (e.g., Streptavidin-HRP or HRP-conjugated anti-Fc antibody)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse thoroughly in dH₂O.
-
-
Peroxidase Blocking:
-
Incubate sections with peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
-
Antigen Retrieval (if required):
-
Note: Some protocols may not require this step. Optimization is recommended.
-
Heat slides in antigen retrieval buffer using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with protein blocking solution for 30-60 minutes at room temperature to prevent non-specific binding.
-
-
HA-Binding Probe Incubation:
-
Tap off excess blocking solution and apply the diluted HA-binding probe.
-
Incubate in a humidified chamber. Optimal incubation is often achieved overnight (12-16 hours) at 4°C[18].
-
-
Detection:
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Apply the appropriate HRP-conjugated secondary detection reagent.
-
Incubate for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 1-10 minutes). HA will appear as a brown precipitate.
-
Stop the reaction by immersing slides in dH₂O.
-
-
Counterstaining and Mounting:
-
Lightly counterstain with hematoxylin (e.g., 1-2 minutes) to visualize nuclei.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Data Analysis:
-
HA staining is typically scored semi-quantitatively by a pathologist based on intensity (e.g., 0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive staining area within the stroma or tumor epithelium[3][8].
-
Digital image analysis software can provide more objective quantification by measuring the total area of positive staining[19].
Application Note 2: ELISA-like Assay for Quantitative HA Measurement
Application: ELISA-like assays are the most common methods for quantifying total HA concentration in biological fluids and tissue homogenates[10]. They are ideal for studies requiring objective, numerical data on HA abundance, such as comparing HA levels between different tumor grades or before and after treatment.
Principle: These assays operate on a principle similar to traditional ELISAs but use an HABP instead of an antibody[17][18]. In the "sandwich" format, a capture HABP is coated on a microplate well. The sample (tissue homogenate) is added, and any HA present binds to the capture protein. A second, enzyme-linked HABP is then added, which binds to the captured HA. The amount of bound enzyme, proportional to the HA concentration, is measured by adding a colorimetric substrate[10].
Protocol: Sandwich ELISA-like Assay for HA in Tissue Homogenates
Materials and Reagents:
-
Fresh or frozen tumor biopsy tissue
-
Homogenization/Lysis Buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
-
Commercial HA ELISA kit (e.g., R&D Systems Quantikine, Abcam) containing:
-
HABP-coated 96-well microplate
-
HA standards
-
Enzyme-conjugated HABP
-
Assay diluents and wash buffer concentrate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute acid)
-
-
Microplate reader
Procedure:
-
Tissue Homogenate Preparation: [20]
-
Weigh a small piece of the frozen tumor tissue.
-
Add ice-cold homogenization buffer (e.g., 10 µL of buffer per mg of tissue).
-
Homogenize thoroughly on ice until no tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant. This is the tissue extract for the assay. Determine the total protein concentration (e.g., via BCA assay) for later normalization.
-
-
Assay Procedure (based on a typical kit protocol): [7]
-
Prepare reagents, standards, and samples as per the kit manufacturer's instructions. It is critical to run standards and samples in duplicate or triplicate.
-
Add assay diluent to each well.
-
Pipette the HA standards and tissue extracts into the appropriate wells of the HABP-coated plate.
-
Cover the plate and incubate for the specified time (e.g., 2 hours at room temperature), often with shaking.
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 4-5 times) with wash buffer.
-
-
Detection:
-
Add the enzyme-conjugated HABP to each well.
-
Cover and incubate for the specified time (e.g., 2 hours at room temperature).
-
Aspirate and wash the plate as in the previous step.
-
-
Signal Development:
-
Add the substrate solution to each well.
-
Incubate in the dark for a specified time (e.g., 30 minutes) until color develops.
-
Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Immediately read the optical density (OD) of each well using a microplate reader set to the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the mean OD for each standard against its known concentration.
-
Use the standard curve (typically via a four-parameter logistic fit) to determine the HA concentration in the unknown samples.
-
Normalize the HA concentration to the total protein concentration of the tissue extract (e.g., ng HA / mg total protein).
-
Biological Context: HA Synthesis and Signaling
The assessment of HA is biologically significant due to its synthesis by hyaluronan synthases (HAS1, HAS2, HAS3) at the cell membrane and its subsequent interaction with cell surface receptors like CD44 and RHAMM[21][22]. This interaction can trigger downstream signaling cascades that promote key hallmarks of cancer[5][21].
This signaling pathway illustrates how the accumulation of HA in the TME, as measured by the described methods, can actively contribute to tumor progression by influencing cell behavior[3][5]. Understanding the quantity and location of HA is therefore fundamental to elucidating its role in specific cancers and developing targeted therapies.
References
- 1. Hyaluronan Complete Tissue Staining Kit (HRP) | Cell Signaling Technology [cellsignal.com]
- 2. Application of anti-glycosaminoglycan antibody and biotinylated hyaluronan binding protein (bHABP) [4] ~ Detection of hyaluronan using biotinylated hyaluronan binding proteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tumor hyaluronan as a novel biomarker in non-small cell lung cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Content and Size of Hyaluronan in Biological Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hyaluronan Synthesis in Cancer: A Road Less Travelled [mdpi.com]
- 6. ‘Two-faces’ of hyaluronan, a dynamic barometer of disease progression in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human, Mouse, & Rat Hyaluronan ELISA - Quantikine DHYAL0: R&D Systems [rndsystems.com]
- 8. Hyaluronan assessment in tumor microenvironment using new affinity histochemistry assay and scoring method. - ASCO [asco.org]
- 9. Expression of Hyaluronan in human tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteoglycans: A Tool for Detecting Hyaluronan by ELISA-Like Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of hyaluronan and its derivatives using chromatographic and mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Cell-Surface Hyaluronan Through Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. amsbio.com [amsbio.com]
- 18. Viewing Hyaluronan: Imaging Contributes to Imagining New Roles for This Amazing Matrix Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. abcam.com [abcam.com]
- 21. Dissecting the role of hyaluronan synthases in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Type-3 Hyaluronan Synthase Attenuates Tumor Cells Invasion in Human Mammary Parenchymal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Pegvorhyaluronidase Alfa with FOLFIRINOX in Pancreatic Ductal Adenocarcinoma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma rich in hyaluronan (HA), a glycosaminoglycan that contributes to the tumor microenvironment, increases interstitial fluid pressure, and impedes the delivery of therapeutic agents.[1][2] Pegvorhyaluronidase alfa (PVHA), also known as PEGPH20, is a PEGylated recombinant human hyaluronidase that enzymatically degrades HA.[1][3] The degradation of HA by PVHA is hypothesized to remodel the tumor stroma, decompress tumor blood vessels, and enhance the access and efficacy of co-administered chemotherapies.[1][4] FOLFIRINOX, a combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin, is a standard-of-care treatment for patients with advanced pancreatic cancer.[5][6] This document outlines the preclinical rationale and methodologies for evaluating the combination of this compound with FOLFIRINOX in PDAC models.
Mechanism of Action: this compound
This compound targets the hyaluronan-rich extracellular matrix of pancreatic tumors. By degrading HA, PVHA reduces the physical barrier within the tumor, thereby increasing the penetration and effectiveness of cytotoxic agents like FOLFIRINOX.[3][4]
Preclinical Efficacy Data
A preclinical study evaluated the combination of this compound (P) with FOLFIRINOX (FFX) in a hyaluronan-overexpressing human pancreatic ductal adenocarcinoma model (BxPC3/HAS3).[7] The findings from this study are summarized below.
In Vitro Cytotoxicity
In both 2D cell culture and 3D tumor spheroid models, the addition of this compound did not alter the cytotoxic effects of the individual components of FOLFIRINOX on human and murine PDAC cells.[7]
In Vivo Antitumor Activity
The in vivo efficacy of this compound in combination with FOLFIRINOX was assessed in a BxPC3/HAS3 xenograft model. The combination therapy resulted in greater anti-tumor activity compared to FOLFIRINOX alone.[7]
| Treatment Group | Outcome |
| This compound (P) + Low-Dose FOLFIRINOX (FFX) | Greater anti-tumor activity than low-dose FFX alone.[7] |
| This compound (P) + High-Dose FOLFIRINOX (FFX) | Greater anti-tumor activity than high-dose FFX alone.[7] |
| This compound (P) + Low-Dose FOLFIRINOX (FFX) | Superior anti-tumor activity compared to high-dose FFX alone.[7] |
Experimental Protocols
In Vitro 2D Cytotoxicity Assay
This protocol is designed to assess the direct cytotoxic effect of FOLFIRINOX components, with and without this compound, on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Components of FOLFIRINOX (5-Fluorouracil, Oxaliplatin, Irinotecan)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of each FOLFIRINOX component and this compound.
-
Treat the cells with the individual FOLFIRINOX components, with and without a fixed concentration of this compound. Include appropriate vehicle controls.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each treatment condition.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound combined with FOLFIRINOX.
Materials:
-
BxPC3/HAS3 cells (hyaluronan-overexpressing)
-
Immunocompromised mice (e.g., NU/NU nude mice)
-
Matrigel
-
This compound
-
FOLFIRINOX
-
Calipers for tumor measurement
Protocol:
-
Harvest BxPC3/HAS3 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth twice weekly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, PVHA alone, FOLFIRINOX alone, PVHA + FOLFIRINOX).
-
Administer this compound intravenously 24 hours before the administration of FOLFIRINOX.[7]
-
Administer FOLFIRINOX intravenously according to the desired dosing schedule.
-
Continue to monitor tumor volume and body weight twice weekly.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
Concluding Remarks
Preclinical evidence suggests that this compound, when combined with FOLFIRINOX, can enhance the anti-tumor efficacy of the chemotherapy regimen in hyaluronan-rich pancreatic cancer models.[7] However, it is important to note that clinical trials evaluating PEGPH20 with FOLFIRINOX were terminated early due to a lack of benefit and increased toxicity.[2][8] These discordant findings highlight the complexity of translating preclinical results to the clinical setting. Further research is necessary to understand the factors that may have contributed to the clinical trial outcomes and to identify patient populations that may benefit from this therapeutic approach.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase IB/II Randomized Study of FOLFIRINOX Plus Pegylated Recombinant Human Hyaluronidase Versus FOLFIRINOX Alone in Patients With Metastatic Pancreatic Adenocarcinoma: SWOG S1313 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Treatment Response to Pegvorhyaluronidase Alfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegvorhyaluronidase alfa (PVHA) is a PEGylated recombinant human hyaluronidase that enzymatically degrades hyaluronan (HA), a major component of the extracellular matrix (ECM). In the tumor microenvironment (TME), high concentrations of HA can increase interstitial fluid pressure, compress blood and lymphatic vessels, and create a barrier to therapeutic agents. By degrading HA, PVHA aims to remodel the TME, thereby improving the delivery and efficacy of co-administered anticancer therapies.[1][2] Effective monitoring of PVHA treatment response is crucial for patient stratification, dose optimization, and understanding the pharmacodynamic effects of the drug.
These application notes provide detailed protocols for quantifying hyaluronan levels as a primary biomarker of PVHA activity and discuss other potential methods for monitoring treatment response.
Principle of Monitoring Treatment Response
The primary mechanism of action of this compound is the enzymatic degradation of hyaluronan. Therefore, the most direct method to monitor its therapeutic effect is to measure the change in HA concentration in biological samples, such as tumor tissue and plasma. A significant decrease in HA levels post-treatment is indicative of PVHA activity. Additionally, downstream effects of HA degradation on cellular signaling pathways can be assessed as secondary markers of treatment response.
I. Quantification of Hyaluronan (HA) Levels
Two primary methods for the quantitative determination of HA in biological samples are the Enzyme-Linked Immunosorbent Assay (ELISA) and the turbidimetric immunoassay.
A. Hyaluronan (HA) Enzyme-Linked Immunosorbent Assay (ELISA)
1. Principle
The HA ELISA is a competitive binding assay. HA in the sample competes with a fixed amount of HA coated on a microplate for binding to a biotinylated HA-binding protein (HABP). The amount of bound biotinylated HABP is inversely proportional to the concentration of HA in the sample. The bound HABP is then detected with a streptavidin-peroxidase conjugate, and the signal is developed with a chromogenic substrate.
2. Data Presentation: Expected Quantitative Changes in HA Levels
The following table summarizes representative data on HA levels in different sample types and the expected changes following PVHA treatment based on preclinical and clinical observations. Note: Specific quantitative data on the dose-response and time-course of HA degradation by PVHA is limited in publicly available literature; the values presented are illustrative based on reported qualitative and semi-quantitative findings.
| Sample Type | Typical Baseline HA Levels | Expected Change Post-PVHA | Reference |
| Tumor Tissue (Pancreatic) | High (≥50% HA staining in ECM) | Significant reduction in HA-positive pixels | [1] |
| Tumor Tissue (Ovarian Xenograft) | High | Reduction in HA specific staining (e.g., from ~69% to ~45% HA positive pixels) | [2] |
| Plasma | Variable, elevated in some cancers | Potential transient increase due to HA shedding from the TME followed by a decrease |
3. Experimental Protocol: Hyaluronan ELISA
This protocol is a general guideline. Please refer to the specific instructions provided with the commercial ELISA kit being used.
a. Materials
-
HA ELISA Kit (containing HA-coated microplate, HA standards, biotinylated HA-binding protein, streptavidin-HRP, substrate, and stop solution)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Dilution Buffer (provided in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
b. Sample Preparation
-
Plasma: Collect blood in EDTA-containing tubes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma and store at -80°C until use. Before the assay, thaw samples on ice and dilute as recommended by the kit manufacturer.
-
Tumor Tissue Homogenates: Homogenize snap-frozen tumor tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge at high speed to pellet cellular debris. Collect the supernatant and determine the total protein concentration. Dilute the samples in the provided sample dilution buffer to a concentration within the assay's detection range.
c. Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the HA standard as per the kit instructions to generate a standard curve.
-
Add standards, controls, and prepared samples to the appropriate wells of the HA-coated microplate.
-
Add the biotinylated HA-binding protein to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add the streptavidin-HRP conjugate to each well and incubate for the recommended time (e.g., 30-60 minutes) at room temperature.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until color development is sufficient.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
d. Data Analysis
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known HA concentration on the x-axis.
-
Use the standard curve to determine the HA concentration in the unknown samples.
-
Multiply the determined concentration by the sample dilution factor to obtain the final HA concentration in the original sample.
B. Turbidimetric Immunoassay for Hyaluronan (HA)
1. Principle
This assay is based on the formation of an insoluble complex between HA and a cationic detergent, such as cetyltrimethylammonium bromide (CTAB), under alkaline conditions. The resulting turbidity is proportional to the concentration of HA in the sample and can be measured spectrophotometrically.
2. Experimental Protocol: Turbidimetric HA Assay
a. Materials
-
Cetyltrimethylammonium bromide (CTAB) solution (e.g., 2.5% w/v in 2% w/v NaOH)
-
Phosphate buffer (e.g., 0.2 M, pH 7.0)
-
Hyaluronic acid standard solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
-
Pipettes and tips
-
Test tubes or microplate
b. Sample Preparation
-
Prepare plasma and tumor tissue homogenates as described for the ELISA protocol. Ensure samples are free of particulate matter.
c. Assay Procedure
-
Prepare a standard curve by making serial dilutions of the HA standard solution in phosphate buffer.
-
Pipette a specific volume of the standards and samples into separate test tubes or microplate wells.
-
Add an equal volume of phosphate buffer to each tube/well.
-
Add the CTAB solution to each tube/well and mix immediately.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the development of turbidity.
-
Measure the absorbance at 600 nm.
d. Data Analysis
-
Subtract the absorbance of the blank (phosphate buffer + CTAB) from all readings.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the HA concentration in the samples from the standard curve.
-
Adjust for the initial sample dilution to get the final concentration.
II. Monitoring Downstream Signaling Pathways
The degradation of HA by PVHA is expected to modulate the signaling pathways mediated by HA receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). Monitoring changes in these pathways can provide further evidence of PVHA's biological activity.
A. Signaling Pathways Overview
Hyaluronan, upon binding to its receptors CD44 and RHAMM, can activate several downstream signaling cascades that promote tumor growth, proliferation, and migration. Key pathways include the Ras/MAPK (ERK1/2) pathway and the PI3K/Akt pathway. The degradation of HA by PVHA is hypothesized to disrupt these pro-tumorigenic signals.
B. Experimental Workflow for Monitoring Signaling Pathways
References
- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Co-administration of Berahyaluronidase Alfa-pmph with Pembrolizumab
These application notes provide a comprehensive overview of the subcutaneous (SC) administration of the fixed-dose combination of pembrolizumab and berahyaluronidase alfa-pmph. This document is intended for researchers, scientists, and drug development professionals interested in the clinical application and underlying scientific principles of this novel formulation.
Introduction
Pembrolizumab is a humanized monoclonal antibody that acts as a programmed cell death-1 (PD-1) inhibitor, a cornerstone of cancer immunotherapy.[1][2][3] Traditionally administered intravenously, a subcutaneous formulation has been developed to improve patient convenience and reduce healthcare resource utilization.[4][5] This was achieved by co-formulating pembrolizumab with berahyaluronidase alfa-pmph, a recombinant human hyaluronidase enzyme.[6] This combination, approved by the FDA, allows for the subcutaneous delivery of pembrolizumab for the treatment of various solid tumors in adult and pediatric patients (12 years and older).[7][8][9][10][11]
Mechanism of Action
The fixed-dose combination of pembrolizumab and berahyaluronidase alfa-pmph leverages the distinct mechanisms of its two components to enable effective subcutaneous delivery and anti-tumor activity.
-
Pembrolizumab: As a PD-1 blocking antibody, pembrolizumab binds to the PD-1 receptor on T-cells, preventing its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[3] This blockade disrupts the inhibitory signal, thereby restoring the cytotoxic T-cell response against tumor cells.[3]
-
Berahyaluronidase Alfa-pmph: This enzyme temporarily and locally degrades hyaluronan, a major component of the extracellular matrix in the subcutaneous tissue.[1][6] This degradation increases the permeability of the subcutaneous tissue, allowing for the dispersion and subsequent absorption of large molecules like pembrolizumab into the systemic circulation.[6]
Clinical Development and Efficacy
The approval of subcutaneous pembrolizumab with berahyaluronidase alfa-pmph was primarily based on the results of the pivotal, randomized, open-label, Phase III clinical trial, MK-3475A-D77 (NCT05722015).[4][10][12] This study demonstrated the non-inferiority of the subcutaneous formulation compared to the intravenous formulation in patients with metastatic non-small cell lung cancer (NSCLC).[5]
Pharmacokinetic Comparability
The primary objective of the MK-3475A-D77 study was to assess the pharmacokinetic (PK) non-inferiority of the subcutaneous formulation.[4][10][12] The study successfully met its dual primary PK endpoints, demonstrating that the subcutaneous administration achieved comparable drug exposure to the intravenous infusion.[5][13]
| Pharmacokinetic Parameter | Subcutaneous Pembrolizumab + Chemo | Intravenous Pembrolizumab + Chemo | Geometric Mean Ratio (90% CI) |
| AUC0-6 weeks (Cycle 1) | Non-inferior | - | Met pre-specified non-inferiority margin |
| Ctrough (Cycle 3, Steady State) | Non-inferior | - | Met pre-specified non-inferiority margin |
Table 1: Summary of Primary Pharmacokinetic Endpoints from the MK-3475A-D77 Trial. [5][10][11]
Efficacy Outcomes
Secondary efficacy endpoints in the MK-3475A-D77 trial were comparable between the subcutaneous and intravenous arms, indicating that the change in administration route did not compromise the anti-tumor activity of pembrolizumab.[5][14]
| Efficacy Endpoint | Subcutaneous Pembrolizumab + Chemo | Intravenous Pembrolizumab + Chemo |
| Objective Response Rate (ORR) | 45% (95% CI: 39-52) | 42% (95% CI: 33-51) |
| Median Progression-Free Survival (PFS) | 8.1 months (95% CI, 6.3-8.3) | 7.8 months (95% CI, 6.2-9.7) |
| Overall Survival (OS) | No notable difference observed | No notable difference observed |
Table 2: Key Efficacy Outcomes from the MK-3475A-D77 Trial. [10][11][14]
Safety Profile
The safety profile of subcutaneous pembrolizumab with berahyaluronidase alfa-pmph was consistent with that of intravenous pembrolizumab.[5] The prescribing information includes warnings and precautions for immune-mediated adverse reactions, hypersensitivity and administration-related reactions, complications of allogeneic hematopoietic stem cell transplantation, and embryo-fetal toxicity.[10][11] Injection-site reactions were generally mild and infrequent.[5]
| Adverse Event Profile | Subcutaneous Pembrolizumab + Chemo | Intravenous Pembrolizumab + Chemo |
| Overall Safety | Consistent with IV formulation | Established safety profile |
| Injection-site Reactions | Infrequent and generally mild | Not applicable |
Table 3: Summary of the Safety Profile. [5]
Experimental Protocols
The following protocols are based on the methodology of the MK-3475A-D77 clinical trial and are provided for research and informational purposes.
Study Design and Patient Population
The MK-3475A-D77 study was a randomized, open-label, active-controlled trial that enrolled 377 patients with treatment-naïve metastatic NSCLC without EGFR, ALK, or ROS1 genomic tumor aberrations.[11][15] Patients were randomized in a 2:1 ratio to receive either subcutaneous pembrolizumab with chemotherapy or intravenous pembrolizumab with chemotherapy.[7][14]
Dosing and Administration
The recommended dosages for the subcutaneous formulation are:
-
395 mg of pembrolizumab and 4,800 units of berahyaluronidase alfa-pmph every three weeks.[7][11][13][14]
-
790 mg of pembrolizumab and 9,600 units of berahyaluronidase alfa-pmph every six weeks.[7][11][13][14]
The subcutaneous injection should be administered into the thigh or abdomen.[9]
Pharmacokinetic Assessment
Blood samples for pharmacokinetic analysis should be collected at pre-specified time points to determine the serum concentrations of pembrolizumab.
Efficacy and Safety Evaluation
-
Efficacy: Tumor assessments should be performed at baseline and at regular intervals (e.g., every 9 weeks) using imaging techniques such as CT or MRI. Response should be evaluated based on standardized criteria (e.g., RECIST 1.1).
-
Safety: Adverse events should be monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Special attention should be given to immune-mediated adverse reactions and injection-site reactions.
Implications for Research and Drug Development
The successful development and approval of a subcutaneous formulation of pembrolizumab co-formulated with berahyaluronidase alfa-pmph has several important implications:
-
Platform Technology: The use of a hyaluronidase enzyme to facilitate the subcutaneous delivery of a large molecule like a monoclonal antibody represents a platform technology that could be applied to other biologic therapies.
-
Patient-Centric Drug Development: This innovation highlights the growing importance of developing more convenient and less burdensome treatment options for patients.
-
Future Research: Further research could explore the use of this technology for other monoclonal antibodies and in different therapeutic areas. Additionally, studies could investigate the potential for self-administration of subcutaneous immunotherapies.
Conclusion
The subcutaneous administration of pembrolizumab with berahyaluronidase alfa-pmph offers a non-inferior and similarly safe alternative to intravenous infusion, with the significant advantage of improved patient convenience. The data and protocols summarized in these application notes provide a valuable resource for researchers and drug developers working in the field of oncology and biologic drug delivery.
References
- 1. connect.mayoclinic.org [connect.mayoclinic.org]
- 2. Fda approves pembrolizumab and Berahyaluronidase Alfa-PMPH for subcutaneous injection | MarketScreener UK [uk.marketscreener.com]
- 3. merck.com [merck.com]
- 4. Merck’s phase 3 trial of subcutaneous pembrolizumab with berahyaluronidase alfa meets primary endpoints [pharmabiz.com]
- 5. onclive.com [onclive.com]
- 6. merck.com [merck.com]
- 7. FDA Approves Subcutaneous Injection Formulation of Pembrolizumab for Solid Tumors [lungcancerstoday.com]
- 8. FDA approves pembrolizumab and berahyaluronidase alfa-pmph for subcutaneous injection [einpresswire.com]
- 9. merck.com [merck.com]
- 10. fda.gov [fda.gov]
- 11. FDA Approves Pembrolizumab and Berahyaluronidase Alfa-pmph for Subcutaneous Injection - The ASCO Post [ascopost.com]
- 12. Merck's Phase 3 Trial of Subcutaneous Pembrolizumab Meets Primary Endpoints [synapse.patsnap.com]
- 13. A Study of Subcutaneous (SC) Pembrolizumab Coformulated With Berahyaluronidase Alfa (MK-3475A) vs Intravenous Pembrolizumab in Adult Participants With Metastatic Non-small Cell Lung Cancer (NSCLC) (MK-3475A-D77) [clin.larvol.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. aacr.org [aacr.org]
Troubleshooting & Optimization
Managing adverse events of Pegvorhyaluronidase alfa therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegvorhyaluronidase alfa. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a PEGylated recombinant human hyaluronidase.[1][2] Its primary mechanism of action is the enzymatic degradation of hyaluronan (HA), a major component of the extracellular matrix (ECM).[1][2] In the context of cancer research, the accumulation of HA in the tumor microenvironment can increase interstitial fluid pressure and create a barrier to therapeutic agents.[3] By degrading HA, this compound can increase the permeability of the tumor stroma, thereby facilitating the delivery of co-administered anti-cancer drugs to tumor cells.[1][2][3]
Q2: What are the most common adverse events observed with this compound in clinical trials?
The most frequently reported adverse events in clinical trials involving this compound include musculoskeletal events, thromboembolic events, fatigue, muscle spasms, and hyponatremia.[1][2][4][5][6] The table below summarizes the incidence of common grade ≥ 3 adverse events from a notable clinical trial.[2][4][5][6]
Troubleshooting Guides
Managing Musculoskeletal Adverse Events in Preclinical Models
Issue: Observation of muscle spasms, myalgia (muscle pain), or arthralgia (joint pain) in animal models following this compound administration.
Possible Cause: The degradation of hyaluronan in the ECM of musculoskeletal tissues may lead to localized inflammatory responses or changes in tissue mechanics, resulting in pain and spasms.
Troubleshooting Steps:
-
Prophylactic Measures:
-
Monitoring:
-
Implement a pain scoring system to quantitatively assess musculoskeletal discomfort in the animals.
-
Monitor for changes in gait, posture, and activity levels.
-
-
Experimental Protocol: Prophylactic Dexamethasone Administration
-
Animal Model: Select an appropriate rodent model for your study.
-
Dexamethasone Preparation: Prepare a sterile solution of dexamethasone for injection.
-
Administration: Administer dexamethasone (e.g., 8 mg/kg, intraperitoneally) 1-2 hours before the administration of this compound. Note: This is an example dose and should be optimized for your specific model and experimental goals.
-
Observation: Closely monitor the animals for any signs of musculoskeletal distress post-treatment.
-
Diagram: Hypothetical Signaling Pathway for Musculoskeletal Adverse Events
Caption: Hypothetical pathway of this compound-induced musculoskeletal events.
Managing Thromboembolic Events in Preclinical Models
Issue: Observation of thromboembolic events (e.g., blood clots) in animal models treated with this compound.
Possible Cause: The rapid degradation of hyaluronan could potentially release pro-coagulant factors or alter endothelial cell function, leading to an increased risk of thrombosis.
Troubleshooting Steps:
-
Prophylactic Anticoagulation:
-
As in clinical trials, the use of a prophylactic anticoagulant like enoxaparin (a low molecular weight heparin) should be considered.[1] The dose and frequency must be carefully determined for the animal model to avoid excessive bleeding.
-
-
Hemostasis Monitoring:
-
Incorporate coagulation assays (e.g., prothrombin time, activated partial thromboplastin time) into the study protocol to monitor the hemostatic status of the animals.
-
-
Experimental Protocol: Prophylactic Enoxaparin Administration
-
Animal Model: Utilize a relevant animal model for thrombosis studies.
-
Enoxaparin Preparation: Prepare a sterile solution of enoxaparin for subcutaneous injection.
-
Administration: Administer enoxaparin (e.g., 1 mg/kg, subcutaneously) daily, starting prior to the first dose of this compound. Note: This is an example dose and should be optimized for your specific model.
-
Monitoring: Monitor for any signs of bleeding or thrombosis.
-
Diagram: Hypothetical Workflow for Managing Thromboembolic Risk
Caption: Workflow for the prophylactic management of thromboembolic risk.
Managing Infusion-Related Reactions
Issue: An immediate adverse reaction is observed during or shortly after intravenous administration of this compound in an animal model (e.g., changes in breathing, heart rate, or signs of distress).
Possible Cause: This could be an infusion-related reaction, potentially due to the formulation or an acute immune response.
Troubleshooting Steps:
-
Immediate Action:
-
Stop the infusion immediately.
-
Administer supportive care as per institutional guidelines (e.g., antihistamines, corticosteroids).
-
-
Pre-medication:
-
For subsequent experiments, consider pre-medicating with an antihistamine (e.g., diphenhydramine) and a corticosteroid.
-
-
Infusion Rate:
-
Reduce the rate of infusion for subsequent administrations.
-
-
Experimental Protocol: Management of Infusion Reactions
-
Stop Infusion: At the first sign of a reaction, cease administration of this compound.
-
Administer Countermeasures: Have pre-drawn syringes of emergency medications available. Administer an antihistamine and a corticosteroid intravenously or intraperitoneally, according to a pre-approved institutional protocol.
-
Monitor Vitals: Continuously monitor the animal's vital signs until they stabilize.
-
Re-challenge (with caution): If the experiment must continue, once the animal is stable, consider restarting the infusion at a significantly reduced rate (e.g., 50% of the original rate) and with pre-medication.
-
Investigating Immunogenicity
Issue: Reduced efficacy of this compound is observed upon repeated administration, or signs of an allergic reaction develop over time.
Possible Cause: The development of anti-drug antibodies (ADAs) against either the hyaluronidase protein or the PEG moiety. PEGylation is known to sometimes trigger an immune response.
Troubleshooting Steps:
-
ADA Detection:
-
Develop and validate an ELISA-based assay to detect the presence of anti-Pegvorhyaluronidase alfa antibodies in serum samples from the experimental animals.
-
-
Characterize Immune Response:
-
If ADAs are detected, further characterize them as neutralizing or non-neutralizing to understand their impact on drug activity.
-
-
Mitigation Strategies:
-
If immunogenicity is a concern, consider modifying the dosing schedule or exploring co-administration with immunosuppressive agents, though this may confound other experimental results.
-
Diagram: Mechanism of PEGylated Protein Immunogenicity
Caption: Simplified pathway of immunogenicity to a PEGylated protein.
Quantitative Data Summary
Table 1: Incidence of Grade ≥ 3 Treatment-Emergent Adverse Events with a ≥ 2% Higher Rate with this compound plus Chemotherapy vs. Placebo plus Chemotherapy [2][4][5][6]
| Adverse Event | This compound + AG (%) | Placebo + AG (%) |
| Fatigue | 16.0 | 9.6 |
| Muscle spasms | 6.5 | 0.6 |
| Hyponatremia | 8.0 | 3.8 |
AG = nab-paclitaxel/gemcitabine
Table 2: Most Common Any-Grade Treatment-Emergent Adverse Events with a ≥ 2% Higher Rate in the this compound Arm [2]
| Adverse Event | This compound + AG (%) | Placebo + AG (%) |
| Peripheral edema | 61.8 | 33.3 |
| Muscle spasms | 51.4 | 9.6 |
| Myalgia | 28.9 | 14.7 |
| Arthralgia | 19.4 | 11.5 |
AG = nab-paclitaxel/gemcitabine
References
- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming resistance to Pegvorhyaluronidase alfa treatment
Welcome to the technical support center for Pegvorhyaluronidase alfa (PEGPH20). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges encountered during pre-clinical and translational research involving this agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a PEGylated form of a recombinant human hyaluronidase. Its primary function is to degrade hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix (ECM) in the tumor microenvironment (TME).[1] By breaking down HA, PEGPH20 reduces the interstitial fluid pressure within the tumor, which can decompress blood vessels and potentially improve the delivery and efficacy of co-administered anticancer therapies.[1][2]
Q2: Why did this compound (in combination with chemotherapy) fail to improve overall survival in Phase III clinical trials for pancreatic cancer, despite showing an increased objective response rate?
A2: The HALO 109-301 phase III trial for patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma did not meet its primary endpoint of improved overall survival.[3] While the exact reasons are still under investigation, several factors related to the complex biology of hyaluronan and the tumor microenvironment may have contributed:
-
Dual Role of Hyaluronan Fragments: The enzymatic degradation of high-molecular-weight hyaluronan (HMW-HA) by hyaluronidase produces low-molecular-weight hyaluronan (LMW-HA) fragments. While HMW-HA can be pro-tumorigenic by creating a physical barrier, LMW-HA fragments can actively promote cancer progression by stimulating cell proliferation, migration, and angiogenesis through interactions with cell surface receptors like CD44 and RHAMM.[4][5][6]
-
Activation of Pro-Tumorigenic Signaling: The interaction of HA fragments with receptors like CD44 and RHAMM can trigger downstream signaling pathways that promote cancer cell survival, proliferation, and chemoresistance. These pathways can include the MAPK/ERK and PI3K/Akt signaling cascades.[6][7]
-
Tumor Heterogeneity: The expression and significance of hyaluronan and its receptors can vary significantly between and within tumors. Not all tumors, even those classified as "HA-high," may respond in the same way to hyaluronidase treatment.
Q3: What are the known receptors for hyaluronan, and what is their role in cancer?
A3: The two main hyaluronan receptors implicated in cancer are:
-
CD44: This is a transmembrane glycoprotein that is a primary receptor for HA. The binding of HA to CD44 can initiate signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[4][6] CD44 is also often used as a marker for cancer stem cells.[4]
-
RHAMM (Receptor for Hyaluronan-Mediated Motility): RHAMM is involved in cell motility and the regulation of the cell cycle. Its overexpression in many cancers is associated with a poor prognosis and increased metastasis.[5][8]
Both receptors can work independently or in concert to mediate the effects of hyaluronan on tumor progression.[6][9]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected enzymatic activity of this compound in vitro.
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Ensure the pH and temperature of your assay buffer are optimal for hyaluronidase activity. Most hyaluronidases have optimal activity in a slightly acidic to neutral pH range (pH 5.0-7.5). |
| Incorrect Enzyme Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. |
| Enzyme Instability | Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Inhibitors in Culture Medium | Components in serum or other media supplements may inhibit hyaluronidase activity. Consider performing the assay in a simplified buffer or serum-free medium. |
Issue 2: Lack of enhanced cancer cell killing when combining this compound with a cytotoxic agent in a 2D cell culture model.
| Potential Cause | Troubleshooting Step |
| Absence of a Hyaluronan-Rich ECM | In standard 2D cultures, cells may not produce a significant hyaluronan-rich extracellular matrix. Therefore, the effect of hyaluronidase on drug penetration may be minimal. |
| Direct Cytotoxicity of Hyaluronan Fragments | The degradation of hyaluronan can generate fragments that may have pro-survival effects on cancer cells, counteracting the effect of the cytotoxic agent. |
| Cell Line-Specific Resistance | The cancer cell line being used may have intrinsic resistance mechanisms to the cytotoxic agent that are independent of the extracellular matrix. |
| Experimental Model Limitation | A 2D culture model does not replicate the complex three-dimensional tumor microenvironment. |
To address these, consider the following experimental adjustments:
-
Utilize 3D Culture Models: Spheroid or organoid cultures better recapitulate the in vivo tumor microenvironment, including the production of an extracellular matrix.
-
Quantify Hyaluronan Production: Measure the amount of hyaluronan produced by your cell line to confirm it is a suitable model for studying hyaluronidase.
-
Assess Cell Signaling: Investigate the activation of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) in response to this compound treatment.
Issue 3: Unexpected increase in cell migration or invasion after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Generation of Pro-Migratory HA Fragments | The degradation of high-molecular-weight HA into smaller fragments can stimulate cell migration through receptors like CD44 and RHAMM. |
| Alterations in Cell Adhesion | The breakdown of the ECM can alter cell-matrix and cell-cell adhesion dynamics, potentially leading to increased motility. |
To investigate this phenomenon:
-
Migration/Invasion Assays: Perform transwell migration or invasion assays to quantify the effect of this compound on cell motility.
-
Analyze HA Fragment Size: Use techniques like gel electrophoresis to analyze the size of HA fragments generated after enzyme treatment.
-
Block HA Receptors: Use blocking antibodies against CD44 and/or RHAMM to determine if the observed increase in migration is receptor-mediated.
Experimental Protocols
1. Turbidimetric Hyaluronidase Activity Assay
This protocol is adapted from standard methods for measuring hyaluronidase activity based on the precipitation of undigested hyaluronic acid.
Materials:
-
Hyaluronic acid (HA) sodium salt
-
Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)
-
Acidic albumin solution (e.g., 0.1% bovine serum albumin in 0.5 M acetate buffer, pH 3.75)
-
This compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare HA Solution: Dissolve hyaluronic acid in phosphate buffer to a final concentration of 0.4 mg/mL.
-
Prepare Enzyme Dilutions: Serially dilute this compound in phosphate buffer to create a range of concentrations to be tested.
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of the HA solution to each well.
-
Add 50 µL of the enzyme dilutions (or buffer for the control) to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Precipitation:
-
Add 200 µL of the acidic albumin solution to each well to stop the reaction and precipitate the undigested HA.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Read the absorbance (turbidity) at 600 nm. The absorbance is inversely proportional to the hyaluronidase activity.
2. Quantification of Hyaluronan in Cell Culture Supernatant (ELISA-based)
This protocol outlines the general steps for a competitive ELISA to measure hyaluronan levels.
Materials:
-
Commercially available Hyaluronan ELISA kit (follow manufacturer's instructions)
-
Cell culture supernatant samples
-
Standard laboratory equipment for ELISA
Procedure:
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove any cells or debris.
-
Assay Procedure (General Steps):
-
Prepare hyaluronan standards and samples according to the kit protocol.
-
Add standards and samples to the wells of the ELISA plate pre-coated with a hyaluronan binding protein.
-
Add a biotinylated hyaluronan binding protein, which will compete with the sample hyaluronan for binding to the coated plate.
-
Incubate as per the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a TMB substrate and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm. The absorbance is inversely proportional to the concentration of hyaluronan in the sample.
-
Data Analysis: Generate a standard curve from the absorbance readings of the hyaluronan standards and use it to determine the concentration of hyaluronan in the samples.
Visualizations
Caption: Hyaluronan signaling pathway in cancer.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the tumor microenvironment in cancer: why hyaluronidase deserves a second look - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. The Hyaluronan/CD44 Axis: A Double-Edged Sword in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of RHAMM in cancer: Exposing novel therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. RHAMM Is a Multifunctional Protein That Regulates Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer [frontiersin.org]
Reasons for HALO-301 trial failure to meet primary endpoint
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals regarding the HALO-301 clinical trial and the failure of pegvorhyaluronidase alfa (PEGPH20) to meet its primary endpoint.
Frequently Asked Questions (FAQs)
Q1: What was the primary endpoint of the HALO-301 trial, and did the treatment arm meet it?
The primary endpoint of the Phase III HALO-301 trial was overall survival (OS).[1][2][3] The trial was designed to evaluate the efficacy and safety of this compound (PEGPH20) in combination with nab-paclitaxel and gemcitabine (AG) compared to placebo plus AG in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma (PDA).[2][4] The addition of PEGPH20 to the standard chemotherapy regimen did not lead to an improvement in overall survival.[1][4][5]
Q2: What were the specific results for the primary and key secondary endpoints?
The HALO-301 trial failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival. The median OS in the PEGPH20 plus AG arm was 11.2 months, compared to 11.5 months in the placebo plus AG arm, with a hazard ratio (HR) of 1.00 and a p-value of 0.97.[1][4] Key secondary endpoints, including progression-free survival (PFS) and duration of response (DOR), also showed no improvement with the addition of PEGPH20.[1][5] While there was a higher objective response rate (ORR) in the investigational arm, this did not translate into a survival benefit.[1][4][6]
Q3: What was the proposed mechanism of action for this compound (PEGPH20)?
PEGPH20 is a pegylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a major component of the extracellular matrix in the tumor microenvironment of many cancers, including pancreatic adenocarcinoma.[7][8] The dense, hyaluronan-rich stroma of pancreatic tumors is thought to create high interstitial pressure, which can compress blood vessels and impede the delivery of chemotherapeutic agents to the cancer cells.[9][10] By breaking down hyaluronan, PEGPH20 was hypothesized to increase the penetration and efficacy of co-administered chemotherapy.[7][8]
Q4: Why is the failure of HALO-301 significant for pancreatic cancer research?
The results of the HALO-301 trial were disappointing because targeting the tumor stroma, specifically hyaluronan, was a promising therapeutic strategy for the notoriously difficult-to-treat pancreatic cancer.[10] The failure suggests that simply degrading the desmoplastic stroma may not be sufficient to improve outcomes and that the interaction between the tumor microenvironment and cancer cells is more complex than previously understood.[9][10] It is also possible that the tumor stroma has protective functions that restrain tumor growth.[10] These findings have prompted a re-evaluation of stromal-targeting strategies in pancreatic cancer.[4]
Q5: Were there any safety concerns with the addition of PEGPH20?
The safety profile of PEGPH20 in combination with nab-paclitaxel and gemcitabine was generally consistent with previous studies.[1][4] However, certain Grade 3 or higher adverse events were more frequent in the PEGPH20 arm, including fatigue, muscle spasms, and hyponatremia.[4][7] An earlier trial, HALO-202, had noted an imbalance in thromboembolic events in the PEGPH20 arm, which led to the implementation of enoxaparin prophylaxis in subsequent studies, including HALO-301.[8][11]
Quantitative Data Summary
| Endpoint | PEGPH20 + Nab-paclitaxel/Gemcitabine (AG) | Placebo + Nab-paclitaxel/Gemcitabine (AG) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Median Overall Survival (OS) | 11.2 months[1][4] | 11.5 months[1][4] | 1.00[1][5] | 0.80 - 1.27[1] | 0.97[1][4] |
| Median Progression-Free Survival (PFS) | 7.1 months[1][4] | 7.1 months[1][4] | 0.97[1][4] | 0.75 - 1.26[1][4] | - |
| Objective Response Rate (ORR) | 47%[1][4] | 36%[1][4] | - | - | - |
| Median Duration of Response (DOR) | 6.1 months[1] | 7.4 months[1] | - | - | - |
Experimental Protocols
HALO-301 Trial Design
The HALO-301 study was a Phase III, randomized, double-blind, placebo-controlled international trial.[1][2][4]
-
Patient Population: The trial enrolled 492 patients with previously untreated, hyaluronan-high, metastatic pancreatic ductal adenocarcinoma.[1][4] Patients were required to have an ECOG performance status of 0 or 1.[5]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either PEGPH20 in combination with nab-paclitaxel and gemcitabine (AG) or placebo plus AG.[1][2]
-
Treatment Regimen:
-
Secondary Endpoints: Included Progression-Free Survival (PFS), Objective Response Rate (ORR), and Duration of Response (DOR).[2][5]
Visualizations
Caption: HALO-301 Experimental Workflow.
Caption: Hypothesized Mechanism of Action of PEGPH20.
References
- 1. Addition of this compound to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 2. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Halozyme Announces HALO-301 Phase 3 Study Fails To Meet Primary Endpoint - BioSpace [biospace.com]
- 7. jwatch.org [jwatch.org]
- 8. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why HALO 301 Failed and Implications for Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why HALO 301 Failed and Implications for Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing patient selection for Pegvorhyaluronidase alfa treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pegvorhyaluronidase alfa (PEGPH20).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PEGPH20)?
This compound is a PEGylated recombinant human hyaluronidase.[1][2] Its primary mechanism of action is the enzymatic degradation of hyaluronan (HA), a major component of the extracellular matrix (ECM) in the tumor microenvironment.[1][2][3] The accumulation of HA in tumors can increase interstitial fluid pressure, leading to vascular compression and impeding the delivery of therapeutic agents to the tumor.[4][5] By degrading HA, PEGPH20 remodels the tumor microenvironment, which can increase the access and efficacy of co-administered anticancer therapies.[2][3]
Q2: How do I select the appropriate preclinical model for PEGPH20 studies?
The selection of a preclinical model is critical for obtaining relevant data. Key considerations include:
-
Hyaluronan (HA) expression: It is crucial to use tumor models with high levels of HA expression to observe the therapeutic effect of PEGPH20.[6] You can use cell lines that naturally overexpress HA or create HA-overexpressing models, such as the BxPC3/HAS3 human pancreatic ductal adenocarcinoma model.[7]
-
Tumor microenvironment: The chosen model should recapitulate the dense stromal environment characteristic of tumors that are often targeted with PEGPH20, such as pancreatic cancer.[6]
Q3: What are the key biomarkers for patient selection in clinical trials?
Patient selection for clinical trials involving PEGPH20 has primarily focused on identifying tumors with high hyaluronan (HA) levels.[3][8] This is typically determined by analyzing tumor biopsies.[3] Other potential biomarkers that have been investigated include:
-
Plasma HA levels: Elevated plasma HA has been explored as a predictive marker for response to PEGPH20.[8]
-
Extracellular matrix (ECM) remodeling markers: Ratios of circulating peptides, such as C3M/PRO-C3, have shown potential in predicting progression-free survival (PFS) benefit in patients treated with PEGPH20.[9]
-
Quantitative MRI (qMRI) biomarkers: Baseline tumor imaging parameters, such as a low extracellular volume (ve), have been moderately predictive of a pharmacodynamic response to PEGPH20.[4][5][10]
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro cell viability assays with PEGPH20.
-
Possible Cause 1: Low or absent hyaluronan (HA) in the 2D cell culture. Standard 2D cell cultures often lack the complex extracellular matrix and high HA levels found in tumors.
-
Solution: Utilize 3D tumor spheroid models, which better mimic the in vivo tumor microenvironment and allow for the assessment of drug penetration.[11]
-
-
Possible Cause 2: Direct cytotoxicity of PEGPH20 is not expected. PEGPH20's primary mechanism is to degrade HA, not to directly kill tumor cells.
-
Solution: In vitro assays should be designed to assess the effect of PEGPH20 on enhancing the cytotoxicity of a combination therapeutic agent. For example, pre-treating tumor spheroids with PEGPH20 before adding a chemotherapeutic agent.
-
Problem 2: Lack of anti-tumor efficacy in an in vivo model despite using a high-HA tumor line.
-
Possible Cause 1: Insufficient drug delivery of the co-administered therapeutic. The timing and dosing of PEGPH20 and the combination drug are critical.
-
Solution: Administer PEGPH20 prior to the chemotherapeutic agent to allow for sufficient degradation of HA and remodeling of the tumor microenvironment. A common preclinical schedule is to administer the combination therapy 24 hours after PEGPH20 treatment.[11]
-
-
Possible Cause 2: The tumor model has inherent resistance to the combination therapy.
-
Solution: Ensure that the chosen tumor cell line is sensitive to the co-administered chemotherapeutic agent in vitro before proceeding with in vivo studies.
-
Data Summary
Table 1: Predictive qMRI Biomarkers for Pharmacodynamic Response to PEGPH20
| Biomarker | Baseline Value Predictive of Response | Balanced Accuracy (BA) | p-value |
| Apparent Diffusion Coefficient (ADC) | > 1.46×10⁻³ mm²/s | 72% | < 0.01 |
| T1 | > 0.54s | 82% | < 0.01 |
| Initial Area Under the Curve (iAUC) | < 9.2 mM-s | 76% | < 0.05 |
| Volume transfer constant (ktrans) | < 0.07 min⁻¹ | 72% | 0.2 |
| Extracellular volume (ve) | < 0.17 | 68% | < 0.01 |
| Plasma volume (vp) | < 0.02 | 60% | < 0.01 |
| Extracellular volume (ve) | < 0.39 | 65.6% | < 0.01 |
Data from early-phase clinical trials of PEGPH20 in patients with metastatic advanced solid tumors.[4][5][10]
Table 2: Adverse Events with a ≥2% Higher Rate in the PEGPH20 plus AG Arm (HALO-301 Trial)
| Adverse Event (Any Grade) | PEGPH20 + AG (%) | Placebo + AG (%) |
| Peripheral edema | 61.8 | 33.3 |
| Muscle spasms | 51.4 | 9.6 |
| Myalgia | 28.9 | 14.7 |
| Arthralgia | 19.4 | 11.5 |
| Grade ≥3 Adverse Event | PEGPH20 + AG (%) | Placebo + AG (%) |
| Fatigue | 16.0 | 9.6 |
| Muscle spasms | 6.5 | 0.6 |
| Hyponatremia | 8.0 | 3.8 |
AG = nab-paclitaxel/gemcitabine. Data from the HALO-301 Phase III trial in patients with hyaluronan-high metastatic pancreatic adenocarcinoma.[2][3][12][13]
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment of PEGPH20 in Combination with Chemotherapy
-
Cell Line and Animal Model:
-
Use a human tumor cell line with high hyaluronan (HA) expression (e.g., BxPC3/HAS3).
-
Implant tumor cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[14]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with a caliper two to three times per week.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
-
Treatment Groups:
-
Dosing and Administration:
-
Endpoint:
-
Monitor tumor growth and body weight.
-
The primary endpoint is typically tumor growth inhibition.
-
Visualizations
Caption: Mechanism of action of this compound (PEGPH20).
Caption: Patient selection workflow for PEGPH20 therapy.
References
- 1. onclive.com [onclive.com]
- 2. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Tumor Response to Stroma-Modifying Therapy: Magnetic Resonance Imaging Findings in Early-Phase Clinical Trials of Pegvorhyaluronidase alpha (PEGPH20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnetic resonance imaging of tumor response to stroma-modifying pegvorhyaluronidase alpha (PEGPH20) therapy in early-phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGPH20, a PEGylated human hyaluronidase, induces radiosensitization by reoxygenation in pancreatic cancer xenografts. A molecular imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Extracellular matrix (ECM) circulating peptide biomarkers as potential predictors of survival in patients (pts) with untreated metastatic pancreatic ductal adenocarcinoma (mPDA) receiving this compound (PEGPH20), nab-paclitaxel (A), and gemcitabine (G). - ASCO [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Improving the therapeutic index of Pegvorhyaluronidase alfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegvorhyaluronidase alfa (PVHA), also known as PEGPH20.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a PEGylated form of a recombinant human hyaluronidase.[1] Its primary mechanism of action is the enzymatic degradation of hyaluronan (HA), a glycosaminoglycan that is a major component of the extracellular matrix (ECM).[1][2] In many solid tumors, particularly pancreatic cancer, HA accumulates in the tumor microenvironment (TME), leading to increased interstitial fluid pressure and the collapse of tumor blood vessels.[1] This high-pressure environment hinders the penetration of therapeutic agents into the tumor. PVHA breaks down HA, thereby reducing interstitial fluid pressure, increasing vascular patency, and ultimately enhancing the delivery and efficacy of co-administered anticancer therapies.[2][3]
2. What is the rationale for using a PEGylated form of hyaluronidase?
Native hyaluronidase has a very short plasma half-life, limiting its therapeutic potential for systemic administration. The attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, increases the hydrodynamic size of the enzyme. This modification extends its circulation half-life, reduces immunogenicity, and improves its stability.[1]
3. How should I prepare and store this compound for my experiments?
For in vivo preclinical studies, PVHA has been formulated in a histidine buffer (e.g., 10 mM histidine, 130 mM NaCl, pH 6.5).[1] Recombinant human hyaluronidase formulations are generally stored at 2-8°C to maintain stability. It is crucial to avoid repeated freeze-thaw cycles. For in vitro experiments, it is recommended to dilute the enzyme in an appropriate buffer, such as a phosphate buffer with bovine serum albumin (BSA) to prevent non-specific binding and maintain enzymatic activity.
4. What are some potential challenges when working with pegylated proteins like PVHA?
Pegylated proteins can sometimes exhibit issues such as aggregation, which may affect their biological activity. It is important to handle the protein gently, avoiding vigorous vortexing. Stability can also be a concern, so proper storage according to the manufacturer's instructions is critical. In some contexts, PEG itself can be immunogenic, leading to the production of anti-PEG antibodies, which could affect the pharmacokinetics of the protein in vivo.
Troubleshooting Guides
In Vitro Experiments
Issue: Inconsistent or lower-than-expected enzyme activity in vitro.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Ensure PVHA has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Assay Conditions | The enzymatic activity of hyaluronidase is pH-dependent. Ensure the pH of your assay buffer is optimal (typically around pH 5.35 for the turbidimetric assay, but can vary).[4] |
| Enzyme Adsorption to Surfaces | Include a carrier protein like 0.01% (w/v) bovine serum albumin (BSA) in your dilution buffer to prevent the enzyme from sticking to plasticware.[4] |
| Substrate Quality | Ensure the hyaluronic acid substrate is of high quality and has been properly dissolved. Heating to 90-95°C may be required to fully dissolve HA.[5] |
| Incorrect Enzyme Concentration | Prepare fresh dilutions of the enzyme for each experiment. |
Issue: High background or variability in hyaluronan (HA) quantification assays (ELISA).
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[6] |
| Non-specific Binding | Use an appropriate blocking buffer and ensure adequate incubation time.[7] |
| Reagent Contamination | Prepare fresh reagents and avoid cross-contamination of solutions.[8] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Change pipette tips for each sample and standard.[6][7] |
| Edge Effects | Avoid using the outer wells of the plate, or ensure even temperature distribution during incubation by not stacking plates.[7] |
In Vivo Experiments
Issue: Lack of tumor growth inhibition in animal models.
| Possible Cause | Troubleshooting Step |
| Low Hyaluronan Levels in Tumor Model | PVHA's efficacy is dependent on the presence of high levels of hyaluronan in the tumor microenvironment. Confirm the HA status of your tumor model using techniques like immunohistochemistry. |
| Suboptimal Dosing or Schedule | Review preclinical literature for appropriate dosing regimens. Doses in mice have ranged from 0.1 mg/kg to 1 mg/kg.[1][9] The timing of PVHA administration relative to chemotherapy is also critical. |
| Rapid Tumor Growth | In very aggressive tumor models, the effect of PVHA may be less pronounced. |
| Drug Formulation and Administration | Ensure the PVHA formulation is correct and administered via the appropriate route (typically intravenously for systemic effects).[1] |
Quantitative Data from Preclinical Studies
Table 1: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Nude Mice | SKOV3/HAS3 (Ovarian Cancer) | PVHA + Paclitaxel | Increased antitumor activity compared to Paclitaxel alone. | [1] |
| Athymic Nude Mice | BxPC3-HAS3 (Pancreatic Cancer) | PVHA + Radiation | Significantly suppressed tumor growth and improved survival compared to either treatment alone. | [9] |
| Nude Mice | BxPC3 (Pancreatic Cancer) | PVHA + Paclitaxel | Increased concentration of paclitaxel in the tumor. | [1] |
Experimental Protocols
Hyaluronidase Activity Assay (Turbidimetric Method)
This protocol is adapted from a standard turbidimetric assay for hyaluronidase activity.[4]
Materials:
-
This compound
-
Hyaluronic acid (HA) solution (0.3 mg/mL in phosphate buffer, pH 5.35)[5]
-
Phosphate buffer (300 mM Sodium Phosphate, pH 5.35 at 37°C)[5]
-
Enzyme diluent (e.g., cold phosphate buffer with 0.01% BSA)
-
Acidic albumin solution (24 mM sodium acetate, 79 mM acetic acid, 0.1% w/v BSA, pH 3.75)[4]
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare serial dilutions of PVHA in cold enzyme diluent.
-
Equilibrate the HA solution and diluted enzyme to 37°C.
-
In a test tube, mix the diluted enzyme with the HA substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 45 minutes).[4]
-
Stop the reaction by adding the acidic albumin solution. This will precipitate any undigested HA, resulting in turbidity.
-
Incubate at room temperature for 10 minutes to allow turbidity to develop.[4]
-
Measure the absorbance (or % transmittance) at 600 nm.
-
A decrease in turbidity (lower absorbance) corresponds to higher hyaluronidase activity.
In Vitro Cell Viability Assay (MTT Assay)
This is a general protocol to assess the effect of PVHA in combination with a cytotoxic agent on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cytotoxic agent (e.g., gemcitabine, paclitaxel)
-
MTT solution (0.5 mg/mL in PBS)[10]
-
DMSO[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the cytotoxic agent, with or without a fixed concentration of PVHA. Include appropriate controls (untreated cells, cells with PVHA alone, cells with cytotoxic agent alone).
-
Incubate for a specified period (e.g., 24 to 72 hours).[10]
-
After the incubation period, remove the treatment media and add MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanism of Action of this compound in the Tumor Microenvironment.
Caption: A typical experimental workflow for an in vivo efficacy study of PVHA.
References
- 1. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. arp1.com [arp1.com]
- 8. assaygenie.com [assaygenie.com]
- 9. PEGPH20, a PEGylated human hyaluronidase, induces radiosensitization by reoxygenation in pancreatic cancer xenografts. A molecular imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of the produced hyaluronidase by Brucella Intermedia MEFS for antioxidant and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
Thromboembolic events associated with PEGPH20 and mitigation strategies
Technical Support Center: PEGPH20 and Thromboembolic Events
This guide provides researchers, scientists, and drug development professionals with technical information regarding thromboembolic events (TEEs) associated with PEGPH20 and the strategies to mitigate these events.
Frequently Asked Questions (FAQs)
Q1: What is PEGPH20 and its primary mechanism of action in oncology?
A1: Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase.[1] Its primary function in cancer therapy is to degrade hyaluronan (HA), a glycosaminoglycan that accumulates in the tumor microenvironment of many cancers, such as pancreatic ductal adenocarcinoma.[1][2] This degradation of HA reduces the interstitial fluid pressure within the tumor, which in turn can decompress tumor blood vessels.[3] This action is thought to increase the delivery and efficacy of co-administered chemotherapeutic agents.[1][4]
Q2: What is the association between PEGPH20 and thromboembolic events (TEEs)?
A2: Early clinical trials of PEGPH20 revealed a numeric imbalance and increased rate of TEEs in patients receiving the drug.[1][5][6] For instance, in the initial stages of the HALO-202 study, a notable imbalance in TEEs in the PEGPH20 arm led to a temporary clinical hold.[5][6][7] Patients with pancreatic cancer are already in a hypercoagulable state, and the administration of PEGPH20 appeared to heighten this risk.[8]
Q3: What is the proposed mechanism for PEGPH20-induced thromboembolic events?
A3: While the exact mechanism is not fully elucidated, a leading hypothesis involves the rapid degradation of high-molecular-weight hyaluronan (HMW-HA) into smaller fragments. These low-molecular-weight HA (LMW-HA) fragments are biologically active and can potentially interact with endothelial cells and immune cells. This interaction may lead to the release of pro-inflammatory and pro-thrombotic factors, which can activate the coagulation cascade and contribute to the formation of thrombi.
Mitigation Strategies
Q4: What are the primary strategies to mitigate the risk of TEEs during PEGPH20 administration?
A4: The primary mitigation strategy, implemented successfully in clinical trials like HALO-202 and HALO-301, is the prophylactic use of low-molecular-weight heparin (LMWH), such as enoxaparin.[1][5][9] This strategy involves:
-
Patient Screening: Excluding patients with a high baseline risk of TEEs.[5]
-
Prophylactic Anticoagulation: Administering LMWH to all patients receiving PEGPH20.[5][8] In the HALO-202 study, enoxaparin was administered at a dose of 1 mg/kg/day.[10]
This approach was effective in reducing the rate of TEEs in both the PEGPH20 and control arms of the studies, making the rates comparable between the groups.[1][6][7]
Q5: Was the LMWH prophylaxis effective?
A5: Yes. After the implementation of enoxaparin prophylaxis in the HALO-202 study, the TEE rates became comparable between the PEGPH20 plus chemotherapy arm (14%) and the chemotherapy alone arm (10%).[6][7] This demonstrated that the prophylactic use of LMWH was an effective strategy for mitigating the increased risk of TEEs.[1]
Quantitative Data Summary
The following tables summarize the incidence of thromboembolic events in key clinical trials involving PEGPH20.
Table 1: Thromboembolic Event (TEE) Rates in the HALO-202 Study (Stage 2 - After LMWH Implementation)
| Treatment Arm | Any Grade TEE Rate |
| PEGPH20 + Nab-paclitaxel/Gemcitabine (PAG) | 14% |
| Nab-paclitaxel/Gemcitabine (AG) | 10% |
Data from the HALO-202 randomized phase II study after the protocol was amended to include enoxaparin prophylaxis.[6][7]
Table 2: Grade ≥3 Adverse Events in HALO-301 Study (with Enoxaparin Prophylaxis)
| Adverse Event | PEGPH20 + AG (%) | Placebo + AG (%) |
| Thromboembolic Events | 6.5% | 7.1% |
| Fatigue | 16.0% | 9.6% |
| Muscle Spasms | 6.5% | 0.6% |
| Hyponatremia | 8.0% | 3.8% |
Data from the HALO-301 randomized phase III trial where enoxaparin prophylaxis was standard.[1][5]
Troubleshooting and Experimental Guides
Q6: We are observing an increase in coagulation markers (e.g., D-dimer) in our preclinical animal model after PEGPH20 administration. Is this expected?
A6: Yes, an elevation in coagulation markers can be an expected pharmacodynamic effect of PEGPH20, reflecting the pro-thrombotic potential observed in early clinical trials. This is consistent with the proposed mechanism of LMW-HA fragments activating the coagulation system. It is crucial to monitor these markers and to consider the inclusion of a prophylactic LMWH arm in your study design to assess its mitigating effects.
Q7: What is a general protocol for monitoring coagulation in a preclinical study of PEGPH20?
A7: Below is a generalized protocol for monitoring coagulation status in a preclinical model. Specific parameters and time points should be optimized for your model system.
General Protocol: Monitoring Coagulation in Preclinical Models
-
Animal Model: Use a relevant tumor model, preferably one known to have high hyaluronan levels (e.g., pancreatic, breast).
-
Treatment Groups:
-
Vehicle Control
-
Chemotherapy alone (if applicable)
-
PEGPH20 alone
-
PEGPH20 + Chemotherapy
-
PEGPH20 + Chemotherapy + LMWH
-
-
Blood Sampling:
-
Collect baseline blood samples prior to the first dose.
-
Collect subsequent samples at time points relevant to PEGPH20's half-life (e.g., 6, 24, 48 hours post-dose) and after several doses to assess cumulative effects.
-
Use an appropriate anticoagulant for plasma collection (e.g., sodium citrate for coagulation assays).
-
-
Assays:
-
D-dimer: A marker of fibrin degradation and coagulation activation.
-
Prothrombin Fragment 1+2 (F1+2): A marker of thrombin generation.
-
Thrombin-Antithrombin (TAT) complexes: An indicator of in vivo thrombin formation.
-
Platelet Counts: To monitor for thrombocytopenia.
-
-
Histopathology:
-
At the study endpoint, harvest organs (especially lungs and liver) and the tumor.
-
Perform histological analysis (e.g., H&E staining) to look for evidence of microthrombi.
-
-
Data Analysis: Compare the levels of coagulation markers between treatment groups at each time point to assess the pro-thrombotic effect of PEGPH20 and the efficacy of LMWH mitigation.
Visualizations: Pathways and Workflows
Proposed Mechanism of PEGPH20-Associated Thromboembolism
Caption: Proposed mechanism of PEGPH20-induced TEEs and LMWH mitigation.
Experimental Workflow for Preclinical TEE Assessment
Caption: Workflow for assessing TEE risk in preclinical PEGPH20 studies.
Troubleshooting Logic for Elevated Coagulation Markers
Caption: Troubleshooting guide for unexpected coagulation marker results.
References
- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ASCO Post [ascopost.com]
- 4. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized phase II study of PEGPH20 plus nab-paclitaxel/gemcitabine (PAG) vs AG in patients (Pts) with untreated, metastatic pancreatic ductal adenocarcinoma (mPDA). - ASCO [asco.org]
- 8. onclive.com [onclive.com]
- 9. jwatch.org [jwatch.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Lack of overall survival benefit with Pegvorhyaluronidase alfa in metastatic pancreatic cancer
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Pegvorhyaluronidase alfa (PVHA, also known as PEGPH20) in metastatic pancreatic cancer. The content addresses the lack of overall survival benefit observed in clinical trials, offering data, protocols, and troubleshooting guidance for experimental work in this area.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (PVHA)?
A1: this compound is a PEGylated recombinant human hyaluronidase.[1][2] Its primary mechanism of action is the enzymatic degradation of hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix in the tumor microenvironment (TME) of many cancers, including a subset of pancreatic adenocarcinomas.[1][3][4] In pancreatic tumors with high levels of HA, the dense stroma can increase interstitial fluid pressure and compress blood vessels, impeding the delivery of therapeutic agents to cancer cells. By degrading HA, PVHA aims to remodel the TME, decompress blood vessels, and consequently improve the penetration and efficacy of co-administered chemotherapies like gemcitabine and nab-paclitaxel.[1][4][5]
Q2: Why was there an expectation of clinical benefit with PVHA in metastatic pancreatic cancer?
A2: Preclinical studies in mouse models of pancreatic cancer demonstrated that enzymatic depletion of HA led to improved tumor vascular patency and increased the efficacy of cytotoxic agents, resulting in a significant survival benefit.[6] Early phase clinical trials also showed promising results. For instance, a phase Ib study suggested a potential therapeutic benefit in patients with advanced pancreatic ductal adenocarcinoma (PDA), particularly in those with high-HA tumors.[7][8][9] Furthermore, the phase II HALO-202 trial indicated an improvement in progression-free survival (PFS) in patients with HA-high tumors who received PVHA in combination with nab-paclitaxel and gemcitabine compared to chemotherapy alone.[2][10]
Q3: What were the key findings from the pivotal phase III HALO-301 trial regarding overall survival (OS)?
A3: The phase III HALO-301 trial, which was the definitive study, did not meet its primary endpoint of improving overall survival.[1][2] In patients with hyaluronan-high metastatic pancreatic adenocarcinoma, the median OS was 11.2 months for the group receiving PVHA with nab-paclitaxel and gemcitabine, compared to 11.5 months for the placebo plus chemotherapy group (Hazard Ratio [HR], 1.00).[1][2]
Q4: Was there any observed benefit in other endpoints in the HALO-301 trial?
A4: While the primary endpoint of OS was not met, an increase in the objective response rate (ORR) was observed in the PVHA arm (47%) compared to the placebo arm (36%).[1][5] However, this did not translate into an improvement in progression-free survival (PFS), which was 7.1 months in both arms, or in the duration of response.[1][2][5]
Q5: What are the potential reasons for the discrepancy between the phase II and phase III trial results and the ultimate lack of OS benefit?
A5: The reasons for the failure of PVHA to improve overall survival in the phase III setting are likely multifactorial. While not definitively proven, several hypotheses exist:
-
Complexity of the Tumor Microenvironment: The pancreatic cancer TME is incredibly complex, and targeting a single component like HA may not be sufficient to overcome all the barriers to drug delivery and tumor progression.
-
Tumor Heterogeneity: Not all pancreatic cancers have high levels of HA, and even within "HA-high" tumors, the distribution and role of HA may vary.
-
Alternative Signaling Pathways: The degradation of high-molecular-weight HA into smaller fragments by hyaluronidase can sometimes promote tumor progression and angiogenesis, potentially counteracting the intended therapeutic effect.[11][12]
-
Systemic Effects: The systemic administration of hyaluronidase could have off-target effects that might negatively impact the patient's overall health and ability to tolerate chemotherapy.
-
Improved Standard of Care: The control arm in the HALO-301 trial performed better than historical controls, making it more challenging to demonstrate a statistically significant benefit for the investigational agent.[2]
Troubleshooting Guide for Preclinical and Clinical Research
Issue 1: Difficulty in reliably identifying "HA-high" tumors for patient stratification or in preclinical models.
-
Recommendation: It is crucial to use a standardized and validated assay for hyaluronan detection and scoring. The methodology used in the HALO trials involved staining for HA in the extracellular matrix of tumor samples and defining "HA-high" as ≥ 50% HA staining.[1] For preclinical models, ensure consistent staining and scoring protocols are in place. Consider using multiple methods for HA quantification, such as immunohistochemistry and ELISA, to cross-validate findings.
Issue 2: Inconsistent results in preclinical models when combining PVHA with chemotherapy.
-
Recommendation:
-
Model Selection: Ensure the pancreatic cancer model used accurately recapitulates the dense, hyaluronan-rich stroma observed in human tumors.
-
Dosing and Timing: The timing of PVHA administration relative to chemotherapy is critical. Preclinical studies that showed benefit often involved administering the hyaluronidase prior to the cytotoxic agent to allow for remodeling of the TME.[13]
-
Pharmacokinetics and Pharmacodynamics: Characterize the pharmacokinetics of PVHA and the pharmacodynamics of HA degradation in your specific model to optimize the treatment schedule.
-
Issue 3: Observing an increase in tumor growth or metastasis after hyaluronidase treatment in animal models.
-
Recommendation: This could be due to the generation of pro-tumorigenic low-molecular-weight HA fragments.[11] It is important to analyze the size of HA fragments in the tumor microenvironment post-treatment. Consider co-administering agents that block the signaling pathways activated by low-molecular-weight HA, such as inhibitors of CD44 or RHAMM.
Quantitative Data Summary
Table 1: Efficacy Results from the Phase III HALO-301 Trial [1][2][5]
| Endpoint | PVHA + Nab-Paclitaxel/Gemcitabine (n=327) | Placebo + Nab-Paclitaxel/Gemcitabine (n=165) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 11.2 months | 11.5 months | 1.00 (0.80 - 1.27) | 0.97 |
| Median Progression-Free Survival (PFS) | 7.1 months | 7.1 months | 0.97 (0.75 - 1.26) | - |
| Objective Response Rate (ORR) | 47% | 36% | - | - |
| Median Duration of Response | 6.1 months | 7.4 months | - | - |
Table 2: Efficacy Results in HA-High Patients from the Phase II HALO-202 Trial [2][10]
| Endpoint | PVHA + Nab-Paclitaxel/Gemcitabine (n=49) | Nab-Paclitaxel/Gemcitabine (n=35) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 9.2 months | 5.2 months | 0.51 (0.26 - 1.00) | 0.048 |
| Median Overall Survival (OS) | 11.5 months | 8.5 months | 0.96 (0.57 - 1.61) | - |
| Objective Response Rate (ORR) | 45% | 31% | - | - |
Experimental Protocols
Protocol 1: HALO-301 Phase III Clinical Trial Methodology [1][14]
-
Study Design: A phase III, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients aged 18 years or older with previously untreated, metastatic, hyaluronan-high pancreatic ductal adenocarcinoma.
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either PVHA plus nab-paclitaxel/gemcitabine or placebo plus nab-paclitaxel/gemcitabine.
-
Treatment Regimen:
-
Treatment was administered in 4-week cycles (3 weeks on, 1 week off).
-
PVHA: 3.0 µg/kg administered intravenously twice per week for the first cycle, and once per week thereafter.
-
Nab-paclitaxel: 125 mg/m² administered intravenously once per week.
-
Gemcitabine: 1,000 mg/m² administered intravenously once per week.
-
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.
-
-
Response Assessment: Tumor response was independently assessed according to RECIST v1.1 criteria.
Visualizations
Caption: Proposed mechanism of action of this compound in the tumor microenvironment.
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. Role of hyaluronan in pancreatic cancer biology and therapy: Once again in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaching the Castle Walls: Hyaluronan Depletion as a Therapeutic Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Hyaluronan impairs vascular function and drug delivery in a mouse model of pancreatic cancer | Gut [gut.bmj.com]
- 7. Phase Ib Study of PEGylated Recombinant Human Hyaluronidase and Gemcitabine in Patients with Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Phase Ib Study of PEGylated Recombinant Human Hyaluronidase and Gemcitabine in Patients with Advanced Pancreatic Cancer | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the tumor microenvironment in cancer: why hyaluronidase deserves a second look - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Technical Support Center: Pegvorhyaluronidase Alfa Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegvorhyaluronidase alfa (PEGPH20). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-subject variability in plasma concentrations | - Patient-specific factors: Differences in tumor hyaluronan (HA) burden, patient body size, or underlying disease state. - Sample handling: Inconsistent sample collection, processing, or storage. - Assay variability: Inconsistent performance of the bioanalytical assay. | - Data Stratification: Analyze data based on patient baseline characteristics, such as tumor HA levels, to identify potential covariates. - Standardize Procedures: Ensure strict adherence to protocols for blood sampling, centrifugation, and storage of plasma samples. - Assay Quality Control: Include a sufficient number of quality control (QC) samples at multiple concentrations in each analytical run to monitor assay performance. |
| Lower-than-expected plasma concentrations | - Dosing error: Incorrect calculation of the dose or error in administration. - Drug instability: Degradation of this compound in the formulation or after administration. - Rapid clearance: Potential for enhanced clearance in certain patient subpopulations. | - Verify Dosing: Double-check all dosing calculations and administration procedures. - Assess Formulation: Confirm the stability of the drug in the dosing vehicle under the experimental conditions. - Evaluate Clearance Mechanisms: While specific factors are not well-documented, consider investigating potential correlations with patient-specific factors that might influence clearance. |
| Inconsistent results from the bioanalytical assay | - Matrix effects: Interference from endogenous components in the plasma samples. - Antibody variability: Inconsistent performance of capture or detection antibodies in an ELISA. - Instrument variability: Fluctuations in the performance of the plate reader or LC-MS/MS instrument. | - Matrix Effect Evaluation: Perform validation experiments with different lots of blank plasma to assess matrix effects. - Antibody Lot Qualification: Qualify new lots of antibodies before use in sample analysis. - Instrument Calibration: Ensure regular calibration and maintenance of analytical instruments. |
Frequently Asked Questions (FAQs)
1. What is the expected pharmacokinetic profile of this compound?
Single-agent this compound is characterized by a linear, two-compartment pharmacokinetic model. This means that its clearance and volume of distribution are independent of the dose, and its concentration-time profile can be described by a curve with two distinct phases of distribution and elimination.
2. What is the half-life of this compound in humans?
The plasma half-life of this compound following administration of a 3.0 µg/kg dose is approximately 1 day.
3. What is the recommended dose of this compound in clinical studies?
In clinical trials for metastatic pancreatic ductal adenocarcinoma, a common dosing regimen for this compound was 3.0 µg/kg.
4. Does co-administration of other drugs affect the pharmacokinetics of this compound?
Co-administration with gemcitabine has been shown to have no significant change on the pharmacokinetic profile of this compound. Similarly, this compound does not appear to significantly alter the plasma pharmacokinetics of docetaxel.
5. What factors can influence the pharmacokinetic variability of this compound?
While specific quantitative data on the sources of pharmacokinetic variability are limited in publicly available literature, potential factors that could contribute to inter-individual differences in drug exposure include:
-
Tumor Hyaluronan (HA) Burden: The amount of HA in the tumor microenvironment could potentially influence the distribution and clearance of the drug.
-
Patient Demographics: Factors such as body weight and body surface area are often covariates in the pharmacokinetics of therapeutic proteins.
-
Disease State: The type and stage of cancer may impact the pharmacokinetic behavior of the drug.
6. How is this compound quantified in plasma samples?
While specific, detailed protocols are not widely published, the quantification of PEGylated proteins like this compound in plasma is typically performed using ligand-binding assays such as ELISA (Enzyme-Linked Immunosorbent Assay) or, less commonly for large proteins, by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference |
| Pharmacokinetic Model | Linear, two-compartment | |
| Half-life (t½) | ~ 1 day (at 3.0 µg/kg) | |
| Drug-Drug Interactions | No significant PK interaction with gemcitabine or docetaxel |
Experimental Protocols
Representative ELISA Protocol for Quantification of this compound in Human Plasma
This protocol is a representative example and may require optimization for specific laboratory conditions and reagents.
-
Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound (e.g., a monoclonal anti-PEG antibody or an anti-hyaluronidase antibody) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., phosphate-buffered saline, PBS).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Washing:
-
Repeat the washing step.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve of this compound in a matrix that mimics the study samples (e.g., blank human plasma).
-
Dilute patient plasma samples to fall within the range of the standard curve.
-
Add standards, quality controls, and diluted samples to the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for this compound and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step thoroughly.
-
-
Substrate Addition:
-
Add a suitable HRP substrate (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) and incubate in the dark until a color develops.
-
-
Stopping the Reaction:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve and determine the concentrations of this compound in the unknown samples by interpolation.
-
Visualizations
Pegvorhyaluronidase Alfa Efficacy Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in enhancing the efficacy of Pegvorhyaluronidase alfa (PEGPH20).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a PEGylated recombinant human hyaluronidase. Its primary mechanism is the enzymatic degradation of hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix (ECM) in the tumor microenvironment (TME).[1][2] By breaking down HA, PEGPH20 aims to decompress tumor blood vessels, reduce interstitial fluid pressure, and subsequently increase the penetration and efficacy of co-administered anticancer therapies.[2][3]
Q2: Why did the Phase III HALO-301 trial fail to meet its primary endpoint of overall survival despite a higher objective response rate?
The HALO-109-301 Phase III clinical trial, which evaluated PEGPH20 in combination with nab-paclitaxel and gemcitabine for patients with hyaluronan-high metastatic pancreatic adenocarcinoma, did not show a statistically significant improvement in overall survival (OS) or progression-free survival (PFS), despite an increase in the objective response rate (ORR).[1][4][5][6][7] Several factors could contribute to this outcome:
-
Transient Effect: The degradation of hyaluronan might be temporary, with the tumor microenvironment rapidly compensating and re-synthesizing the ECM.
-
Tumor Heterogeneity: The designation of "hyaluronan-high" may not capture the full complexity and heterogeneity of the tumor stroma, which could influence drug delivery and response.[8]
-
Protective Role of Stroma: While the dense stroma can impede drug delivery, it may also have a role in restraining tumor growth. Its degradation could potentially have unintended consequences on tumor progression.[8]
-
Insufficient Drug Exposure: Exposure-response analyses suggest that higher PEGPH20 concentration is associated with a lower risk of radiological progression and death, indicating that insufficient drug exposure in some patients might have impacted the overall trial outcome.[9]
Q3: What are the most common adverse events associated with this compound in clinical trials?
In the HALO-109-301 trial, the addition of PEGPH20 to chemotherapy was associated with a higher incidence of certain Grade ≥ 3 adverse events compared to the placebo group. These included fatigue, muscle spasms, and hyponatremia.[4][5] Earlier studies also noted an increase in thromboembolic events, which led to the implementation of enoxaparin prophylaxis in subsequent trials.[2]
Troubleshooting Guide
Issue 1: Suboptimal Efficacy in Preclinical Models Despite High Hyaluronan Expression
| Possible Cause | Troubleshooting Strategy |
| Inaccurate assessment of hyaluronan levels. | Utilize multiple methods for HA quantification, such as ELISA, immunohistochemistry (IHC) with a validated antibody, and quantitative PCR for hyaluronan synthase genes (HAS1, HAS2, HAS3). |
| Compensatory hyaluronan synthesis. | Measure HA levels at multiple time points post-PEGPH20 administration to assess the kinetics of HA degradation and re-synthesis. Consider combination with inhibitors of hyaluronan synthesis. |
| Presence of other ECM components limiting drug penetration. | Characterize the broader ECM composition of your preclinical models, including collagen and fibronectin levels. Strategies to target multiple ECM components may be necessary. |
| Intrinsic tumor cell resistance to the co-administered therapy. | Perform in vitro dose-response assays with the chemotherapeutic agent alone on the tumor cell lines to confirm sensitivity. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Strategy |
| Lack of a three-dimensional tumor microenvironment in 2D cell culture. | Employ 3D spheroid or organoid culture systems that better mimic the in vivo TME, including the presence of stromal cells and ECM. |
| Poor pharmacokinetic properties of the co-administered drug. | Analyze the pharmacokinetic profile of the combination therapy in vivo to ensure adequate tumor exposure of both PEGPH20 and the chemotherapeutic agent. |
| Host-related factors influencing the tumor microenvironment. | Consider the use of syngeneic or genetically engineered mouse models that have an intact immune system, as immune cells can influence the TME and therapeutic response. |
Data Presentation
Table 1: Summary of Key Efficacy Endpoints from the HALO-109-301 Phase III Trial [1][4][5][6]
| Endpoint | PEGPH20 + Nab-Paclitaxel/Gemcitabine | Placebo + Nab-Paclitaxel/Gemcitabine | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 11.2 months | 11.5 months | 1.00 (0.80 - 1.27); p = 0.97 |
| Median Progression-Free Survival (PFS) | 7.1 months | 7.1 months | 0.97 (0.75 - 1.26) |
| Objective Response Rate (ORR) | 47% | 36% | ORR Ratio: 1.29 (1.03 - 1.63) |
Experimental Protocols
Protocol 1: Quantification of Hyaluronan in Tumor Tissue by ELISA
-
Tissue Homogenization: Homogenize snap-frozen tumor tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure: Use a commercially available Hyaluronan ELISA kit.
-
Add diluted tissue lysates and standards to the pre-coated microplate.
-
Incubate with the detection reagent (e.g., biotinylated HA binding protein).
-
Add streptavidin-HRP and a substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the hyaluronan concentration in the samples based on the standard curve and normalize to the total protein concentration.
Protocol 2: Assessment of Drug Penetration in Tumor Spheroids
-
Spheroid Formation: Generate tumor spheroids using a low-attachment plate or hanging drop method.
-
PEGPH20 Treatment: Treat the spheroids with an appropriate concentration of PEGPH20 for a defined period.
-
Co-administered Drug Incubation: Add the fluorescently labeled chemotherapeutic agent to the media and incubate for various time points.
-
Imaging:
-
Fix and permeabilize the spheroids.
-
Image the spheroids using confocal microscopy to visualize the penetration of the fluorescent drug from the periphery to the core.
-
-
Quantification: Use image analysis software to quantify the fluorescence intensity at different depths within the spheroid.
Visualizations
References
- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Response to Stroma-Modifying Therapy: Magnetic Resonance Imaging Findings in Early-Phase Clinical Trials of Pegvorhyaluronidase alpha (PEGPH20) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure-response (E-R) analysis of efficacy of this compound (PEGPH20) in combination with nab-paclitaxel + gemcitabine (AG) in patients (Pts) with metastatic pancreatic ductal adenocarcinoma. - ASCO [asco.org]
Technical Support Center: PEGPH20 and Musculoskeletal Adverse Events
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGPH20. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address musculoskeletal adverse events that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common musculoskeletal adverse events associated with PEGPH20?
A1: Clinical and preclinical studies have identified several common musculoskeletal adverse events associated with PEGPH20 administration. These primarily include myalgia (muscle pain), muscle spasms, arthralgia (joint pain), and general musculoskeletal pain.[1][2][3][4] In some cases, muscle weakness and reversible decreases in joint range of motion have also been observed.[5]
Q2: What is the proposed mechanism behind PEGPH20-induced musculoskeletal adverse events?
A2: The leading hypothesis is that the enzymatic degradation of hyaluronan (HA) by PEGPH20 generates low-molecular-weight HA (LMW-HA) fragments. These fragments can act as damage-associated molecular patterns (DAMPs) and trigger an inflammatory response by activating signaling pathways through receptors like Toll-like receptor 2 (TLR2), TLR4, and CD44. This activation can lead to the production of pro-inflammatory cytokines and chemokines, contributing to the observed myalgia and arthralgia.
Q3: Are there established methods to mitigate or manage these adverse events in a research setting?
A3: Yes, based on findings from clinical trials and preclinical studies, the prophylactic use of corticosteroids, such as dexamethasone, has been shown to be effective in mitigating the severity of musculoskeletal adverse events.[1][5][6] For symptomatic management in animal models, nonsteroidal anti-inflammatory drugs (NSAIDs) and muscle relaxants can be considered, though their potential impact on experimental outcomes should be carefully evaluated.[5]
Troubleshooting Guides
In Vitro Experiments
Issue: Unexpected Cytotoxicity or Altered Cell Morphology in Muscle Cells, Chondrocytes, or Synoviocytes.
Possible Causes and Solutions:
-
High PEGPH20 Concentration: The concentration of PEGPH20 may be too high for the specific cell type, leading to off-target effects or rapid changes in the pericellular matrix that induce cell stress and death.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal, non-toxic concentration of PEGPH20 for your specific cell line and experimental duration. Start with a low concentration and titrate upwards.
-
-
Contaminants in PEGPH20 Preparation: Ensure the PEGPH20 solution is sterile and free of endotoxins, which can independently trigger inflammatory responses and cytotoxicity.
-
Troubleshooting Step: Use sterile filtration for your PEGPH20 solutions. Test for endotoxin levels, especially if you observe unexpected inflammatory responses.
-
-
Rapid Alteration of the Extracellular Matrix (ECM): The enzymatic activity of PEGPH20 can rapidly degrade the HA-rich pericellular coat, potentially disrupting cell-matrix interactions that are crucial for cell survival and signaling.
-
Troubleshooting Step: Consider a gradual introduction of PEGPH20 to the culture medium or using a lower initial concentration to allow cells to adapt to the changing microenvironment.
-
-
Cell Culture Media Components: Components in the serum or media supplements may interact with PEGPH20 or its degradation products.
-
Troubleshooting Step: If possible, conduct pilot experiments in serum-free or defined media to assess the direct effects of PEGPH20. If serum is required, ensure lot-to-lot consistency.
-
In Vivo Experiments (Mouse Model)
Issue: Excessive Pain or Distress in Animals Exhibiting Musculoskeletal Adverse Events.
Possible Causes and Solutions:
-
High Dose of PEGPH20: The administered dose may be inducing a severe inflammatory response, leading to significant pain and distress.
-
Troubleshooting Step: Refer to dose-ranging studies in mice to select an appropriate starting dose. If severe adverse events are observed, consider reducing the dose in subsequent cohorts.
-
-
Inadequate Pain Management: Prophylactic or therapeutic analgesia may be insufficient.
-
Troubleshooting Step: Implement a multimodal analgesic regimen. The use of dexamethasone prophylactically has been shown to be effective.[5] Consult with your institution's veterinary staff to develop an appropriate pain management plan that aligns with animal welfare guidelines and minimizes interference with experimental endpoints.
-
-
Monitoring and Humane Endpoints: Pain and distress may not be detected early enough.
-
Troubleshooting Step: Implement a rigorous monitoring schedule that includes daily body weight measurements, behavioral assessments (e.g., activity levels, grooming), and pain scoring (e.g., mouse grimace scale).[7] Establish clear humane endpoints in your animal protocol for euthanasia if pain cannot be effectively managed.
-
Quantitative Data Summary
The following tables summarize the incidence of musculoskeletal adverse events from clinical trials of PEGPH20.
Table 1: Incidence of Musculoskeletal Adverse Events (All Grades) in Patients Receiving PEGPH20.
| Adverse Event | Incidence (%) in PEGPH20 + Gemcitabine/nab-paclitaxel Arm | Incidence (%) in Placebo + Gemcitabine/nab-paclitaxel Arm |
| Muscle Spasms | 51.4 | 9.6 |
| Myalgia | 28.9 | 14.7 |
| Arthralgia | 19.4 | 11.5 |
Data from a randomized Phase III trial in patients with hyaluronan-high metastatic pancreatic adenocarcinoma.[6]
Table 2: Incidence of Grade ≥ 3 Musculoskeletal Adverse Events in Patients Receiving PEGPH20.
| Adverse Event | Incidence (%) in PEGPH20 + Gemcitabine/nab-paclitaxel Arm | Incidence (%) in Placebo + Gemcitabine/nab-paclitaxel Arm |
| Muscle Spasms | 6.5 | 0.6 |
Data from a randomized Phase III trial in patients with hyaluronan-high metastatic pancreatic adenocarcinoma.[6]
Experimental Protocols
In Vitro Assessment of Inflammatory Cytokine Production in Human Chondrocytes
Objective: To determine if PEGPH20 treatment induces the production of pro-inflammatory cytokines in human chondrocytes.
Materials:
-
Human primary chondrocytes or a suitable chondrocyte cell line.
-
Chondrocyte growth medium.
-
PEGPH20.
-
Recombinant human IL-1β (positive control).
-
ELISA or multiplex immunoassay kits for IL-6, IL-8, and TNF-α.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 24 hours to allow for attachment.
-
Treatment:
-
Prepare fresh treatment media containing various concentrations of PEGPH20 (e.g., 0.1, 1, 10 µg/mL).
-
Include a positive control group treated with IL-1β (10 ng/mL).
-
Include an untreated negative control group.
-
Replace the culture medium with the treatment media.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for the concentrations of IL-6, IL-8, and TNF-α using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the cell number or total protein content in each well. Compare the cytokine levels in the PEGPH20-treated groups to the negative and positive control groups.
In Vivo Mouse Model of PEGPH20-Induced Myalgia
Objective: To establish a mouse model to study the mechanisms of PEGPH20-induced myalgia and to test potential therapeutic interventions.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old).
-
PEGPH20.
-
Sterile saline.
-
Dexamethasone.
-
Equipment for behavioral testing (e.g., open field for activity monitoring, von Frey filaments for mechanical sensitivity).
Methodology:
-
Acclimation: Acclimate mice to the housing and behavioral testing environment for at least one week prior to the experiment.
-
Dosing:
-
Administer PEGPH20 intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
Administer sterile saline to the control group.
-
For mitigation studies, administer dexamethasone (e.g., 1 mg/kg, i.p.) 1 hour prior to PEGPH20 administration.
-
-
Behavioral Assessments:
-
Locomotor Activity: Monitor spontaneous activity in an open field for 30 minutes at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 24, 48 hours).
-
Mechanical Sensitivity: Assess paw withdrawal thresholds using von Frey filaments at baseline and at the same post-dose time points.
-
Pain Scoring: Use the Mouse Grimace Scale to score facial expressions indicative of pain at each time point.[7]
-
-
Tissue Collection: At the end of the experiment (e.g., 48 hours post-dose), euthanize the mice and collect hindlimb muscle and knee joint tissues.
-
Tissue Analysis:
-
Histology: Process a portion of the muscle and joint tissue for H&E staining to assess for inflammation and tissue damage.
-
Immunohistochemistry: Stain tissue sections for markers of inflammation (e.g., F4/80 for macrophages, CD3 for T cells).
-
Gene Expression Analysis: Extract RNA from a portion of the muscle tissue and perform qRT-PCR to measure the expression of pro-inflammatory cytokines (e.g., Il6, Tnf).
-
Visualizations
Signaling Pathway of HA Fragment-Induced Inflammation
Caption: Proposed signaling pathway for LMW-HA fragment-induced inflammation.
Experimental Workflow for Investigating Musculoskeletal Adverse Events
Caption: Experimental workflow for investigating PEGPH20-induced musculoskeletal adverse events.
References
- 1. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase Ib study of gemcitabine plus PEGPH20 (pegylated recombinant human hyaluronidase) in patients with stage IV previously untreated pancreatic cancer. - ASCO [asco.org]
- 5. In vivo molecular imaging of experimental joint inflammation by combined (18)F-FDG positron emission tomography and computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pegvorhyaluronidase Alfa Fails to Improve Survival in Pancreatic Cancer Despite Promising Preclinical Data
A comprehensive review of the pivotal HALO-109-301 clinical trial reveals that the addition of pegvorhyaluronidase alfa (PEGPH20) to standard chemotherapy did not extend survival for patients with hyaluronan-high metastatic pancreatic adenocarcinoma. While the combination therapy demonstrated a higher objective response rate, this did not translate into a meaningful clinical benefit in terms of progression-free or overall survival, leading to the discontinuation of its development for this indication.
This compound, a PEGylated recombinant human hyaluronidase, was designed to degrade hyaluronan, a major component of the tumor microenvironment in many cancers, including pancreatic adenocarcinoma.[1][2] The dense hyaluronan matrix is believed to increase interstitial pressure within the tumor, compressing blood vessels and impeding the delivery and efficacy of anticancer therapies.[1][2] By breaking down this barrier, PEGPH20 was hypothesized to enhance the delivery of chemotherapy to cancer cells.
This guide provides a detailed comparison of this compound in combination with nab-paclitaxel and gemcitabine versus placebo with the same chemotherapy backbone, based on the results of the phase III HALO-109-301 trial.
Efficacy and Safety Data
The HALO-109-301 trial was a randomized, double-blind, placebo-controlled study that enrolled 494 patients with previously untreated, hyaluronan-high metastatic pancreatic ductal adenocarcinoma.[2][3] Patients were randomized in a 2:1 ratio to receive either this compound in combination with nab-paclitaxel and gemcitabine (PAG) or placebo with nab-paclitaxel and gemcitabine (AG).[2]
Efficacy Results
The study did not meet its primary endpoint of improving overall survival.[2][4] The median overall survival was 11.2 months in the PEGPH20 arm compared to 11.5 months in the placebo arm.[2][4] Similarly, there was no significant difference in progression-free survival between the two groups.[2] Notably, the objective response rate was higher in the investigational arm.[2][3]
| Efficacy Endpoint | This compound + Nab-paclitaxel/Gemcitabine (n=327) | Placebo + Nab-paclitaxel/Gemcitabine (n=165) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 11.2 months | 11.5 months | 1.00 (0.80 - 1.27) | 0.97[2] |
| Median Progression-Free Survival (PFS) | 7.1 months | 7.1 months | 0.97 (0.75 - 1.26) | - |
| Objective Response Rate (ORR) | 47% | 36% | - | - |
Safety and Tolerability
The addition of this compound to chemotherapy was associated with a higher incidence of certain adverse events.[2][5] The most common grade ≥ 3 adverse events that occurred more frequently in the PEGPH20 arm included fatigue, muscle spasms, and hyponatremia.[2][6][7]
| Grade ≥ 3 Adverse Event (≥2% higher in PEGPH20 arm) | This compound + Nab-paclitaxel/Gemcitabine | Placebo + Nab-paclitaxel/Gemcitabine |
| Fatigue | 16.0% | 9.6%[2][6][7] |
| Muscle Spasms | 6.5% | 0.6%[2][6][7] |
| Hyponatremia | 8.0% | 3.8%[2][6][7] |
| Peripheral Edema | Not specified as Grade ≥ 3 in top-line results | Not specified as Grade ≥ 3 in top-line results |
| Myalgia | Not specified as Grade ≥ 3 in top-line results | Not specified as Grade ≥ 3 in top-line results |
| Arthralgia | Not specified as Grade ≥ 3 in top-line results | Not specified as Grade ≥ 3 in top-line results |
Experimental Protocols
The HALO-109-301 trial employed a rigorous, multicenter, double-blind, placebo-controlled design to evaluate the efficacy and safety of this compound.
Study Design and Patient Population
-
Phase: III
-
Design: Randomized, double-blind, placebo-controlled
-
Patient Population: Patients aged 18 years or older with previously untreated, metastatic pancreatic ductal adenocarcinoma. A key inclusion criterion was the presence of "hyaluronan-high" tumors, defined as ≥50% of tumor stroma staining for hyaluronan.[2][8]
-
Randomization: Patients were randomized in a 2:1 ratio to either the this compound arm or the placebo arm.[2]
Treatment Regimen
-
Investigational Arm (PAG):
-
This compound: 3.0 µg/kg administered intravenously twice weekly for the first cycle, and then once weekly for subsequent cycles.[2][6]
-
Nab-paclitaxel: 125 mg/m² administered intravenously weekly for three weeks, followed by one week of rest.[2][6]
-
Gemcitabine: 1,000 mg/m² administered intravenously weekly for three weeks, followed by one week of rest.[2][6]
-
-
Control Arm (AG):
All patients also received dexamethasone to manage potential musculoskeletal adverse events and enoxaparin for thromboembolism prophylaxis.[5][9]
Endpoints
-
Primary Endpoint: Overall Survival (OS)[2]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[2]
Visualizing the Science
To better understand the underlying mechanisms and trial design, the following diagrams are provided.
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. jwatch.org [jwatch.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Pegvorhyaluronidase Alfa: A Comparative Analysis of Efficacy in Tumors with High vs. Low Hyaluronan Levels
For Immediate Release
A comprehensive review of clinical trial data reveals a significant disparity in the efficacy of pegvorhyaluronidase alfa (PEGPH20) based on the hyaluronan (HA) content of tumors. This guide provides a detailed comparison of the investigational drug's performance in hyaluronan-high versus hyaluronan-low tumor microenvironments, supported by experimental data from key clinical trials. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.
This compound is a PEGylated recombinant human hyaluronidase designed to degrade hyaluronan, a major component of the extracellular matrix.[1][2] In many cancers, particularly pancreatic ductal adenocarcinoma (PDA), high levels of HA accumulate in the tumor stroma, which can increase interstitial fluid pressure and collapse blood vessels, thereby impeding the delivery of chemotherapeutic agents.[2][3][4] By enzymatically degrading HA, PEGPH20 aims to remodel the tumor microenvironment, improve the perfusion of blood vessels, and enhance the delivery and efficacy of co-administered anticancer drugs.[2][4]
Comparative Efficacy: Clinical Trial Data
The differential efficacy of this compound was notably demonstrated in the HALO-202 phase II clinical trial, which retrospectively analyzed outcomes based on tumor HA levels. In contrast, the subsequent HALO-301 phase III trial focused exclusively on patients with HA-high tumors.
Key Clinical Trial Efficacy Data
| Clinical Trial | Patient Population | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| HALO-202 | HA-High Metastatic PDA | PEGPH20 + Nab-paclitaxel/Gemcitabine (PAG) | 9.2 months[5] | 11.5 months[6][7] | 45%[6][7] |
| Nab-paclitaxel/Gemcitabine (AG) | 5.2 months[5] | 8.5 months[6][7] | 31%[6][7] | ||
| HA-Low Metastatic PDA | PEGPH20 + Nab-paclitaxel/Gemcitabine (PAG) | 5.6 months[3][5] | - | - | |
| Nab-paclitaxel/Gemcitabine (AG) | 5.3 months[3][5] | - | - | ||
| HALO-301 | HA-High Metastatic PDA | PEGPH20 + Nab-paclitaxel/Gemcitabine (PAG) | 7.1 months[8][9] | 11.2 months[8][9] | 47%[8][9] |
| Placebo + Nab-paclitaxel/Gemcitabine (AG) | 7.1 months[8][9] | 11.5 months[8][9] | 36%[8][9] |
Note: HA-High was defined as ≥50% hyaluronan staining in the extracellular matrix of tumor samples.[9]
The HALO-202 trial suggested a significant improvement in progression-free survival for patients with HA-high tumors treated with PEGPH20 in combination with chemotherapy.[6][7] Specifically, the median PFS was extended by 4 months in the HA-high group receiving the PEGPH20 combination compared to chemotherapy alone.[5] However, in patients with HA-low tumors, the addition of PEGPH20 showed no meaningful improvement in PFS.[3][5]
Contrary to the promising results from HALO-202, the larger phase III HALO-301 trial, which enrolled only patients with HA-high metastatic pancreatic adenocarcinoma, did not meet its primary endpoint of improved overall survival.[1][8][9] There was also no difference in progression-free survival between the PEGPH20 and placebo arms in this study.[1][8][9] While the objective response rate was higher in the PEGPH20 group, this did not translate into a survival benefit.[1][8][9]
Mechanism of Action: Remodeling the Tumor Microenvironment
The proposed mechanism of action for this compound centers on its ability to enzymatically degrade hyaluronan within the tumor stroma. This degradation is hypothesized to lead to a cascade of events that ultimately enhances the efficacy of co-administered chemotherapies.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
HALO-202 and HALO-301: Study Design and Methodology
The HALO-202 and HALO-301 trials shared similar patient populations and treatment regimens, with the key difference being the prospective selection of HA-high patients in HALO-301.
Caption: Generalized workflow for the HALO-202 and HALO-301 clinical trials.
Patient Population: Both trials enrolled patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.[8][10] HALO-301 specifically selected for patients with hyaluronan-high tumors.[8]
Treatment Regimen:
-
PAG Arm: this compound (3.0 µg/kg) was administered intravenously.[8] In HALO-301, this was given twice weekly for the first cycle and then once weekly for subsequent cycles.[9][11] Nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) were administered weekly for 3 weeks of a 4-week cycle.[8][11]
-
Control Arm: In HALO-301, a placebo was given in combination with nab-paclitaxel and gemcitabine.[8] In HALO-202, the control arm received nab-paclitaxel and gemcitabine alone.[10]
Hyaluronan Assessment: Tumor hyaluronan levels were determined using an affinity histochemistry assay on tumor biopsy samples.[6] "HA-high" was defined as ≥50% of the tumor's extracellular matrix staining positive for hyaluronan.[9]
Prophylaxis: Due to an increased risk of thromboembolic events observed in early studies, patients in both trials received prophylactic enoxaparin.[6][11] Patients in HALO-301 also received dexamethasone to manage musculoskeletal events.[11]
Conclusion
The available clinical data provides a clear distinction in the efficacy of this compound based on tumor hyaluronan status. While the phase II HALO-202 trial showed promising results for PEGPH20 in combination with chemotherapy specifically in patients with hyaluronan-high tumors, these findings were not replicated in the larger, confirmatory phase III HALO-301 trial. In hyaluronan-low tumors, the addition of PEGPH20 did not demonstrate a clinical benefit. The discrepancy between the phase II and phase III trial outcomes in the HA-high population underscores the complexities of targeting the tumor microenvironment and highlights the need for further research to understand the factors influencing treatment response. These results do not support the additional development of this compound in metastatic pancreatic ductal adenocarcinoma.[8]
References
- 1. jwatch.org [jwatch.org]
- 2. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. researchgate.net [researchgate.net]
- 7. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating Biomarkers for Pegvorhyaluronidase Alfa Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pegvorhyaluronidase alfa (PEGPH20) is an investigational PEGylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a glycosaminoglycan that can accumulate in the tumor microenvironment of certain cancers. The therapeutic hypothesis is that by depleting intratumoral HA, PEGPH20 can increase the delivery and efficacy of co-administered chemotherapies.[1][2] This guide provides a comprehensive comparison of the biomarkers investigated to predict response to this compound, with a focus on experimental data and methodologies.
Hyaluronan (HA) as a Predictive Biomarker
The primary biomarker investigated for predicting response to this compound has been the level of hyaluronan in the tumor microenvironment. Several clinical trials have evaluated the efficacy of PEGPH20 in patients with tumors expressing high levels of HA ("HA-high").
Clinical Trial Data
The HALO-109-202 Phase II study initially showed promising results for PEGPH20 in combination with nab-paclitaxel and gemcitabine (PAG) in patients with HA-high metastatic pancreatic ductal adenocarcinoma (mPDA).[3] However, the subsequent HALO-109-301 Phase III trial did not meet its primary endpoint of improving overall survival (OS) in a similar patient population, leading to the discontinuation of PEGPH20 development for this indication.[4][5][6]
| Clinical Trial | Treatment Arms | Patient Population | Key Findings |
| HALO-109-202 (Phase II) | PAG (PEGPH20 + nab-paclitaxel + gemcitabine) vs. AG (nab-paclitaxel + gemcitabine) | Untreated, metastatic pancreatic ductal adenocarcinoma | In HA-high patients, median Progression-Free Survival (PFS) was 9.2 months with PAG vs. 5.2 months with AG (HR 0.51).[3] |
| HALO-109-301 (Phase III) | PAG vs. Placebo + AG | Untreated, HA-high metastatic pancreatic ductal adenocarcinoma | Median OS was 11.2 months with PAG vs. 11.5 months with Placebo + AG (HR 1.00). Median PFS was 7.1 months in both arms.[5][6] |
Experimental Protocols
Tumor Hyaluronan Staining (Affinity Histochemistry)
A common method for assessing tumor HA levels in clinical trials was affinity histochemistry.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
A specific HA-binding protein is applied to the tissue.
-
A detection system is used to visualize the bound HA-binding protein.
-
-
Scoring: The percentage of the extracellular matrix (ECM) staining for HA is determined. "HA-high" has been defined in some studies as ≥ 50% HA staining in the ECM of tumor samples.[2]
Plasma Hyaluronan Measurement
Circulating HA levels have also been explored as a less invasive biomarker.
-
Assay: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) disaccharide assay.[7]
-
Methodology:
-
Plasma samples are collected from patients.
-
Hyaluronan in the plasma is enzymatically digested into its constituent disaccharides.
-
The concentration of these disaccharides is quantified using LC-MS/MS.
-
-
Findings: In the HALO-109-202 study, lower baseline plasma HA values were correlated with a progression-free survival benefit in patients treated with PEGPH20.[7]
Alternative and Exploratory Biomarkers
Given the ultimate failure of HA to predict clinical benefit in the pivotal Phase III trial, other biomarkers have been investigated, though the data is less mature.
Circulating Extracellular Matrix (ECM) Peptides
-
Rationale: this compound remodels the ECM, which may lead to the release of specific peptide fragments into circulation.
-
Biomarkers Investigated:
-
C3M: A matrix metalloproteinase (MMP) degradation fragment of type-III collagen.
-
PRO-C3: The N-terminal pro-peptide of type-III collagen.
-
-
Findings: In the HALO-109-202 study, the ratio of C3M to PRO-C3 at baseline was found to be predictive of a progression-free survival benefit in patients treated with PEGPH20.[8]
Quantitative Magnetic Resonance Imaging (qMRI)
-
Rationale: Changes in the tumor microenvironment due to HA depletion can be visualized and quantified using MRI.
-
Parameters Investigated:
-
Apparent Diffusion Coefficient (ADC)
-
T1 relaxation time
-
Volume transfer constant (Ktrans)
-
-
Findings: In early-phase clinical trials, treatment with PEGPH20 led to a decrease in tumor ADC and T1, and an increase in Ktrans, consistent with HA depletion.[9] Baseline qMRI parameters were also found to be predictive of pharmacodynamic responses.[9]
Comparison with Alternative Treatments
The standard of care for metastatic pancreatic cancer, the primary indication for which this compound was investigated, includes chemotherapy regimens such as FOLFIRINOX and gemcitabine plus nab-paclitaxel.[10] The HALO-109-301 trial directly compared PEGPH20 in combination with gemcitabine and nab-paclitaxel to the chemotherapy doublet alone.
| Treatment | Median Overall Survival | Median Progression-Free Survival |
| PEGPH20 + Gemcitabine + Nab-paclitaxel (HA-high patients) | 11.2 months[5][6] | 7.1 months[5][6] |
| Placebo + Gemcitabine + Nab-paclitaxel (HA-high patients) | 11.5 months[5][6] | 7.1 months[5][6] |
Visualizing the Science
To better understand the underlying concepts, the following diagrams illustrate the mechanism of action of this compound and the workflow for biomarker validation in the clinical trials.
Caption: Mechanism of action of this compound.
Caption: Biomarker-driven clinical trial workflow for this compound.
References
- 1. onclive.com [onclive.com]
- 2. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. letswinpc.org [letswinpc.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Extracellular matrix (ECM) circulating peptide biomarkers as potential predictors of survival in patients (pts) with untreated metastatic pancreatic ductal adenocarcinoma (mPDA) receiving this compound (PEGPH20), nab-paclitaxel (A), and gemcitabine (G). - ASCO [asco.org]
- 9. Magnetic resonance imaging of tumor response to stroma-modifying pegvorhyaluronidase alpha (PEGPH20) therapy in early-phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
A Head-to-Head Comparison of Hyaluronidase Formulations for Researchers and Drug Development Professionals
An in-depth analysis of recombinant versus animal-derived hyaluronidases, supported by quantitative data and detailed experimental protocols.
Hyaluronidase, an enzyme that degrades hyaluronic acid, is a critical tool in both research and clinical settings. Its ability to increase tissue permeability has been harnessed to enhance drug delivery, manage complications from hyaluronic acid (HA) filler injections, and facilitate various other therapeutic applications. For researchers, scientists, and drug development professionals, selecting the appropriate hyaluronidase formulation is a crucial decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comprehensive head-to-head comparison of different hyaluronidase formulations, focusing on their biochemical properties, enzymatic activity, and immunogenicity, supported by experimental data.
Executive Summary
This guide reveals that while both animal-derived and recombinant hyaluronidase formulations are effective in degrading hyaluronic acid, there are significant differences in their specific activity, purity, and immunogenic potential. Recombinant human hyaluronidase (rHuPH20) generally exhibits higher specific activity and purity, leading to more consistent and efficient enzymatic degradation of hyaluronic acid.[1] Animal-derived formulations, sourced from bovine or ovine testes, are effective but can be associated with a higher risk of allergic reactions due to the presence of foreign proteins.[2] The choice of formulation should, therefore, be guided by the specific application, considering the required level of purity, potential for immunogenicity, and the desired degradation kinetics.
Comparative Data on Hyaluronidase Formulations
The following tables summarize key quantitative data comparing different hyaluronidase formulations.
Table 1: Biochemical and Physical Properties
| Property | Recombinant Human Hyaluronidase (rHuPH20) | Bovine Testicular Hyaluronidase | Ovine Testicular Hyaluronidase |
| Source | Recombinant DNA technology in CHO cells | Bovine Testes | Ovine Testes |
| Purity | High (>95%)[3] | Variable, may contain foreign proteins[2] | Variable, may contain foreign proteins |
| Specific Activity | High (e.g., >70,000 IU/mg)[3] | Lower than recombinant | Lower than recombinant |
| Molecular Weight | ~60 kDa[4] | ~60 kDa[4] | Not specified in search results |
| Optimal pH | Acidic (around 3-4) and Neutral (around 5-8) activity[5] | Acidic (around 4-7) | Not specified in search results |
Table 2: Comparative Efficacy in Hyaluronic Acid (HA) Filler Degradation
| Hyaluronidase Formulation | HA Filler Type | Degradation Time | Observations |
| Recombinant Human Hyaluronidase | Various cross-linked HA fillers | Generally faster and more complete over time[1] | Longitudinal analysis shows superior enzymatic activity at later time points (6-48h).[1] |
| Animal-Derived Hyaluronidase | Various cross-linked HA fillers | Effective, but may be slower than recombinant[1] | May show greater initial efficacy in some cases, but less sustained activity.[1] |
| Ovine Hyaluronidase | Juvéderm and RHA4 fillers | Required 300 U for degradation within 1 hour[6] | |
| Recombinant Hyaluronidase | Restylane Shaype and Restylane Lyft | Degraded within 30-40 minutes with 100 U[6] |
Table 3: Immunogenicity and Adverse Effects
| Formulation | Immunogenicity Profile | Common Adverse Effects |
| Recombinant Human Hyaluronidase (rHuPH20) | Low immunogenicity.[7] No confirmed neutralizing antibody activity detected in over 20 clinical studies.[8] | Local injection site reactions (e.g., erythema, swelling).[8] |
| Animal-Derived Hyaluronidase | Higher potential for allergic reactions and immunogenicity due to foreign proteins.[2] | Allergic reactions, including rare cases of anaphylaxis with bovine-derived formulations.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of hyaluronidase formulations.
Turbidimetric Assay for Hyaluronidase Activity
This assay measures the reduction in turbidity of a hyaluronic acid solution upon enzymatic degradation.
Materials:
-
Hyaluronic Acid (HA) solution (e.g., 0.4 mg/mL in a suitable buffer)
-
Hyaluronidase standard of known activity
-
Test hyaluronidase formulation
-
Phosphate buffer (e.g., 0.1 M, pH 5.3 with 0.15 M NaCl)[9]
-
Acidic albumin solution[9]
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the hyaluronidase standard and the test formulation in cold phosphate buffer.[9]
-
Pipette 0.5 mL of the HA solution into test tubes and equilibrate at 37°C for 5 minutes.[9]
-
Add 0.5 mL of the diluted enzyme solutions to the HA solution at timed intervals.[9]
-
Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.[9]
-
Stop the reaction by adding 9.0 mL of the acidic albumin solution.[9]
-
Allow the mixture to stand at room temperature for 10 minutes to allow turbidity to develop.[9]
-
Measure the absorbance at 540 nm against a blank.[9]
-
Calculate the hyaluronidase activity based on the reduction in turbidity compared to the standard curve.
Morgan-Elson Colorimetric Assay for N-acetyl-D-glucosamine (NAG) Release
This assay quantifies the amount of N-acetyl-D-glucosamine (NAG) released from hyaluronic acid after enzymatic cleavage.
Materials:
-
Hyaluronic Acid (HA) filler or solution
-
Hyaluronidase formulation
-
Potassium tetraborate solution
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Spectrophotometer
Procedure:
-
Incubate a known amount of HA filler or solution with the hyaluronidase formulation at 37°C for a specified time.[10]
-
Stop the enzymatic reaction by heating the mixture.[11]
-
Add potassium tetraborate solution to the reaction mixture and heat.[11]
-
After cooling, add the DMAB reagent.[12]
-
Quantify the amount of released NAG by comparing the absorbance to a standard curve of known NAG concentrations.[13]
Visualizing Workflows and Pathways
Experimental Workflow for Hyaluronidase Activity Assay
Caption: Workflow for the turbidimetric hyaluronidase activity assay.
Signaling Pathways Influenced by Hyaluronidase
Hyaluronidase-mediated degradation of hyaluronic acid can influence various cellular signaling pathways.
Caption: Hyaluronidase influences signaling pathways via HA degradation.
Conclusion
The selection of a hyaluronidase formulation is a critical step in both research and clinical applications. Recombinant human hyaluronidase offers advantages in terms of purity and specific activity, which may be crucial for applications requiring high precision and minimal immunogenicity. Animal-derived formulations, while effective, carry a higher risk of adverse reactions and may exhibit greater batch-to-batch variability. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions to optimize their experimental designs and therapeutic strategies. As research in this field continues, further head-to-head studies with standardized methodologies will be invaluable in elucidating the nuanced differences between these important enzymatic formulations.
References
- 1. Effectiveness of Hyaluronidase on Hyaluronic Acid Degradation: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR20140058721A - Purification method of hyaluronidase - Google Patents [patents.google.com]
- 4. Evaluation of hyaluronidase activity in equine and bovine sera and equine synovial fluid samples by use of enzyme zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyaluronidase: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Degradability of Hyaluronic Acid by Ovine and Recombinant Human Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Immunogenicity of rHuPH20, a Hyaluronidase Enabling Subcutaneous Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. In Vitro Analysis of Hyaluronidase Degradation of Commercial Hyaluronic Acid Fillers: Considerations in Lip Augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
- 13. researchgate.net [researchgate.net]
Pegvorhyaluronidase Alfa in Combination Therapies for Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial results for Pegvorhyaluronidase alfa (PEGPH20) in combination with standard-of-care chemotherapies for the treatment of metastatic pancreatic ductal adenocarcinoma (PDA). The data presented is intended to offer an objective overview of the efficacy and safety of PEGPH20 combination therapies against alternative treatments, supported by detailed experimental protocols and visualizations of the underlying biological pathways.
Executive Summary
This compound is a PEGylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a major component of the tumor microenvironment in pancreatic cancer. The accumulation of HA is believed to increase interstitial pressure within the tumor, compressing blood vessels and impeding the delivery and efficacy of cytotoxic agents. By degrading HA, PEGPH20 aims to remodel the tumor stroma, thereby improving access for combination chemotherapy.
This guide focuses on the pivotal Phase III HALO-109-301 clinical trial, which evaluated PEGPH20 in combination with nab-paclitaxel and gemcitabine (AG). For a broader perspective, a comparison with the standard FOLFIRINOX regimen and results from the SWOG S1313 trial, which assessed PEGPH20 with a modified FOLFIRINOX (mFOLFIRINOX) regimen, are also included.
Despite a strong preclinical rationale, the HALO-109-301 trial did not meet its primary endpoint of improving overall survival.[1][2][3] Similarly, the SWOG S1313 trial was terminated early due to a detrimental effect on survival in the PEGPH20 arm. These findings have led to the discontinuation of PEGPH20 development for pancreatic cancer.
I. Comparison of this compound Combination Therapy vs. Placebo with Nab-Paclitaxel and Gemcitabine (HALO-109-301 Trial)
The HALO-109-301 was a Phase III, randomized, double-blind, placebo-controlled study in patients with previously untreated, hyaluronan-high metastatic pancreatic ductal adenocarcinoma.[2][3]
Efficacy Data
| Outcome Measure | PEGPH20 + Nab-Paclitaxel/Gemcitabine (n=327) | Placebo + Nab-Paclitaxel/Gemcitabine (n=165) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 11.2 months | 11.5 months | 1.00 (0.80 - 1.27) | 0.97 |
| Median Progression-Free Survival (PFS) | 7.1 months | 7.1 months | 0.97 (0.75 - 1.26) | - |
| Objective Response Rate (ORR) | 47% | 36% | - | - |
| Median Duration of Response | 6.1 months | 7.4 months | - | - |
Data sourced from the HALO-109-301 clinical trial results.[1][2][3]
Safety Data (Grade ≥3 Adverse Events with ≥2% higher incidence in the PEGPH20 arm)
| Adverse Event | PEGPH20 + Nab-Paclitaxel/Gemcitabine | Placebo + Nab-Paclitaxel/Gemcitabine |
| Fatigue | 16.0% | 9.6% |
| Muscle Spasms | 6.5% | 0.6% |
| Hyponatremia | 8.0% | 3.8% |
| Peripheral Edema | 4.9% | 1.2% |
| Myalgia | 4.3% | 0.6% |
| Thromboembolic Events | 6% | 7% |
Data sourced from the HALO-109-301 clinical trial results.[4]
Experimental Protocol: HALO-109-301
-
Patient Population: Patients aged 18 years or older with untreated, metastatic, hyaluronan-high PDA.[2][3] Hyaluronan-high was defined as ≥50% of tumor stromal cells staining for HA.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either PEGPH20 plus AG or placebo plus AG.[2][3]
-
Treatment Administration:
-
PEGPH20/Placebo: 3.0 µg/kg intravenously twice weekly for the first cycle, then weekly.
-
Nab-paclitaxel: 125 mg/m² intravenously weekly for 3 weeks of a 4-week cycle.
-
Gemcitabine: 1,000 mg/m² intravenously weekly for 3 weeks of a 4-week cycle.[3]
-
-
Endpoints:
-
Prophylaxis: All patients received enoxaparin to mitigate the risk of thromboembolic events and dexamethasone to prevent musculoskeletal events.
Experimental Workflow: HALO-109-301
II. Comparison of this compound in Combination with mFOLFIRINOX (SWOG S1313 Trial)
The SWOG S1313 was a Phase Ib/II randomized study of modified FOLFIRINOX with or without PEGPH20 in patients with metastatic pancreatic adenocarcinoma. This trial was not restricted to patients with HA-high tumors. The trial was terminated early after a planned interim analysis showed a detrimental effect on survival in the experimental arm.[5][6][7]
Efficacy Data
| Outcome Measure | PEGPH20 + mFOLFIRINOX | mFOLFIRINOX Alone | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 7.7 months | 14.4 months | 2.07 (1.28 - 3.34) | < 0.01 |
| Median Progression-Free Survival (PFS) | 4.3 months | 6.2 months | 1.74 (1.14 - 2.66) | 0.01 |
Data sourced from the SWOG S1313 clinical trial results.[5]
Safety Data
Treatment-related grade 3 to 4 toxicity was significantly higher in the PEGPH20 combination arm compared to the control arm (odds ratio, 2.7).[6]
Experimental Protocol: SWOG S1313
-
Patient Population: Patients with untreated metastatic pancreatic adenocarcinoma with a good performance status. Tumor HA status was not an eligibility criterion.[6][7]
-
Randomization: Patients were randomized 1:1 to either the combination arm or mFOLFIRINOX alone.[7]
-
Treatment Administration:
-
PEGPH20: 3 µg/kg every 2 weeks.[6]
-
mFOLFIRINOX: Standard modified FOLFIRINOX regimen.
-
III. Standard of Care Chemotherapy Regimens for Metastatic Pancreatic Cancer
For context, this section provides a high-level comparison of the two main first-line chemotherapy regimens for patients with metastatic pancreatic cancer and good performance status.
| Regimen | Key Efficacy Outcomes (Median OS) | Common Grade 3/4 Toxicities |
| FOLFIRINOX | ~11.1 months | Neutropenia, Febrile Neutropenia, Thrombocytopenia, Diarrhea, Fatigue, Sensory Neuropathy |
| Nab-paclitaxel + Gemcitabine | ~8.5 months | Neutropenia, Fatigue, Neuropathy |
Efficacy and safety data are based on pivotal clinical trials and real-world studies.[2][8]
IV. Mechanism of Action and Signaling Pathway
This compound targets the tumor microenvironment by degrading hyaluronan, a glycosaminoglycan that is a major component of the extracellular matrix in pancreatic tumors.[9] High levels of HA are associated with increased interstitial fluid pressure, which collapses tumor blood vessels and hinders the delivery of chemotherapeutic agents.[10][11] Furthermore, HA and its fragments can interact with cell surface receptors like CD44 and RHAMM, activating downstream signaling pathways that promote tumor cell proliferation, migration, and chemoresistance.[9] By depleting intratumoral HA, PEGPH20 is hypothesized to reverse these effects, thereby sensitizing the tumor to chemotherapy. Recent studies also suggest that pancreatic cancer cells can utilize HA as a nutrient source, indicating another potential mechanism by which HA supports tumor growth.[4][10][11]
V. Conclusion
The clinical development of this compound in combination with chemotherapy for metastatic pancreatic cancer did not demonstrate a survival benefit in Phase III clinical trials. The HALO-109-301 trial showed no improvement in overall or progression-free survival when PEGPH20 was added to nab-paclitaxel and gemcitabine in patients with HA-high tumors. Furthermore, the SWOG S1313 trial indicated a detrimental effect on survival when PEGPH20 was combined with mFOLFIRINOX in an unselected patient population. While the preclinical rationale for targeting the hyaluronan-rich tumor microenvironment was strong, these clinical trial results underscore the complexity of stromal-targeting therapies in pancreatic cancer. Further research is needed to understand the intricate interactions within the tumor microenvironment to develop more effective therapeutic strategies.
References
- 1. Clinical Outcomes and Safety of Patients Treated with NAb-Paclitaxel Plus Gemcitabine in Metastatic Pancreatic Cancer: The NAPA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 3. Efficacy and Safety of Modified Nab-Paclitaxel Plus Gemcitabine Chemotherapy for Metastatic Pancreatic Cancer | MedPath [trial.medpath.com]
- 4. Hyaluronic acid fuels pancreatic cancer cell growth | eLife [elifesciences.org]
- 5. Phase IB/II Randomized Study of FOLFIRINOX Plus Pegylated Recombinant Human Hyaluronidase Versus FOLFIRINOX Alone in Patients With Metastatic Pancreatic Adenocarcinoma: SWOG S1313 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase IB/II Randomized Study of FOLFIRINOX Plus Pegylated Recombinant Human Hyaluronidase Versus FOLFIRINOX Alone in Patients With Metastatic Pancreatic Adenocarcinoma: SWOG S1313 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 9. Role of hyaluronan in pancreatic cancer biology and therapy: Once again in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancreatic cancer cells feed off hyaluronic acid - ecancer [ecancer.org]
- 11. Study Examines Role of Hyaluronic Acid in Pancreatic Cancer Growth - The ASCO Post [ascopost.com]
PEGPH20: A Preclinical Comparison of Monotherapy vs. Combination Chemotherapy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of PEGPH20, a PEGylated recombinant human hyaluronidase, when used as a monotherapy versus in combination with various chemotherapy agents. The information is compiled from multiple preclinical studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data.
Mechanism of Action: Deconstructing the Tumor Microenvironment
PEGPH20's primary mechanism of action is the enzymatic degradation of hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix (ECM) in the tumor microenvironment (TME).[1] High levels of HA can increase interstitial fluid pressure within tumors, compressing blood vessels and hindering the penetration of therapeutic agents.[1] By breaking down HA, PEGPH20 alleviates this pressure, leading to the re-expansion of blood vessels and improved delivery of co-administered therapies.[1]
Efficacy Data: Monotherapy vs. Combination Therapy
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of PEGPH20 as a monotherapy and in combination with different chemotherapy agents across several cancer models.
Pancreatic Cancer Models
| Treatment Group | Tumor Model | Key Efficacy Metric | Result | Reference |
| PEGPH20 Monotherapy | BxPC3-HAS3 Xenograft | Median Survival | 40.5 days (vs. 34.5 days for control) | [2] |
| PEGPH20 + Radiation | BxPC3-HAS3 Xenograft | Median Survival | Significantly improved vs. either treatment alone | [2] |
| PEGPH20 + Gemcitabine | KPC GEMM | Survival | Significantly prolonged vs. Gemcitabine alone | [3] |
Ovarian Cancer Models
| Treatment Group | Tumor Model | Key Efficacy Metric | Result | Reference |
| Paclitaxel (PTX) | SKOV3/HAS3 (High HA) | Tumor Growth Inhibition (T/C%) | 56.9% | [4] |
| PEGPH20 + PTX | SKOV3/HAS3 (High HA) | Tumor Growth Inhibition (T/C%) | Improved vs. PTX alone | [4] |
| PTX | SKOV3 (Low HA) | Tumor Growth Inhibition (T/C%) | 46.6% | [4] |
| PEGPH20 + PTX | SKOV3 (Low HA) | Tumor Growth Inhibition (T/C%) | No significant effect vs. PTX alone | [4] |
Prostate Cancer Models
| Treatment Group | Tumor Model | Key Efficacy Metric | Result | Reference |
| PEGPH20 Monotherapy | PC3 Xenograft | Tumor Growth Inhibition | ~70% vs. control | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models and Tumor Implantation
-
Pancreatic Cancer:
-
BxPC3-HAS3 Xenograft Model: Female athymic nude mice were inoculated with 2 × 10⁶ BxPC3-HAS3 (human pancreatic adenocarcinoma cells overexpressing hyaluronan synthase 3) or BxPC3-wild type tumor cells adjacent to the right tibial periosteum.[2]
-
KPC GEMM (Genetically Engineered Mouse Model): KrasLSL-G12D/+;Trp53LSL-R172H/+;Cre mice that spontaneously develop pancreatic ductal adenocarcinoma (PDA) were used.[3]
-
-
Ovarian Cancer:
-
SKOV3 Xenograft Model: 5 × 10⁶ SKOV3 (human ovarian adenocarcinoma) or SKOV3/HAS3 cells were implanted subcutaneously in the flank of female NCr-nu/nu mice.[6]
-
-
Prostate Cancer:
-
PC3 Xenograft Model: PC3 (human prostate adenocarcinoma) cells were used to establish tumors in mouse models.[5]
-
Dosing and Administration
-
PEGPH20:
-
Chemotherapy:
-
Radiation:
-
In the BxPC3-HAS3 model, radiation therapy was administered in concert with PEGPH20 treatment.[2]
-
Efficacy Evaluation
-
Tumor Growth: Tumor volume was measured with calipers and calculated using the formula: (length × width²)/2.[6]
-
Survival: Median survival times were determined from the start of treatment until the ethical endpoint was reached.[2]
-
Drug Distribution: Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) was used to visualize and quantify the distribution of paclitaxel within tumor tissues.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of PEGPH20 in combination with chemotherapy in a preclinical xenograft model.
Conclusion
Preclinical evidence strongly suggests that PEGPH20 can enhance the efficacy of co-administered chemotherapies in tumors with high levels of hyaluronan. As a monotherapy, PEGPH20 has demonstrated modest anti-tumor activity. However, its true potential appears to lie in its ability to remodel the tumor microenvironment, thereby increasing the delivery and effectiveness of other anti-cancer agents. The data consistently show that the combination of PEGPH20 with chemotherapy leads to greater tumor growth inhibition and improved survival in relevant preclinical models compared to chemotherapy alone, particularly in HA-high tumors. These findings have provided a strong rationale for the clinical investigation of PEGPH20 in combination with various cancer therapies.
References
- 1. Randomized Phase III Trial of Pegvorhyaluronidase Alfa With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGPH20, a PEGylated human hyaluronidase, induces radiosensitization by reoxygenation in pancreatic cancer xenografts. A molecular imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halozyme Therapeutics, Inc. Presents Positive Pre-Clinical Single Agent Data for PEGPH20 - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
Pegvorhyaluronidase Alfa in Metastatic Pancreatic Cancer: A Comparative Analysis of the HALO-301 Trial
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pegvorhyaluronidase alfa (PEGPH20) in combination with standard chemotherapy versus chemotherapy alone in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma. The data is primarily derived from the randomized, double-blind, placebo-controlled, phase III HALO-301 trial.
This compound is a PEGylated recombinant human hyaluronidase designed to degrade hyaluronan, a major component of the extracellular matrix in the tumor microenvironment.[1][2] By breaking down hyaluronan, it is hypothesized to increase the delivery and efficacy of co-administered chemotherapeutic agents.[3] The HALO-301 trial was a pivotal study designed to test this hypothesis in a specific patient population with hyaluronan-high tumors.[4]
Efficacy Outcomes
The HALO-301 trial did not meet its primary endpoint of improved overall survival (OS).[2][5] There was also no significant difference in progression-free survival (PFS) between the two treatment arms.[4][5] However, a higher objective response rate (ORR) was observed in the group receiving this compound.[4]
| Efficacy Endpoint | This compound + Nab-paclitaxel/Gemcitabine (n=327) | Placebo + Nab-paclitaxel/Gemcitabine (n=165) | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | P-value |
| Median Overall Survival (OS) | 11.2 months | 11.5 months | 1.00 [0.80 to 1.27] | 0.97[2][5] |
| Median Progression-Free Survival (PFS) | 7.1 months | 7.1 months | 0.97 [0.75 to 1.26] | - |
| Objective Response Rate (ORR) | 47% | 36% | 1.29 [1.03 to 1.63] (ORR ratio) | - |
Table 1: Key Efficacy Endpoints from the HALO-301 Trial.[4][5]
Safety and Tolerability
The addition of this compound to chemotherapy was associated with a higher incidence of certain grade ≥ 3 adverse events.[4] Prophylactic measures with dexamethasone and enoxaparin were required to mitigate musculoskeletal and thromboembolic events.[1]
| Grade ≥ 3 Adverse Event | This compound + Nab-paclitaxel/Gemcitabine | Placebo + Nab-paclitaxel/Gemcitabine |
| Fatigue | 16.0% | 9.6% |
| Muscle spasms | 6.5% | 0.6% |
| Hyponatremia | 8.0% | 3.8% |
Table 2: Comparison of Grade ≥ 3 Treatment-Related Adverse Events with ≥2% Higher Incidence in the PEGPH20 Arm.[4][6]
Experimental Protocols: HALO-301 Trial
The HALO-109-301 study was a phase III, randomized, double-blind, placebo-controlled trial.[4][7]
-
Patient Population: Patients aged 18 years or older with previously untreated, metastatic, hyaluronan-high pancreatic ductal adenocarcinoma were included.[4]
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either this compound plus nab-paclitaxel and gemcitabine (AG) or placebo plus AG.[4]
-
Treatment Regimen:
-
This compound was administered intravenously at a dose of 3.0 µg/kg twice weekly for the first cycle and once weekly thereafter.[4]
-
Nab-paclitaxel was administered at 125 mg/m² once per week.[4]
-
Gemcitabine was given at 1,000 mg/m² once per week.[4]
-
Treatment was administered in 4-week cycles (3 weeks on, 1 week off) until disease progression or unacceptable toxicity.[4]
-
-
Endpoints:
Mechanism of Action and Experimental Workflow
The proposed mechanism of this compound involves the enzymatic degradation of hyaluronan in the tumor stroma, thereby decompressing blood vessels and improving the delivery of cytotoxic agents to tumor cells.
References
- 1. jwatch.org [jwatch.org]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Addition of this compound to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Intravenous vs. Subcutaneous Administration of Hyaluronidase
For researchers, scientists, and drug development professionals, understanding the nuances of drug delivery is paramount. This guide provides a comprehensive comparison of intravenous (IV) and subcutaneous (SC) administration of hyaluronidase, a crucial enzyme used to enhance the dispersion and absorption of co-administered therapeutic agents. The following sections present a detailed analysis supported by experimental data, structured for clarity and ease of comparison.
Executive Summary
Subcutaneous administration of therapeutics, facilitated by recombinant human hyaluronidase (rHuPH20), presents a compelling alternative to traditional intravenous infusion. This method leverages the enzymatic activity of hyaluronidase to transiently depolymerize hyaluronan in the subcutaneous space, thereby increasing tissue permeability and allowing for the rapid delivery of larger volumes of drugs.[1][2][3][4] Clinical evidence suggests that for many biologics, the subcutaneous route can offer comparable efficacy and safety profiles to intravenous administration, with the added benefits of reduced administration time, improved patient convenience, and potentially lower healthcare costs.[5][6] However, the choice of administration route is dependent on the specific therapeutic agent, the clinical indication, and patient characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of intravenous versus subcutaneous administration of hyaluronidase-facilitated therapies.
Table 1: Pharmacokinetic Parameters of Co-Administered Drugs
| Drug | Administration Route | Mean Cmax (Maximum Concentration) | Median tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Reference |
| Ceftriaxone (350 mg/mL) | rHuPH20-facilitated SC | 12% higher than SC alone | 1 hour earlier than SC alone | Comparable to IV and SC alone | [7] |
| Ceftriaxone | IV | Higher than both SC methods | Shorter than both SC methods | Comparable to SC methods | [7] |
| Rituximab | SC | Non-inferior to IV | - | Non-inferior to IV | [1] |
| Trastuzumab | SC | Non-inferior to IV | - | Non-inferior to IV | [6] |
| Pertuzumab | SC | Non-inferior to IV | - | Non-inferior to IV | [1] |
Table 2: Efficacy and Patient-Reported Outcomes in Pediatric Rehydration
| Outcome Measure | rHFSC (recombinant Human Hyaluronidase-Facilitated Subcutaneous) | IV (Intravenous) | P-value | Reference |
| Mean Total Volume Infused (mL) | 365.0 | 455.8 | 0.51 | [8] |
| Mean Volume Infused in ED (mL) | 334.3 | 299.6 | 0.03 | [8] |
| Successful Line Placement | 100% (73/73) | 78.7% (59/75) | < 0.0001 | [8] |
| Clinician Rating of Ease of Use ("Easy") | 94.5% (69/73) | 65.3% (49/75) | < 0.001 | [8] |
| Parent/Caregiver Satisfaction ("Satisfied" or "Very Satisfied") | 94.5% (69/73) | 73.3% (55/75) | - | [8] |
Table 3: Safety and Immunogenicity
| Adverse Event | SC Administration with rHuPH20 | IV Administration | Reference |
| Systemic Infusion-Related Reactions (Daratumumab) | 13% | 34% (Odds Ratio 0.28) | [1] |
| Administration-Related Reactions (Trastuzumab) | 48% | 37% | [1] |
| Administration-Related Reactions (Rituximab) | 48% | 35% | [1] |
| Treatment-Emergent Rituximab-Reactive Antibodies | 2% | 1.5% | [1] |
| Treatment-Emergent Pertuzumab-Reactive Antibodies | 5% | 3% | [1] |
| Treatment-Emergent Trastuzumab-Reactive Antibodies | 1% | <1% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a typical experimental protocol for a comparative study of IV and SC administration, based on the referenced clinical trials.
Study Design: Phase I, Two-Part, Placebo-Controlled, Crossover Study for Ceftriaxone Administration[7]
-
Objective: To compare the pharmacokinetics and safety of rHuPH20-facilitated subcutaneous ceftriaxone administration versus SC ceftriaxone preceded by a saline placebo or intravenous ceftriaxone.
-
Participants: 54 healthy adult volunteers.
-
Part 1 (Dose-Finding):
-
24 subjects received either 1 mL of rHuPH20 (150 USP units) or a placebo (0.9% sodium chloride) subcutaneously.
-
This was followed by the administration of 1 or 2 g of ceftriaxone at concentrations ranging from 10-350 mg/mL to determine the maximum tolerated concentration (MTC).
-
-
Part 2 (Pharmacokinetic Comparison):
-
The MTC of ceftriaxone (350 mg/mL) from Part 1 was used.
-
Subjects received ceftriaxone via three different administration routes in a crossover design:
-
rHuPH20-facilitated SC administration.
-
SC administration preceded by a placebo.
-
Intravenous administration.
-
-
-
Pharmacokinetic Analysis:
-
Blood samples were collected at predetermined time points.
-
Plasma concentrations of ceftriaxone were measured to determine pharmacokinetic parameters, including Cmax, tmax, and AUC.
-
-
Safety Assessment:
-
Adverse events were monitored and recorded throughout the study. Infusion-site reactions were a key focus.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the administration of hyaluronidase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety of recombinant human hyaluronidase PH20 for subcutaneous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety and pharmacokinetics of subcutaneous ceftriaxone administered with or without recombinant human hyaluronidase (rHuPH20) versus intravenous ceftriaxone administration in adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized clinical trial of recombinant human hyaluronidase-facilitated subcutaneous versus intravenous rehydration in mild to moderately dehydrated children in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
Pegvorhyaluronidase Alfa: A Comparative Analysis in Metastatic Pancreatic Ductal Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pegvorhyaluronidase alfa with alternative first-line treatments for metastatic pancreatic ductal adenocarcinoma (PDA). The data is compiled from pivotal clinical trials to offer an objective overview of efficacy and experimental design.
Overview of this compound
This compound is a PEGylated recombinant human hyaluronidase designed to degrade hyaluronan, a major component of the tumor microenvironment in some cancers, including pancreatic cancer.[1][2] The therapeutic hypothesis is that by breaking down hyaluronan, the dense stroma of the tumor is remodeled, which may increase the delivery and efficacy of co-administered chemotherapy.[1][2]
Long-Term Survival Data: A Comparative Analysis
The primary endpoint in the pivotal HALO 109-301 phase III trial for this compound was overall survival. The addition of this compound to the standard chemotherapy regimen of nab-paclitaxel plus gemcitabine did not result in a statistically significant improvement in overall or progression-free survival in patients with hyaluronan-high metastatic pancreatic adenocarcinoma.[3][4][5]
Below is a comparative summary of long-term survival data from the HALO 109-301 trial alongside pivotal trial data for standard first-line treatments for metastatic pancreatic cancer.
| Treatment Regimen | Trial | Median Overall Survival (mOS) in Months | Median Progression-Free Survival (mPFS) in Months | Hazard Ratio (HR) for OS |
| This compound + Nab-paclitaxel/Gemcitabine | HALO 109-301 | 11.2 | 7.1 | 1.00 |
| Placebo + Nab-paclitaxel/Gemcitabine | HALO 109-301 | 11.5 | 7.1 | - |
| FOLFIRINOX | PRODIGE 4/ACCORD 11 | 11.1 | 6.4 | 0.57 (vs. Gemcitabine) |
| Nab-paclitaxel + Gemcitabine | MPACT | 8.5 | 5.5 | 0.72 (vs. Gemcitabine) |
| NALIRIFOX | NAPOLI 3 | 11.1 | 7.4 | 0.83 (vs. Nab-paclitaxel/Gemcitabine) |
| Gemcitabine Monotherapy | PRODIGE 4/ACCORD 11 | 6.8 | 3.3 | - |
| Gemcitabine Monotherapy | MPACT | 6.7 | 3.7 | - |
Experimental Protocols
HALO 109-301: this compound
-
Study Design: A phase III, randomized, double-blind, placebo-controlled international study.[3][6]
-
Patient Population: Patients aged 18 years or older with previously untreated, metastatic, hyaluronan-high pancreatic ductal adenocarcinoma and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[3][7]
-
-
Experimental Arm: this compound (3.0 µg/kg intravenously twice weekly for cycle 1, then once weekly) in combination with nab-paclitaxel (125 mg/m²) and gemcitabine (1,000 mg/m²) on days 1, 8, and 15 of a 28-day cycle.
-
Control Arm: Placebo plus nab-paclitaxel and gemcitabine.
-
-
Secondary Endpoints: Progression-free survival, objective response rate, and safety.[3][7]
PRODIGE 4/ACCORD 11: FOLFIRINOX
-
Study Design: A randomized, open-label phase III trial.[8]
-
Patient Population: Patients with metastatic pancreatic cancer and an ECOG performance status of 0 or 1.[8]
-
Treatment Arms: [8]
-
Experimental Arm (FOLFIRINOX): Oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 46-hour continuous infusion of 2400 mg/m²) every 2 weeks.
-
Control Arm: Gemcitabine (1000 mg/m²) weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.
-
-
Primary Endpoint: Overall Survival.[8]
MPACT: Nab-paclitaxel + Gemcitabine
-
Study Design: A phase III, randomized, open-label international trial.[9][10]
-
Patient Population: Patients with previously untreated metastatic pancreatic cancer and a Karnofsky performance status of 70 or more.[9]
-
-
Experimental Arm: Nab-paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle.
-
Control Arm: Gemcitabine (1000 mg/m²) weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15 of each 28-day cycle.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The proposed mechanism of this compound involves the enzymatic degradation of hyaluronan within the tumor stroma. This process is intended to decompress tumor blood vessels and increase the penetration of cytotoxic agents.
Caption: Mechanism of this compound in the tumor microenvironment.
HALO 109-301 Experimental Workflow
The workflow for the HALO 109-301 trial involved several key stages from patient screening to data analysis.
Caption: High-level experimental workflow of the HALO 109-301 clinical trial.
References
- 1. onclive.com [onclive.com]
- 2. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Addition of this compound to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 5. jwatch.org [jwatch.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. FOLFIRINOX versus gemcitabine for metastatic pancreatic cancer. [themednet.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Increased survival in pancreatic cancer with nab-paclitaxel plus gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pegvorhyaluronidase Alfa: A Guide for Laboratory Professionals
Pegvorhyaluronidase alfa is a recombinant human hyaluronidase that was investigated as a combination therapy with cytotoxic agents. While the intrinsic hazardous nature of this compound for disposal purposes has not been officially classified, its use alongside chemotherapy drugs necessitates a cautious and compliant waste management strategy. This guide provides a procedural framework to ensure safety and adherence to regulatory standards.
Core Principles for Disposal
The proper disposal of any pharmaceutical agent, including investigational drugs like this compound, is governed by a hierarchy of regulations and best practices designed to protect personnel and the environment. Key considerations include the potential for the substance to be classified as hazardous waste, its formulation, and the materials it has come into contact with.
Quantitative Data on Pharmaceutical Waste Management
To provide context for the importance of proper disposal, the following table summarizes key data points related to pharmaceutical waste.
| Metric | Data Point | Regulatory Body/Source Reference |
| Hazardous Pharmaceutical Waste | Typically constitutes 5-15% of all pharmaceutical waste generated by healthcare facilities. | Environmental Protection Agency (EPA) |
| Non-Hazardous Pharmaceutical Waste | Comprises the majority of pharmaceutical waste, but still requires proper disposal to prevent environmental contamination. | EPA |
| Recommended Container for Hazardous Waste | Black pharmaceutical waste containers. | Resource Conservation and Recovery Act (RCRA) |
| Recommended Container for Non-Hazardous Waste | Blue or white pharmaceutical waste containers. | Various State Regulations |
Experimental Protocol: Disposal of this compound and Associated Waste
This protocol outlines a step-by-step procedure for the safe handling and disposal of this compound and contaminated materials. Given the lack of specific data, this protocol assumes a conservative approach, treating the waste as potentially hazardous.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemically resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Impervious gown
-
-
Appropriately labeled, leak-proof, and puncture-resistant waste containers:
-
Black container for hazardous pharmaceutical waste
-
Sharps container for any contaminated sharps
-
-
Spill kit for cytotoxic agents
Procedure:
-
Risk Assessment:
-
Conduct a site-specific risk assessment to identify all potential hazards associated with the handling and disposal of this compound, considering its use with other chemical agents.
-
-
Personnel Training:
-
Ensure all personnel involved in the handling and disposal of this compound are trained on this protocol, general pharmaceutical waste handling procedures, and emergency spill cleanup.
-
-
Waste Segregation and Collection:
-
Unused or Expired Vials: Place intact vials of this compound directly into a black hazardous pharmaceutical waste container. Do not open or empty the vials.
-
Contaminated Labware: Dispose of all items that have come into direct contact with this compound, such as syringes (without needles), pipette tips, and empty vials, into the black hazardous pharmaceutical waste container.
-
Contaminated Sharps: Dispose of any needles, broken glass, or other sharp objects contaminated with this compound into a designated sharps container for hazardous waste.
-
Contaminated PPE: Remove and dispose of all used PPE (gloves, gown) into the black hazardous pharmaceutical waste container.
-
-
Container Management:
-
Ensure all waste containers are securely closed and properly labeled with "Hazardous Waste" and a description of the contents.
-
Store filled containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal vendor.
-
-
Spill Management:
-
In the event of a spill, immediately cordon off the area.
-
Wearing appropriate PPE, use a cytotoxic spill kit to absorb and decontaminate the spill area according to the kit's instructions.
-
Dispose of all cleanup materials in the black hazardous pharmaceutical waste container.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all waste by a licensed and certified hazardous waste management company.
-
Maintain all disposal records in accordance with institutional and regulatory requirements.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: Emergency Spill Response for this compound.
By adhering to these conservative and well-established procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department to ensure alignment with all local, state, and federal regulations.
Safeguarding Researchers: Essential Protocols for Handling Pegvorhyaluronidase Alfa
Comprehensive safety and logistical protocols are paramount for laboratory personnel handling Pegvorhyaluronidase alfa. This guide provides essential, step-by-step procedures for the safe operational use and disposal of this enzyme, ensuring the well-being of researchers and the integrity of scientific investigations.
This compound, a recombinant human hyaluronidase, requires careful handling to minimize exposure risks and maintain a safe laboratory environment. Adherence to these guidelines is critical for all researchers, scientists, and drug development professionals working with this biologic agent.
Personal Protective Equipment (PPE) and Engineering Controls
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protective equipment is utilized. Engineering controls, such as fume hoods or biological safety cabinets, should be the primary means of exposure control.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosols that may be generated during handling. |
| Hand Protection | Nitrile or latex gloves | To protect the skin from direct contact with the enzyme. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes or aerosols. |
| Body Protection | Laboratory coat or gown | To protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to ensure safety at every stage of handling this compound.
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage. Store this compound according to the manufacturer's instructions, typically in a designated and labeled refrigerator or freezer to maintain its stability.
Preparation and Handling:
-
Work Area Preparation: Conduct all handling of this compound within a certified biological safety cabinet (BSC) or a fume hood to minimize the generation and spread of aerosols.[1] The work surface should be decontaminated before and after use.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the substance.
-
Reconstitution and Dilution: If the enzyme requires reconstitution or dilution, perform these steps carefully to avoid splashing and aerosol formation. Use of a gentle swirling motion is preferred over vigorous shaking.
-
Avoid Contamination: Use sterile techniques to prevent contamination of the product and the surrounding environment.
Spill Management: In the event of a spill, evacuate the immediate area to prevent further exposure. The spill should be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and then decontaminate the area with an appropriate disinfectant. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Unused Product: Unused or expired this compound should be disposed of as pharmaceutical waste in accordance with local, state, and federal regulations.[2][3] It should not be poured down the drain or disposed of in the regular trash.[2][4]
-
Contaminated Materials: All materials that have come into contact with this compound, including vials, syringes, gloves, and lab coats, are considered contaminated and must be disposed of as biohazardous waste.[5][6]
-
Waste Containers: Use designated, leak-proof, and clearly labeled biohazard waste containers for all contaminated materials.[5] Sharps, such as needles and syringes, must be placed in a designated sharps container.[5][6]
-
Waste Collection: Arrange for the collection and disposal of pharmaceutical and biohazardous waste by a licensed medical waste management company.[2]
Caption: Workflow for the safe handling of this compound.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. Biomedical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 6. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
